Orlistat
Description
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023395 | |
| Record name | Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol., 9.19e-05 g/L | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals | |
CAS No. |
96829-58-2 | |
| Record name | Tetrahydrolipstatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96829-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orlistat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096829582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orlistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORLISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M8R751W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40-50, 43 °C | |
| Record name | Orlistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Orlistat's Mechanism of Action on Pancreatic Lipase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orlistat, a potent inhibitor of pancreatic and gastric lipases, stands as a cornerstone in the pharmacological management of obesity.[1] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its therapeutic effect through the inhibition of pancreatic lipase. It details the covalent modification of the enzyme's active site, presents key quantitative data on its inhibitory potency, and offers comprehensive experimental protocols for studying this interaction. Visual representations of the molecular mechanism and experimental workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Pancreatic lipase (triacylglycerol acylhydrolase) is a critical enzyme secreted by the pancreas into the duodenum.[1] It plays a pivotal role in the digestion of dietary fats by hydrolyzing triglycerides into absorbable free fatty acids and monoglycerides.[2] The inhibition of this enzyme presents a logical therapeutic strategy for weight management, as it reduces the absorption of dietary fats, thereby leading to a caloric deficit.[3]
This compound (tetrahydrolipstatin) is a semisynthetic derivative of lipstatin, a natural product of Streptomyces toxytricini.[2] It acts locally within the gastrointestinal lumen with minimal systemic absorption.[3] This localized action minimizes systemic side effects often associated with centrally acting anti-obesity agents.[1] This document will elucidate the precise mechanism of this compound's interaction with pancreatic lipase.
The Molecular Mechanism of Action
This compound is an irreversible inhibitor of pancreatic lipase.[2] Its mechanism of action is centered on the formation of a stable covalent bond with a specific serine residue within the active site of the enzyme.[3][4]
The key steps of this interaction are as follows:
-
Binding to the Active Site: this compound, with its structural similarity to a triglyceride molecule, gains access to the catalytic site of pancreatic lipase.
-
Nucleophilic Attack: The catalytic triad of pancreatic lipase, which includes a serine residue (Ser152), is responsible for the hydrolysis of triglycerides. The hydroxyl group of Ser152 acts as a nucleophile, attacking the carbonyl carbon of this compound's β-lactone ring.[5]
-
Covalent Bond Formation: This nucleophilic attack leads to the opening of the strained β-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate.[5]
-
Enzyme Inactivation: The formation of this covalent adduct effectively blocks the active site, rendering the pancreatic lipase inactive and unable to hydrolyze dietary triglycerides.[4]
This irreversible inhibition prevents the breakdown of dietary fats, which are then excreted in the feces.[2]
Quantitative Analysis of this compound's Inhibitory Potency
The efficacy of this compound as a pancreatic lipase inhibitor is quantified by various kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.092 µM | Porcine Pancreatic Lipase | - | [6] |
| IC50 | 0.14 µM | Human Pancreatic Lipase | - | [7] |
| IC50 | 0.25 mg/ml | Porcine Pancreatic Lipase | - | [8] |
| IC50 | 2.73 µg/ml | Porcine Pancreatic Lipase | p-nitrophenol laurate | [9] |
| IC50 | 17.05 µg·mL-1 | Porcine Pancreatic Lipase | - | [10] |
| Ki | 0.02 µM | Pancreatic Lipase | p-nitrophenyl palmitate (p-NPP) | [7] |
| Km | 2.7 ± 0.2 μM | Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | [11] |
| Kcat | 0.019 s-1 | Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | [11] |
Experimental Protocols for Pancreatic Lipase Inhibition Assay
The following protocols describe standard methods for determining the inhibitory activity of compounds like this compound on pancreatic lipase in vitro.
Colorimetric Assay using p-Nitrophenyl Butyrate (pNPB)
This assay is based on the hydrolysis of the substrate pNPB by pancreatic lipase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[12][13]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Acetonitrile
-
This compound (positive control)
-
Test compound
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
PPL Solution (1 mg/mL): Dissolve 10 mg of PPL in 10 mL of Tris-HCl buffer. Prepare this solution fresh before use.[12]
-
pNPB Substrate Solution (10 mM): Dissolve 20.9 mg of pNPB in 10 mL of acetonitrile.[12]
-
Test Compound and Control Solutions: Prepare stock solutions of the test compound and this compound in DMSO. Serially dilute these stock solutions with Tris-HCl buffer to achieve the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[12]
-
-
Assay Setup (in a 96-well microplate):
-
Initiation of Reaction:
-
Add 20 µL of the pNPB substrate solution to each well to start the reaction.[12]
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Visualizing the Molecular Interaction and Experimental Workflow
Signaling Pathway: this compound's Covalent Inhibition of Pancreatic Lipase
Caption: Covalent modification of pancreatic lipase by this compound.
Experimental Workflow: Pancreatic Lipase Inhibition Assay
Caption: Workflow for a colorimetric pancreatic lipase inhibition assay.
Conclusion
This compound's mechanism of action on pancreatic lipase is a well-characterized example of targeted, irreversible enzyme inhibition. Its ability to form a covalent bond with the active site serine residue effectively halts the digestion of dietary triglycerides, providing a clear and direct means of reducing fat absorption. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel lipase inhibitors or seeking to further understand the nuances of this compound's therapeutic effects. The continued study of this interaction is crucial for the development of next-generation anti-obesity therapies with improved efficacy and side-effect profiles.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Total Synthesis of Orlistat and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the total synthesis of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity. This compound, the saturated derivative of the natural product lipstatin, presents a significant synthetic challenge due to its four stereocenters.[1][2][3] This document details various synthetic strategies, key chemical transformations, and the synthesis of this compound derivatives, offering a valuable resource for professionals in the field of medicinal chemistry and drug development.
Introduction to this compound
This compound (also known as tetrahydrolipstatin) is a medication used to treat obesity.[1][2] Its primary mechanism of action involves the inhibition of gastric and pancreatic lipases, enzymes responsible for breaking down triglycerides in the intestine.[1][4][5][6] By forming a covalent bond with the active serine residue of these lipases, this compound prevents the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides.[2][4][7][8] This results in approximately 30% of dietary fat being excreted undigested, contributing to a caloric deficit and subsequent weight loss.[1][4][5][7]
The this compound molecule possesses a complex structure with four chiral centers, making its stereoselective synthesis a key focus of research and industrial production.[9] Various synthetic routes have been developed, often classified by the method used to establish the required stereochemistry.[10]
Key Synthetic Strategies for this compound
The total synthesis of this compound has been achieved through numerous approaches. The most prominent and industrially relevant strategies focus on the efficient and stereocontrolled construction of the core β-lactone structure and the installation of its two lipophilic side chains.
2.1. Asymmetric Hydrogenation Route
A highly efficient and enantioselective synthesis suitable for large-scale production relies on asymmetric hydrogenation as the key stereochemistry-defining step.[11][12] This route avoids late-stage optical resolutions, thereby increasing overall process efficiency.
The general workflow is as follows:
-
Asymmetric Hydrogenation: A β-ketoester, methyl 3-oxotetradecanoate, undergoes asymmetric hydrogenation using a chiral ruthenium-diphosphine catalyst to produce the enantiomerically pure (R)-hydroxyester.[11][12]
-
Magnesium-Mediated Cyclization: A Grignard reagent, such as tert-butyl magnesium chloride, promotes the cyclization of the acylated intermediate to form a key (R)-dihydropyranone intermediate.[11][13]
-
Further Transformations: This intermediate is then carried forward through several steps, which are part of a well-established sequence, to yield this compound.[13]
2.2. Tandem Mukaiyama Aldol-Lactonization (TMAL) Strategy
Another powerful approach involves the Tandem Mukaiyama Aldol-Lactonization (TMAL) process. This method is notable for its ability to construct the β-lactone core with high diastereoselectivity and offers flexibility for modifying the side chains, making it suitable for synthesizing this compound derivatives.[14][15][16][17]
The key features of this strategy include:
-
TMAL Reaction: An aldehyde precursor is reacted with a ketene silyl acetal in a tandem Mukaiyama aldol reaction followed by lactonization. This key step efficiently forms the trans-β-lactone ring system.[16]
-
Side Chain Installation: The side chains can be introduced at different stages. Versatile methods such as cuprate addition or olefin cross-metathesis have been employed to install the δ-side chain.[15]
2.3. Synthesis of this compound Derivatives
The synthesis of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The TMAL route is particularly advantageous for this purpose, as it allows for facile modification of the α-side chain.[14][15] Strategies like cuprate addition and olefin metathesis provide versatile methods for modifying the δ-side chain.[15] For instance, a transposed this compound derivative has been synthesized using these methods to probe the enzymatic activity against fatty acid synthase.[14][15]
Quantitative Data Summary
The efficiency of a synthetic route is measured by reaction yields and stereoselectivity. The following table summarizes key quantitative data reported for various this compound syntheses.
| Step | Synthetic Route | Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation of β-Ketoester | Asymmetric Hydrogenation | Raney-Nickel/Tartaric Acid | - | 84-91% | [13] |
| Asymmetric Hydrogenation of β-Ketoester | Asymmetric Hydrogenation | Ruthenium-based catalyst | - | >99% | [11] |
| Condensation of Lauroyl Chloride with Mg Salt | Asymmetric Hydrogenation | Magnesium salt of methyl acetoacetate | up to 87% | N/A | [11] |
| Grignard-Promoted Cyclization | Asymmetric Hydrogenation | tert-Butyl Magnesium Chloride | 84% | N/A | [11] |
| Cuprate Addition and Aldehyde Formation | TMAL (for transposed derivative) | Cuprate, Ester half-reduction | 67% (2 steps) | N/A | [15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature. These protocols are generalized and should be adapted based on specific laboratory conditions and substrate requirements.
4.1. General Protocol for Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate
This reaction is central to the enantioselective synthesis of a key this compound intermediate.[11][12]
-
Objective: To produce methyl (R)-3-hydroxytetradecanoate with high enantiomeric purity.
-
Apparatus: High-pressure hydrogenation reactor.
-
Reagents:
-
Substrate: Methyl 3-oxotetradecanoate
-
Catalyst: Chiral Ruthenium-diphosphine complex (e.g., RuCl₂((R)-MeOBIPHEP))
-
Solvent: An appropriate organic solvent (e.g., methanol).
-
Hydrogen Gas (H₂): High purity.
-
-
Procedure:
-
The hydrogenation reactor is charged with the substrate, the chiral ruthenium catalyst, and the solvent under an inert atmosphere.
-
The reactor is sealed and purged several times with hydrogen gas.
-
The reaction mixture is stirred under a specific hydrogen pressure and temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified (e.g., by chromatography) to yield the enantiomerically enriched methyl (R)-3-hydroxytetradecanoate.
-
Enantiomeric excess is determined using chiral HPLC or GC.
-
4.2. General Protocol for Grignard Reagent Promoted Lactone Cyclization
This step efficiently constructs the dihydropyranone ring system.[11][13]
-
Objective: To synthesize (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one.
-
Apparatus: Standard glass reaction vessel equipped with addition funnels and a reflux condenser, under an inert atmosphere.
-
Reagents:
-
Substrate: (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester
-
Grignard Reagent: tert-Butyl magnesium chloride (in THF)
-
Solvent: Tetrahydrofuran (THF)
-
-
Procedure:
-
A reaction flask is charged with a small amount of THF under an inert atmosphere (e.g., nitrogen or argon).
-
The substrate (dissolved in THF) and the tert-butyl magnesium chloride solution are added simultaneously via separate addition funnels to the reaction flask, typically at an elevated temperature (e.g., 60 °C).
-
The reaction is stirred until completion.
-
The reaction is quenched carefully with a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified, often by crystallization, to yield the solid dihydropyranone intermediate.
-
4.3. General Protocol for Tandem Mukaiyama Aldol-Lactonization (TMAL)
This protocol outlines the key β-lactone forming reaction.[15][16]
-
Objective: To synthesize a trans-β-lactone core with high diastereoselectivity.
-
Apparatus: Standard glass reaction vessel under an inert atmosphere.
-
Reagents:
-
Aldehyde precursor
-
Ketene silyl acetal
-
Lewis Acid catalyst (e.g., TiCl₄)
-
Solvent: Anhydrous, non-protic solvent (e.g., dichloromethane).
-
-
Procedure:
-
The aldehyde precursor is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
The Lewis acid catalyst is added dropwise, and the mixture is stirred.
-
The ketene silyl acetal is then added slowly to the reaction mixture.
-
The reaction is stirred at low temperature for a specified period until the reaction is deemed complete.
-
The reaction is quenched, and the mixture is allowed to warm to room temperature.
-
Work-up involves extraction, washing, drying, and concentration of the organic phase.
-
The resulting crude β-lactone is purified by column chromatography.
-
Conclusion
The total synthesis of this compound has evolved significantly, moving from routes requiring late-stage resolutions to highly efficient and enantioselective strategies suitable for industrial-scale production. The asymmetric hydrogenation and TMAL routes represent state-of-the-art approaches in modern organic synthesis, enabling the controlled construction of this compound's complex stereochemical architecture. Furthermore, the flexibility of these synthetic pathways, particularly the TMAL method, provides a robust platform for the generation of novel this compound derivatives, facilitating further research into lipase inhibitors and other therapeutic targets like fatty acid synthase. This guide highlights the key methodologies and data that are essential for professionals engaged in the synthesis and development of complex pharmaceutical agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]
- 4. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mode of action of this compound. | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of this compound | CHIMIA [chimia.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Total synthesis and comparative analysis of this compound, valilactone, and a transposed this compound derivative: Inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Orlistat's role in fatty acid synthase inhibition
An In-depth Technical Guide on the Role of Orlistat in Fatty Acid Synthase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a well-established anti-obesity therapeutic, functions primarily by inhibiting gastric and pancreatic lipases, thereby reducing dietary fat absorption.[1][2] However, a substantial body of research has unveiled a significant secondary mechanism of action: the potent and irreversible inhibition of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis.[3][4] Overexpressed in numerous cancer types, FAS is a critical oncogenic protein that supplies the lipids necessary for rapid cell proliferation, membrane synthesis, and signaling.[5][6] this compound covalently binds to the thioesterase (TE) domain of FAS, leading to a cascade of anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][7][8] This guide provides a detailed technical overview of this compound's mechanism as a FAS inhibitor, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.
Mechanism of Fatty Acid Synthase (FAS) Inhibition by this compound
This compound, chemically known as tetrahydrolipstatin, is a synthetic derivative of lipstatin.[1][2] Its inhibitory action on FAS is distinct from its effect on digestive lipases but shares a similar chemical mechanism.
1.1 Covalent Modification of the Thioesterase (TE) Domain The primary mechanism involves the irreversible acylation of a critical serine residue (Ser2308) within the active site of the FAS thioesterase (TE) domain.[8][9] The β-lactone ring of this compound is highly reactive and undergoes nucleophilic attack by this serine residue.[8][9] This forms a stable, covalent ester bond between this compound and the enzyme, rendering the TE domain inactive.[1][8] By incapacitating the TE domain, this compound prevents the final step of fatty acid synthesis: the cleavage and release of newly synthesized palmitate from the enzyme complex.[3][7] This leads to a functional shutdown of the entire FAS enzyme.[4]
1.2 Irreversible and Potent Inhibition The covalent nature of the bond results in irreversible inhibition.[4][6] Once this compound has bound, the enzyme's activity cannot be restored without the synthesis of new FAS protein.[4] Studies have demonstrated that even after this compound is removed from the culture medium, the inhibition of fatty acid synthesis persists, supporting the irreversible binding model.[4] The inhibition is potent, with an apparent Ki (inhibition constant) for FAS estimated to be near 100 nM in cell lysates.[3]
Quantitative Data on this compound's Anti-FAS Activity
The efficacy of this compound as a FAS inhibitor and its downstream anti-proliferative effects have been quantified across various cancer cell lines.
| Parameter | Cell Line(s) | Concentration/Dose | Observed Effect | Reference |
| FAS Inhibition (Apparent Ki) | PC-3 (Prostate Cancer) Lysates | ~100 nM | Apparent inhibition constant for FAS. | [3] |
| Fatty Acid Synthesis Inhibition | PC-3 (Prostate Cancer) | 30 µM | ~75% reduction in [14C]acetate incorporation within 30 min. | [3][10] |
| Fatty Acid Synthesis Inhibition | NUGC-3 (Gastric Cancer) | 200 µM | ~75% decrease in 14C-acetate incorporation into fatty acids after 4 h. | [4] |
| FAS Activity Inhibition | H441 & H1975 (NSCLC) | 30 µM | FASN activity decreased to 73% and 76% of control, respectively, after 24 h. | [10] |
| Cell Proliferation Inhibition | ECC-1 (Endometrial Cancer) | 500 µM | 61% inhibition of cell proliferation. | [11][12] |
| Cell Proliferation Inhibition | KLE (Endometrial Cancer) | 500 µM | 57% inhibition of cell proliferation. | [11][12] |
| Cell Viability Reduction | HSC-3 (Oral Cancer) | 40 µM | Viability reduced to 23.4% after 48 h. | [13] |
| FAS Protein Expression Reduction | ECC-1 (Endometrial Cancer) | Dose-dependent | 67% decrease in FAS protein expression. | [11][12] |
| FAS Protein Expression Reduction | KLE (Endometrial Cancer) | Dose-dependent | 15% decrease in FAS protein expression. | [11][12] |
| In Vivo Tumor Growth Inhibition | PC-3 Xenograft (Nude Mice) | 240 mg/kg/day | Significant inhibition of tumor growth over 28 days. | [3] |
Cellular and Molecular Consequences of FAS Inhibition
The blockade of de novo fatty acid synthesis by this compound triggers a range of cellular responses, primarily in cancer cells that are highly dependent on this pathway.
3.1 Induction of Apoptosis FAS inhibition by this compound is a potent inducer of apoptosis in a multitude of cancer cell lines.[3][4] The mechanism is often caspase-dependent, involving the activation of initiator caspase-9 and executioner caspase-3.[5][14] This suggests the involvement of the intrinsic apoptotic pathway. This compound has also been shown to increase the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis.[15]
3.2 Cell Cycle Arrest this compound treatment frequently leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5][11] The specific phase of arrest can be cell-type dependent. For instance, G1 phase arrest has been observed in endometrial cancer cells (ECC-1 and KLE), which is associated with decreased expression of key fatty acid metabolism proteins.[5][11][12] In other models, such as oral squamous cells (HSC-3), this compound induces a G2/M phase arrest by decreasing the expression of cyclins D1 and E and increasing the phosphorylation of CDK1.[5][13]
3.3 Modulation of Key Signaling Pathways this compound-mediated FAS inhibition significantly impacts central cellular signaling networks that regulate growth, proliferation, and metabolism.
-
Akt/mTOR Pathway Inhibition: In ovarian and endometrial cancer cells, this compound has been shown to decrease the phosphorylation (and thus activity) of Akt and downstream mTOR targets like p70S6K.[11][12][14] This pathway is a critical regulator of cell growth and survival.
-
AMPK Pathway Activation: In endometrial cancer cells, this compound treatment increases the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11][12] AMPK activation typically halts anabolic processes (like fatty acid synthesis) and promotes catabolism, acting as a brake on cell growth.
3.4 Anti-Angiogenic Effects Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by inhibiting endothelial cell proliferation.[7] The mechanism involves preventing the proper cell surface localization of the Vascular Endothelial Growth Factor (VEGF) receptor, KDR (VEGFR2).[7] By disrupting the display of KDR on the endothelial cell surface, this compound blocks VEGF-induced signaling, thereby halting neovascularization.[7]
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize this compound's effects on FAS and cancer cells.
4.1 Cellular Fatty Acid Synthesis Assay This assay measures the rate of de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.
-
Cell Culture: Plate cells (e.g., 2.5 x 104 cells/well in 24-well plates) and allow them to adhere.[3]
-
Pre-incubation: Wash cells with PBS and incubate in serum-free medium. Add this compound at desired concentrations or vehicle control.[3]
-
Radiolabeling: After a pre-incubation period (e.g., 30 minutes to 2 hours), add 1 µCi of [14C]acetate to each well.[3]
-
Incubation: Incubate the cells with the radiolabel for a defined period (e.g., 2 hours).[3]
-
Lipid Extraction: Terminate the reaction by washing cells with PBS. Lyse the cells and extract total lipids using a chloroform:methanol solvent system.
-
Quantification: Separate the lipid phase, evaporate the solvent, and quantify the incorporated radioactivity using a scintillation counter. Normalize results to total protein content.
4.2 Cell Proliferation (MTT) Assay This colorimetric assay assesses cell viability based on mitochondrial reductase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
4.3 Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound for the desired time (e.g., 48 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
4.4 Western Blotting This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[11][12]
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-FAS, anti-cleaved caspase-3, anti-p-Akt).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
4.5 In Vivo Xenograft Tumor Model This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Injection: Inject a suspension of cancer cells (e.g., 1 x 106 PC-3 cells) subcutaneously into the flank of immunocompromised mice (e.g., male athymic nude mice).[3]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., ~100 mm3).[3]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 240 mg/kg/day, potentially via oral gavage or in the diet) or vehicle control.[3]
-
Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight at regular intervals for a set period (e.g., 3-4 weeks).[3]
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and further histological or molecular analysis.
Conclusion and Future Directions
This compound's role as a potent, irreversible inhibitor of the fatty acid synthase thioesterase domain is well-documented, establishing a clear mechanism for its observed anti-cancer activities.[3][8] By disrupting de novo lipogenesis, this compound triggers apoptosis, cell cycle arrest, and modulates critical growth signaling pathways in cancer cells that are dependent on endogenous fatty acid production.[5][11][14] The ability to repurpose an FDA-approved drug with a known safety profile presents a compelling opportunity for oncological applications.
Future research should focus on developing this compound analogs with improved bioavailability and reduced gastrointestinal side effects to maximize systemic exposure and therapeutic efficacy against FAS-dependent tumors.[16] Furthermore, combination therapies pairing this compound with conventional chemotherapeutics or other metabolic inhibitors could exploit synergistic vulnerabilities in cancer metabolism, offering a promising avenue for enhancing treatment outcomes. Investigating predictive biomarkers to identify patient populations with tumors most sensitive to FAS inhibition will be crucial for the clinical translation of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. atsu.edu [atsu.edu]
- 5. Pharmacological effect and mechanism of this compound in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid synthase inhibitor this compound reduces the growth and metastasis of orthotopic tongue oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of this compound Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor this compound in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Fatty Acid Synthase Inhibition by this compound on Proliferation of Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound treatment induces apoptosis and arrests cell cycle in HSC-3 oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis and protective autophagy in ovarian cancer cells: involvement of Akt-mTOR-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. This compound Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]
Orlistat: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent in the management of obesity. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound. It details its mechanism of action, presents key quantitative data in a structured format, and outlines comprehensive experimental protocols for its analysis. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical Structure and Identity
This compound is a synthetic derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1] Its chemical structure is characterized by a β-lactone ring, which is crucial for its pharmacological activity, and a long lipophilic side chain that facilitates its interaction with the active site of lipases.
IUPAC Name: [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate[2]
Synonyms: Tetrahydrolipstatin, Xenical, Alli[3]
Chemical Formula: C₂₉H₅₃NO₅[4]
Molecular Weight: 495.73 g/mol [4]
CAS Number: 96829-58-2[4]
Stereochemistry: this compound is a single diastereomeric molecule with four chiral centers.[5] Its specific stereoconfiguration is essential for its potent and selective inhibition of lipases.
Physicochemical Properties
The physicochemical properties of this compound are critical to its formulation, delivery, and mechanism of action. As a highly lipophilic and practically insoluble molecule in aqueous solutions, its formulation presents unique challenges and opportunities for drug delivery systems. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Melting Point | 43-52 °C (Polymorphic forms exist) | [6][7][8] |
| logP (Octanol-Water Partition Coefficient) | 8.107 (cLogP) | [3] |
| Solubility | ||
| Water | 0.001 g/mL (practically insoluble) | |
| Ethanol | 1.300 g/mL (freely soluble) | |
| Methanol | 1.500 g/mL (very soluble) | |
| Chloroform | 0.750 g/mL (freely soluble) | |
| Acetone | 0.750 g/mL | |
| pKa | No pKa within the physiological pH range | [5] |
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] The mechanism is a targeted and localized action within the gastrointestinal lumen.
The core of this compound's inhibitory activity lies in the covalent modification of the active site of these lipases. The β-lactone ring of this compound undergoes nucleophilic attack by a critical serine residue within the catalytic triad of the lipase. This reaction forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This prevents the lipase from binding to its natural triglyceride substrate, thereby blocking the digestion and subsequent absorption of dietary fats.
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol details a colorimetric in vitro assay to determine the inhibitory activity of this compound against porcine pancreatic lipase (PPL).
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (pNPB)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile
-
This compound (as a positive control)
-
Test compound
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
PPL Solution (1 mg/mL): Dissolve 10 mg of PPL in 10 mL of Tris-HCl buffer. This solution should be prepared fresh before use.[6]
-
pNPB Substrate Solution (10 mM): Dissolve 20.9 mg of p-nitrophenyl butyrate in 10 mL of acetonitrile.[6]
-
Test Compound and Control Solutions: Prepare stock solutions of the test compound and this compound in DMSO. Further dilute these stock solutions with Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]
-
-
Assay Protocol:
-
Add 20 µL of the test compound or control solution to the wells of a 96-well microplate.[6]
-
Add 160 µL of the PPL solution to each well.[6]
-
Incubate the microplate at 37°C for 15 minutes.[6]
-
Initiate the enzymatic reaction by adding 20 µL of the pNPB substrate solution to each well.[6]
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the absorbance versus time curve) for each concentration of the test compound and the control.
-
The percentage of lipase inhibition can be calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of lipase activity).
-
Pharmacokinetic Analysis by LC-MS/MS
This protocol provides a representative method for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., Agilent 1260 series HPLC with an API 3200 mass spectrometer).[4]
-
Reversed-phase C18 column (e.g., Phenomenex-C18, 2.1 mm × 50 mm, 5 µm).[4]
-
This compound analytical standard.
-
This compound-D5 (or other suitable internal standard - IS).
-
HPLC-grade methanol, acetonitrile, and formic acid.
-
Ethyl acetate.
-
Blank plasma.
-
Centrifuge.
-
Vortex mixer.
-
Lyophilizer (optional).
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Spike blank plasma with the working standard solutions to create calibration standards at various concentrations (e.g., ranging from 1.2 to 392.0 ng/mL).[4]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample (or standard/QC), add 100 µL of the internal standard solution (e.g., 1 µg/mL this compound-D5).[4]
-
Vortex the mixture for 2 minutes.[4]
-
Add 5.0 mL of ethyl acetate and vortex for an additional 2 minutes to extract this compound and the IS.
-
Centrifuge the samples at 4,500 rpm for 30 minutes.[4]
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen or using a lyophilizer.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown plasma samples.
-
Figure 2: Experimental Workflow for Pharmacokinetic Analysis.
Conclusion
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. The information presented, including the structured data tables and detailed experimental protocols, is intended to be a valuable resource for scientists and researchers in the field of drug development and obesity research. A thorough understanding of these fundamental characteristics is essential for the continued development of novel formulations and therapeutic applications of this compound and related compounds.
References
- 1. impactfactor.org [impactfactor.org]
- 2. turkjps.org [turkjps.org]
- 3. japsonline.com [japsonline.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. japsonline.com [japsonline.com]
- 7. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source this compound capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Orlistat's Effect on Gut Microbiota Composition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the effects of orlistat, a pancreatic and gastric lipase inhibitor, on the composition and function of the gut microbiota. It synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the interplay between this compound, the gut microbiome, and host metabolism.
Introduction
This compound is a widely used anti-obesity therapeutic that acts locally in the gastrointestinal tract. Its primary mechanism involves the covalent inhibition of gastric and pancreatic lipases, which prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] This inhibition reduces dietary fat absorption by approximately 30%.[2][3] While its primary mode of action is well-understood, emerging evidence indicates that this compound's therapeutic effects may extend beyond simple fat malabsorption, involving significant modulation of the gut microbiota.[2][4]
The gut microbiota is a complex ecosystem that plays a critical role in host metabolism, including energy harvesting, immune system development, and production of bioactive metabolites.[5] Dysbiosis, or an imbalance in this microbial community, has been strongly associated with obesity.[6] A common feature in obesity-related dysbiosis is an altered ratio of the two dominant phyla, Firmicutes and Bacteroidetes.[6] By altering the nutrient landscape of the colon—specifically by increasing the concentration of undigested triglycerides—this compound imposes a selective pressure on the gut microbiota, leading to significant shifts in its composition and metabolic output. This guide details these changes and their potential implications for host health.
Experimental Protocols and Methodologies
The majority of studies investigating this compound's impact on gut microbiota have utilized high-fat diet (HFD)-induced obese mouse models. The following protocols are representative of the methodologies employed in this research.
Animal Models and Study Design
A common experimental workflow involves inducing obesity in mice before administering this compound. This allows researchers to study the drug's effects in a clinically relevant context of pre-existing obesity and dysbiosis.
Table 1: Summary of Key Preclinical Experimental Designs
| Parameter | Study: Ke et al. (2020)[2][3] | Study: Jin et al. (2022)[7] | Study: Liu et al. (2025)[4] |
| Animal Model | Male C57BL/6J mice | Male C57BL/6J mice | Male C57BL/6J mice |
| Diet Groups | Normal Chow (NCD), High-Fat Diet (HFD, 60% fat) | Normal Chow (NCD), High-Fat Diet (HFD) | Normal Chow (ND), High-Fat Diet (HFD) |
| This compound Group | HFD + this compound (HFD+ORL) | HFD + this compound (HFD+ORL) | HFD + this compound (ORL) |
| This compound Dosage | Not specified in abstract, but intervention was for 3 months | 60 mg/kg/day | Not specified in abstract |
| Intervention Duration | HFD for 6 months, this compound for the final 3 months | HFD for 20 weeks, this compound from week 13 | Not specified in abstract |
| Key Analyses | 16S rRNA gene sequencing, Body Weight, Plasma Cholesterol, Glucose Tolerance | 16S rRNA gene sequencing, Body Weight, Serum Lipids, OGTT, Fecal SCFAs | 16S rRNA gene sequencing, Metabolic parameters, Fecal Microbiota Transplant |
Microbiota Analysis
-
DNA Extraction: Fecal samples are collected, and total microbial DNA is extracted using commercial kits.
-
16S rRNA Gene Sequencing: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified via PCR. The resulting amplicons are sequenced on platforms like Illumina MiSeq or HiSeq.[2]
-
Bioinformatic Analysis: Raw sequences are processed to filter out low-quality reads. Sequences are then clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed against databases such as Greengenes or SILVA.
-
Diversity Metrics:
-
Alpha diversity (within-sample diversity) is assessed using indices like Shannon, Simpson, Chao1, and Observed OTUs.[3][5][7]
-
Beta diversity (between-sample diversity) is evaluated using metrics like Bray-Curtis or weighted/unweighted UniFrac distances, often visualized with Principal Coordinate Analysis (PCoA) plots.[4][7]
-
-
Statistical Analysis: Linear discriminant analysis effect size (LEfSe) is used to identify differentially abundant taxa between groups.[4]
Impact on Gut Microbiota Composition
This compound treatment consistently alters the structure of the gut microbial community, affecting both diversity and the relative abundance of specific taxa.
Alpha and Beta Diversity
Studies in HFD-fed mice generally report that this compound administration leads to a significant reduction in alpha diversity, suggesting a less rich and even microbial community.[3][4][5][7] This effect may be due to the selective pressure of a high-triglyceride environment, which is not conducive to the growth of certain microbes.[7] PCoA plots of beta diversity consistently show a distinct clustering of the microbiota from this compound-treated animals, separating them from both NCD and HFD control groups.[4][7]
Table 2: this compound's Effect on Alpha Diversity Indices in HFD-Fed Mice
| Study | Shannon Index | Simpson Index | Richness (Observed OTUs/Chao1) |
| Gong et al. (2025) [5] | Decreased | Not specified | Decreased |
| Jin et al. (2022) [7] | Decreased significantly | Decreased significantly | Decreased significantly (Chao1, Observed_OTUs) |
| Ke et al. (2020) [2][3] | Decreased | Not specified | Decreased (Richness Index) |
| Liu et al. (2025) [4] | Decreased | Increased (not significant) | Not specified |
Changes at the Phylum and Genus Level
This compound induces significant and reproducible shifts in the relative abundance of major bacterial phyla. The most consistent findings across multiple studies are a decrease in Firmicutes and a significant increase in Verrucomicrobia.[4][7] The effect on the Firmicutes/Bacteroidetes (F/B) ratio, a widely cited marker for obesity-related dysbiosis, is variable. Some studies report a decrease in the F/B ratio with this compound treatment[2][8], while others note a decrease in both phyla.[2]
Table 3: Summary of this compound-Induced Changes in Relative Bacterial Abundance (HFD Mice)
| Taxon | Phylum | Direction of Change | Key Studies |
| Firmicutes | Firmicutes | ↓ (Decreased) | [2][3][7] |
| Bacteroidetes | Bacteroidetes | ↓ (Decreased) | [5] |
| Actinobacteria | Actinobacteria | ↑ (Increased) | [2][5] |
| Proteobacteria | Proteobacteria | ↑ (Increased) | [2][5][9] |
| Verrucomicrobia | Verrucomicrobia | ↑↑ (Strongly Increased) | [4][7] |
| Akkermansia | Verrucomicrobia | ↑↑ (Strongly Increased) | [4][7][10] |
| Alistipes | Bacteroidetes | ↓ (Decreased) | [7] |
| Desulfovibrio | Proteobacteria | ↓ (Decreased) | [7] |
| Helicobacter | Proteobacteria | ↑ (Increased) | [5] |
| Allobaculum | Firmicutes | ↑ (Increased) | [5] |
In a human study with Japanese individuals with obesity, 8 weeks of this compound treatment led to an increase in Bacteroidetes, a decrease in Firmicutes, and significantly higher levels of the genus Lactobacillus.[11]
Functional and Metabolic Consequences
The microbial shifts induced by this compound are not merely compositional; they correlate with significant changes in host metabolism and functional pathways of the microbiome.
Mechanistic Pathway
This compound's primary action creates a cascade of effects. By blocking fat digestion, it increases the flow of triglycerides to the colon. This altered gut environment directly reshapes the microbiota. The resulting microbial community has a different metabolic output (e.g., changes in Short-Chain Fatty Acids - SCFAs) and interacts differently with the host, influencing gut hormone production and systemic metabolism, ultimately contributing to improved metabolic health.
Host Metabolic Improvements
The alterations in gut microbiota are strongly correlated with beneficial metabolic outcomes:
-
Weight and Fat Reduction: this compound treatment significantly reduces body weight and visceral fat accumulation compared to HFD controls.[4][7]
-
Improved Glycemic Control: Studies report lower fasting plasma glucose (FPG) and improved glucose tolerance in this compound-treated mice.[2][5] This is potentially linked to the increase in Akkermansia, which is negatively correlated with fasting blood glucose.[4][10]
-
Gut Hormone Regulation: this compound administration has been shown to increase levels of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), hormones involved in appetite regulation and insulin secretion.[5]
-
Lipid Metabolism: The treatment leads to reductions in serum total cholesterol (TC) and high-density lipoprotein-cholesterol (HDL-C).[7]
Functional Pathway Enrichment
Bioinformatic analysis of the microbial metagenome reveals that this compound treatment enriches for genes involved in specific metabolic pathways. In HFD-fed mice, this compound was associated with an enrichment of pathways related to "lipid metabolism" and the "endocrine system".[2] Another study noted enrichment in "cell motility" and "neurodegenerative disease" pathways.[5] This suggests that the microbial community shaped by this compound is functionally distinct and may contribute more actively to lipid and hormone metabolism.
Conclusion
This compound exerts a profound influence on the gut microbiota, representing a key secondary mechanism that complements its primary function as a lipase inhibitor. The increased flux of undigested fat into the colon acts as a powerful selective agent, consistently reducing microbial diversity while promoting the growth of specific taxa, most notably Akkermansia within the Verrucomicrobia phylum, and altering the abundance of Firmicutes, Proteobacteria, and Actinobacteria. These compositional changes are linked to functional shifts in microbial metabolic pathways and are strongly correlated with improvements in host metabolic health, including weight loss, enhanced glycemic control, and favorable changes in gut hormone levels.
For drug development professionals, these findings highlight the gut microbiome as a critical factor to consider in the evaluation and development of metabolic therapies. The interplay between this compound and the microbiota suggests that the efficacy of such drugs could be influenced by an individual's baseline microbiome. Future research, including fecal microbiota transplantation studies, will further clarify the causal role of these microbial changes in mediating the therapeutic benefits of this compound.[4][10]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound-Induced Gut Microbiota Modification in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | this compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation [frontiersin.org]
- 5. Evaluation of gut microbiota alterations following this compound administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Distinctive Gut Microbiota in Patients with Overweight and Obesity with Dyslipidemia and its Responses to Long-term this compound and Ezetimibe Intervention: A Randomized Controlled Open-label Trial [frontiersin.org]
- 10. This compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Pharmacology of Orlistat: A Technical Guide
Introduction
Orlistat, also known as tetrahydrolipstatin, is a potent and specific inhibitor of gastrointestinal lipases.[1][2] It is a saturated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1][2][3] Developed as an anti-obesity therapeutic, this compound's primary function is to prevent the absorption of dietary fats, thereby reducing caloric intake.[2] Its action is primarily localized to the gastrointestinal (GI) tract, with minimal systemic absorption, which forms the basis of its safety profile.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile based on key in vitro and in vivo studies.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting gastric and pancreatic lipases within the lumen of the stomach and small intestine.[2][5][6] These enzymes are crucial for the digestion of dietary fats, breaking down triglycerides into absorbable free fatty acids and monoglycerides.[1][3][7] this compound forms a stable, covalent bond with the serine residue at the active site of these lipases, rendering them inactive.[4][6][7] This irreversible inhibition prevents the hydrolysis of triglycerides.[1][3] As a result, undigested fats are not absorbed and are excreted in the feces, leading to a caloric deficit that can contribute to weight control.[1][5] At recommended therapeutic doses, this compound is estimated to inhibit the absorption of dietary fat by approximately 30%.[4][5]
References
- 1. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Measurement of Lipase Inhibition by this compound Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Interactions of Orlistat with Lipase Active Sites
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Orlistat, a potent anti-obesity therapeutic, and the active sites of gastric and pancreatic lipases. It details the mechanism of inhibition, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core processes involved.
Core Mechanism: Covalent Inhibition of Lipase
This compound functions as a potent, specific, and long-acting inhibitor of gastric and pancreatic lipases.[1] Its mechanism is not one of simple competitive binding but of irreversible inactivation through the formation of a stable covalent bond with the enzyme.[2][3] The therapeutic activity of this compound is localized to the lumen of the stomach and upper small intestine.[1]
The key structural feature of this compound responsible for its inhibitory activity is the β-lactone ring, which acts as the central pharmacophore.[4] The active site of pancreatic lipase contains a catalytic triad of amino acids: Serine-152 (Ser152), Histidine-263 (His263), and Aspartic acid-176 (Asp176).[5] The inhibition process is initiated when the hydroxyl group of the active site serine residue (Ser152) performs a nucleophilic attack on the carbonyl carbon of this compound's β-lactone ring.[6][7] This attack leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate.[4][7] This covalent modification renders the lipase inactive, as it is then unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] Cleavage or opening of the β-lactone ring prior to this interaction results in a complete loss of inhibitory activity.[4][8]
References
- 1. Slimfast | 120 mg | Capsule | স্লিমফাস্ট ১২০ মি.গ্রা. ক্যাপসুল | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selection of this compound as a potential inhibitor for lipase from Candida species - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Orlistat: A Technical Guide to Lipstatin Biosynthesis and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the production of Orlistat (marketed as Xenical® and Alli®), a prominent anti-obesity therapeutic. The journey from microbial metabolite to synthesized drug is detailed through two core sections: the biosynthesis of its natural precursor, lipstatin, by Streptomyces toxytricini, and the subsequent chemical synthesis of this compound. This document offers comprehensive experimental protocols, quantitative data, and pathway visualizations to support research and development in this field.
Biosynthesis of Lipstatin
Lipstatin is a potent, naturally occurring inhibitor of pancreatic lipase, first isolated from the actinobacterium Streptomyces toxytricini.[1] It serves as the direct precursor for the semi-synthesis of this compound. The biosynthesis is a complex process involving a dedicated gene cluster and the strategic incorporation of fatty acid and amino acid precursors.
Genetic Blueprint: The Lipstatin (lst) Gene Cluster
The production of lipstatin is orchestrated by a six-gene operon, designated the lst cluster.[2] This cluster encodes the essential enzymatic machinery required to assemble the molecule from primary metabolites.
Table 1: Genes and Enzymes of the Lipstatin Biosynthetic Cluster
| Gene | Enzyme Product | Putative Function in Biosynthesis |
| lstA | β-ketoacyl-ACP synthase III (FabH) homolog | Involved in the Claisen condensation of fatty acid precursors to form the polyketide backbone.[2] |
| lstB | β-ketoacyl-ACP synthase III (FabH) homolog | Works in conjunction with LstA in the core condensation reaction.[2] |
| lstC | Acyl-CoA Synthetase | Activates the C8 precursor, octanoic acid, to octanoyl-CoA for entry into the pathway.[2] |
| lstD | 3β-hydroxysteroid dehydrogenase homolog | Catalyzes the reduction of a β-keto group, a critical step for the formation of the β-lactone ring.[2] |
| lstE | Nonribosomal Peptide Synthetase (NRPS) | Activates and incorporates the L-leucine moiety onto the polyketide backbone.[2] |
| lstF | Formyltransferase | Catalyzes the final N-formylation of the L-leucine residue.[2] |
The Biosynthetic Pathway
The assembly of lipstatin is a hybrid polyketide-nonribosomal peptide pathway. It begins with the Claisen condensation of two fatty acid-derived precursors: a C8 unit from octanoic acid and a C14 unit derived from the partial β-oxidation of linoleic acid.[2] Following the formation of the core β-lactone structure, the N-formyl-L-leucine side chain is attached.
Fermentation for Lipstatin Production
Optimizing fermentation conditions is critical for maximizing lipstatin yield. This involves careful selection of media components and the strategic feeding of precursors.
Table 2: Quantitative Data on Lipstatin Fermentation Yields
| Condition / Strain | Precursor(s) / Additive(s) | Yield | Reference |
| S. toxytricini (Wild Type) | Standard Medium | 1,700 - 1,800 mg/L | [3] |
| S. toxytricini CCM 7349 | Linoleic acid + L-Leucine feed | 3.0 - 3.2 g/kg broth | [4] |
| S. toxytricini zjut011 | Optimized L-leucine (45.72 mM) & Octanoic acid (31.2 mM) | ~4.2 g/L (shake flask) | [5] |
| S. toxytricini SRN 7 (mutant) | Basal Medium | 4.58 mg/g DCW | [6] |
| S. toxytricini SRN 7 (mutant) | + Linoleic/Oleic Acid (1:1.5) | 5.011 mg/g DCW | [6] |
| S. toxytricini SRN 7 (mutant) | + Linoleic/Oleic Acid + 1.5% L-Leucine | 5.765 mg/g DCW | [6] |
| S. toxytricini SRN 7 (mutant) | + Linoleic/Oleic Acid + 1.5% L-Leucine + 10% Soy Flour | 5.886 mg/g DCW | [6] |
| S. toxytricini | Fed-batch with Linoleic acid, L-Leucine, and Ammonium Sulphate | 4,773 mg/L | [7] |
Experimental Protocol: Fermentation and Extraction of Lipstatin
This protocol outlines a typical fed-batch fermentation and subsequent extraction process for lipstatin production.
1. Inoculum Preparation (Seed Culture):
-
Medium: Prepare a seed medium containing (per liter): 10 g soya bean flour, 5 g yeast extract, 10 g glycerol, and 2 g CaCO₃. Adjust pH to 7.2.[6]
-
Inoculation: Inoculate the sterilized medium with a spore suspension of S. toxytricini.
-
Incubation: Incubate at 28°C for 24-40 hours under aerobic conditions (e.g., 220 rpm in a shaker).[3][4]
2. Production Fermentation:
-
Medium: Prepare the production medium containing (per liter): 35 g soy flour, 22.5 g glycerol, 25 g soy oil, 15 g soy lecithin, and 0.5 g polypropylene glycol.[6] Adjust initial pH to ~7.0.
-
Inoculation: Inoculate the production fermenter with 5-10% (v/v) of the seed culture.[7]
-
Fermentation Conditions: Maintain temperature at 27-28°C. Control pH between 6.5 and 7.5.[3][7] Ensure adequate aeration (e.g., up to 1 vvm) and agitation (e.g., 330 rpm).[7]
-
Precursor Feeding: Begin continuous feeding of precursors approximately 20-34 hours post-inoculation, once initial growth is established.[4][7] A typical feed strategy involves a solution of L-Leucine (e.g., 8-10% w/v) and a separate feed of linoleic acid, maintaining the linoleic acid concentration in the broth below 1 g/L to avoid toxicity.[4]
-
Duration: Continue fermentation for 160-200 hours, monitoring lipstatin titer by HPLC.[4][7]
3. Extraction and Isolation:
-
Acidification: At the end of fermentation, acidify the broth to pH ~2.5 using sulfuric acid to protonate the lipstatin and aid extraction.[7]
-
Solvent Extraction: Extract the entire fermentation broth with an equal or greater volume of a water-immiscible organic solvent such as ethyl acetate or a mixture of acetone-hexane (3:2 v/v).[8] Repeat the extraction multiple times to ensure complete recovery.
-
Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield a crude lipstatin oil.[8]
-
Purification (Optional): The crude oil can be further purified by silica gel chromatography if high purity is required prior to hydrogenation.[8]
Synthesis of this compound (Tetrahydrolipstatin)
This compound is the saturated derivative of lipstatin, formally known as tetrahydrolipstatin. Its synthesis is most commonly achieved through the catalytic hydrogenation of lipstatin, which reduces the two carbon-carbon double bonds in the C14 fatty acid side chain.
Primary Synthetic Route: Hydrogenation of Lipstatin
The conversion of lipstatin to this compound is a straightforward reduction reaction. The process is highly efficient and is the preferred industrial method when a lipstatin precursor is available.
Experimental Protocol: Hydrogenation of Lipstatin to this compound
This protocol describes the catalytic hydrogenation of a lipstatin-containing extract.
-
Materials: Crude or purified lipstatin, 5% Palladium on carbon (Pd/C) catalyst, Ethanol, Hydrogen (H₂) gas, Nitrogen (N₂) gas, Autoclave/hydrogenation reactor.
-
Procedure:
-
Dissolve the lipstatin starting material (e.g., 35 g) in a suitable solvent such as ethanol (e.g., 0.8 L) in a hydrogenation reactor.[8]
-
Add the 5% Pd/C catalyst to the mixture. The catalyst loading can be approximately 10-20% by weight relative to the lipstatin.[8][9]
-
Seal the reactor and inert the atmosphere by purging with nitrogen gas.
-
Pressurize the reactor with hydrogen gas to a pressure of 1-10 bar (a typical pressure is 3.5 bar).[8][10]
-
Stir the reaction mixture at a controlled temperature, typically between 20°C and 40°C.[8][9]
-
Monitor the reaction for completion (typically a few hours) by observing the cessation of hydrogen uptake or by analytical methods like TLC or HPLC.[10]
-
Once complete, depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a bed of celite or a similar filter aid to remove the Pd/C catalyst.
-
The resulting filtrate contains this compound. The solvent can be removed under reduced pressure to yield crude this compound.
-
Purification: The crude this compound can be purified by crystallization from a non-polar solvent like hexane or heptane to yield pharmaceutical-grade material.[9]
-
Alternative De Novo Chemical Syntheses
While hydrogenation of natural lipstatin is common, several multi-step de novo total syntheses of this compound have been developed. These routes are valuable when a fermentation source is unavailable and offer precise stereochemical control. These syntheses are often complex, involving numerous steps of protection, coupling, and stereoselective reduction.
Table 3: Yields from a Representative Multi-Step this compound Synthesis
| Starting Material / Intermediate | Reaction Step | Product | Yield | Reference |
| Compound (I)a | Preparation of (2S, 3S, 5R)-3-benzoyloxy-2-hexyl-5-((tetrahydro-2H-pyran-2-yl)oxy)hexadecanoic acid methyl ester | Compound (I)b | 96% | [11] |
| Compound (I)b | Saponification and protection | (2S, 3S, 5R)-3-hydroxyl-2-hexyl-5-((tetrahydro-2H-pyran-2-yl)oxy)hexadecanoic acid | Compound (II)a | 83% |
| Compound (II)a | Deprotection | (2S, 3S, 5R)-3,5-dihydroxy-2-hexyl-hexadecanoic acid | Compound (III)a | - |
| Compound (III)a | Lactonization | (3S, 4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one | Compound (IV)a | - |
| Compound (IV)a | Esterification with N-formyl-L-leucine | This compound | - | [11] |
| Note: Yields are for individual steps and do not represent overall yield. |
Regulation of Lipstatin Biosynthesis
The precise signaling pathways that control the expression of the lst gene cluster in S. toxytricini have not been fully elucidated. However, the regulation of secondary metabolism in Streptomyces is known to be a highly complex and hierarchical process. It involves:
-
Global Regulators: Pleiotropic regulators that respond to nutritional signals (e.g., phosphate, nitrogen, carbon source availability) and cellular stress. Key examples in Streptomyces include PhoP, DasR, and AdpA, which integrate environmental cues to trigger the onset of secondary metabolism.[12]
-
Pathway-Specific Regulators: Many biosynthetic gene clusters contain their own regulatory genes (e.g., SARPs, LAL-family regulators) that directly control the transcription of the operon.[13] While the identified lst operon does not contain an obvious pathway-specific regulator, its expression is likely integrated into the broader regulatory network of the cell.
-
Growth Phase Dependence: Like most secondary metabolites, lipstatin production is tightly linked to the microbial growth phase, typically occurring during the transition from exponential (trophophase) to stationary phase (idiophase).[12]
Further research is required to identify the specific transcription factors and signaling molecules that bind to the promoter region of the lst operon and modulate its expression in response to environmental and physiological signals.
Conclusion
The production of this compound is a prime example of leveraging a natural product scaffold for pharmaceutical development. The biosynthesis of its precursor, lipstatin, is a well-defined pathway amenable to yield improvement through fermentation optimization and metabolic engineering of the S. toxytricini host. The subsequent conversion to this compound via catalytic hydrogenation is a robust and efficient chemical transformation. This guide provides the fundamental data, protocols, and pathway knowledge to aid professionals in the continued research, development, and optimization of this important therapeutic agent.
References
- 1. Enhanced production of lipstatin from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1458882A2 - A fermentation process for lipstatin and method of extracting lipstatin from a fermentation broth - Google Patents [patents.google.com]
- 4. WO2007078263A2 - The strain streptomyces toxytricini lipstatin-producing microorganism and preparation of lipstatin with inscribed strain - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of lipstatin from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2019869A1 - Fermentative production of lipstatin - Google Patents [patents.google.com]
- 8. WO2007134836A1 - Fermentative production of lipstatin - Google Patents [patents.google.com]
- 9. CN1266058A - Process for refining lipstatin - Google Patents [patents.google.com]
- 10. WO2005007639A1 - Preparation of tetrahydrolipstatin by hydrogenation of lipstatin, solvent extraction and purification - Google Patents [patents.google.com]
- 11. CN101348475B - Novel method for synthesizing this compound, intermediate compound and preparation thereof - Google Patents [patents.google.com]
- 12. Frontiers | System-Level Analysis of Transcriptional and Translational Regulatory Elements in Streptomyces griseus [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of Orlistat's Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent for the management of obesity.[1][2] Its mechanism of action involves the formation of a covalent bond with the serine residue within the active site of these lipases, leading to their inactivation.[3][4][5] This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption from the gastrointestinal tract.[6][7] Accurate and reproducible in vitro assays are crucial for studying the inhibitory activity of this compound and for the development of new lipase inhibitors.
This document provides detailed protocols for a common in vitro assay to measure this compound's inhibition of lipase, along with data presentation guidelines and visualizations to aid in understanding the experimental workflow and the underlying mechanism of action.
Principle of the Assay
The most common in vitro assays for measuring lipase activity and its inhibition by this compound are colorimetric methods. These assays utilize a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP).[5] Pancreatic lipase hydrolyzes these substrates, releasing p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which can be quantified by measuring the absorbance at a specific wavelength (typically 405-410 nm), is directly proportional to the lipase activity.[8] In the presence of an inhibitor like this compound, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from lipase inhibition assays are essential for comparing the potency of different inhibitors and for understanding the enzyme kinetics. The following tables summarize key quantitative data for this compound and pancreatic lipase.
Table 1: IC50 Values for this compound in Pancreatic Lipase Inhibition Assays
| This compound Concentration for 50% Inhibition (IC50) | Enzyme Source | Substrate | Reference |
| 5 ng/mL (after 5 minutes) | Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | [8][9] |
| 0.14 µM to 17.05 µg/mL | Various | pNPB or pNPP | [5] |
| 0.1 to 0.2 µM | Not Specified | Not Specified | [10] |
| 4.0 µg/mL | Porcine Pancreatic Lipase | Not Specified | [5] |
| 0.22 µg/mL | Porcine Pancreatic Lipase | Not Specified | [11] |
Table 2: Kinetic Parameters for Porcine Pancreatic Lipase
| Kinetic Parameter | Value | Substrate | Reference |
| Km | 2.7 ± 0.2 µM | p-Nitrophenyl Palmitate (pNPP) | [8] |
| Kcat | 0.019 s-1 | p-Nitrophenyl Palmitate (pNPP) | [8] |
Experimental Protocols
This section provides a detailed methodology for a colorimetric in vitro assay to measure the inhibition of porcine pancreatic lipase by this compound using p-nitrophenyl butyrate (pNPB) as the substrate.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl Butyrate (pNPB)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Tris-HCl Buffer (100 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
-
Porcine Pancreatic Lipase (PPL) Solution (1 mg/mL): Just before use, dissolve PPL in cold Tris-HCl buffer. Keep the solution on ice.
-
p-Nitrophenyl Butyrate (pNPB) Substrate Solution (10 mM): Dissolve pNPB in acetonitrile or another suitable solvent.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
Assay Procedure
-
Reaction Mixture Preparation: In a 96-well microplate, add the following to each well in triplicate:
-
Test wells: 10 µL of diluted this compound solution and 80 µL of PPL solution.
-
Positive control wells: 10 µL of a known lipase inhibitor (or a high concentration of this compound) and 80 µL of PPL solution.
-
Control (No inhibitor) wells: 10 µL of Tris-HCl buffer (with the same percentage of DMSO as the test wells) and 80 µL of PPL solution.
-
Blank wells: 90 µL of Tris-HCl buffer (without the enzyme).
-
-
Pre-incubation: Incubate the microplate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 10 µL of the 10 mM pNPB substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for a set period (e.g., 20 minutes) at 37°C.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the absorbance versus time curve for each well.
-
Calculate the Percentage of Inhibition: The percentage of lipase inhibition is calculated using the following formula:
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the lipase activity, can be determined from the resulting dose-response curve.
Visualizations
Mechanism of Lipase Inhibition by this compound
The following diagram illustrates the covalent modification of the lipase active site by this compound, leading to its irreversible inhibition.
Caption: Covalent inhibition of pancreatic lipase by this compound.
Experimental Workflow for Lipase Inhibition Assay
This diagram outlines the key steps involved in the in vitro colorimetric assay for measuring lipase inhibition.
Caption: Workflow for the in vitro lipase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodologies for Assessing Pancreatic Lipase Catalytic Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Direct Measurement of Lipase Inhibition by this compound Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of Orlistat in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Orlistat in bulk and pharmaceutical dosage forms. This compound is a potent lipase inhibitor used in the management of obesity.[1] Its primary mechanism involves preventing the absorption of dietary fats, thereby reducing caloric intake.[1][2] Given its therapeutic importance, a reliable analytical method is crucial for quality control and formulation development. This protocol provides a simple, rapid, and precise isocratic RP-HPLC method utilizing a C18 column and UV detection, validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Principle of Chromatographic Separation
This method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound is a lipophilic, non-polar molecule that is practically insoluble in water.[2][5][6] When introduced into the HPLC system, this compound preferentially adsorbs to the non-polar C18 stationary phase. The organic-rich, polar mobile phase is then passed through the column, gradually eluting the this compound. The degree of retention is determined by the strength of the interaction between this compound and the stationary phase versus its solubility in the mobile phase, allowing for effective separation from polar excipients.
Caption: Principle of Reverse-Phase Chromatographic Separation of this compound.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
-
Materials and Reagents:
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Syringe filters (0.45 µm, Nylon or PVDF)
-
-
Chromatographic Column:
-
C18, 150 mm x 4.6 mm, 3.5 µm particle size.[1]
-
Optimized Chromatographic Conditions
All quantitative data for the method's operational parameters are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18 Column (150 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (85 : 15 : 0.5 v/v/v)[1] |
| Mode of Elution | Isocratic |
| Flow Rate | 1.0 mL/min[1][4] |
| Detection Wavelength | 205 nm[1][4][7][8] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[9] |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 850 mL of Acetonitrile, 150 mL of HPLC grade water, and 5 mL of phosphoric acid.
-
Combine the components in a suitable glass reservoir.
-
Mix thoroughly and degas by sonicating for 15-20 minutes or by vacuum filtration.
-
-
Standard Stock Solution (600 µg/mL):
-
Accurately weigh 60 mg of this compound Reference Standard.[1]
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1][4]
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.
-
-
Working Standard Solutions (6-60 µg/mL):
-
Prepare a series of working standard solutions by making appropriate dilutions of the Standard Stock Solution with the mobile phase.[1]
-
For example, to prepare a 60 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
-
Construct a calibration curve using at least five concentration levels (e.g., 6, 12, 24, 48, 60 µg/mL).[1]
-
-
Sample Preparation (from 120 mg Capsules):
-
Weigh 20 this compound capsules and calculate the average weight.
-
Empty the contents and weigh a quantity of powder equivalent to 60 mg of this compound.[1]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes to extract the drug.[1]
-
Make up the volume with methanol to obtain a stock solution of 600 µg/mL.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 60 µg/mL).[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][4]
-
Method Validation Workflow
The developed method must be validated as per ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4]
Caption: Workflow for HPLC Method Validation.
Results and Data Presentation
The following tables summarize the expected quantitative results from the method validation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Consistent | ~3.8[1] |
| Tailing Factor | ≤ 2 | < 1.5 |
| Theoretical Plates | > 2000 | > 3000 |
| %RSD of Peak Area | ≤ 1.0% | < 0.5% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 6 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (e.g., y = 48.55x – 4)[1] |
Table 3: Accuracy (Recovery Study)
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 48 | Result | 98-102% |
| 100% | 60 | Result | 98-102% |
| 120% | 72 | Result | 98-102% |
| Average % Recovery | 99.78-100.27% [1] |
Table 4: Precision Studies
| Precision Type | Parameter | Acceptance Criteria | Typical Result |
| Repeatability (Intra-day) | % RSD | ≤ 2.0% | ~0.49%[1] |
| Intermediate (Inter-day) | % RSD | ≤ 2.0% | ~0.57%[1] |
Table 5: Detection and Quantitation Limits
| Parameter | Typical Result |
| Limit of Detection (LOD) | ~0.37 µg/mL[9] |
| Limit of Quantitation (LOQ) | ~1.23 µg/mL[9] |
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and capsule dosage forms.[1] The method has been developed using a common C18 column and isocratic elution, making it easy to implement in most quality control laboratories.[1][4] Validation results demonstrate that the method meets the requirements of ICH guidelines for linearity, accuracy, precision, and robustness, confirming its suitability for routine analysis.[3][4]
References
- 1. ijpsr.info [ijpsr.info]
- 2. This compound | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source this compound capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis of this compound and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. ijrpc.com [ijrpc.com]
Application Notes and Protocols for Orlistat Administration in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Orlistat in animal models of obesity. This document outlines detailed experimental protocols, summarizes quantitative data from various studies, and illustrates key signaling pathways involved in the mechanism of action of this compound.
This compound, a potent inhibitor of gastric and pancreatic lipases, is an FDA-approved medication for obesity management.[1][2] It functions by preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption by approximately 30%.[1][3] Its action is primarily localized to the gastrointestinal lumen with minimal systemic absorption.[1][3] In animal models, this compound has been shown to effectively reduce body weight and body fat in a dose-dependent manner.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various animal studies.
Table 1: Effects of this compound on Body Weight and Food Intake in Rodent Models of Obesity
| Animal Model | Diet | This compound Dosage | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Sprague-Dawley Rats | High-Fat Diet (HFD) | 10 mg/kg/day | 6 weeks | Significantly decreased | No significant difference | [4] |
| C57BL/6 Mice | High-Fat Diet (HFD) | Not specified | Not specified | Significantly inhibited weight gain | Increased | [5] |
| Genetically Obese Mice | Not specified | 114 mg/kg/day | 43 days | 17% reduction | Partially compensated by increased intake | [3] |
| Genetically Obese Rats | Not specified | 42 mg/kg/day | 77 days | 15% reduction | Partially compensated by increased intake | [3] |
| Lkb1fl/flp53fl/fl Mice | High-Fat Diet (HFD) | 60 mg/kg/day | 4 weeks | Significantly reduced | Not specified | [6] |
| Wistar Rats | High-Fat Diet (HFD) | 10 mg/kg/day (with Hibiscus tiliaceus extract) | Not specified | Lower than this compound alone | Not specified | [7] |
Table 2: Effects of this compound on Lipid and Metabolic Profiles in Rodent Models of Obesity
| Animal Model | Diet | This compound Dosage | Duration | Serum Total Cholesterol (TC) | Serum Triglycerides (TG) | Serum LDL | Serum HDL | Other Metabolic Parameters | Reference |
| Sprague-Dawley Rats | High-Fat Diet (HFD) | 10 mg/kg/day | 6 weeks | Significantly decreased | Significantly decreased | Significantly decreased | Significantly increased | Decreased leptin, increased adiponectin | [4] |
| Sprague-Dawley Rats | High-Fat Diet (HFD) | 10 mg/kg/day | 12 weeks | Significantly improved | Significantly improved | Significantly improved | Significantly improved | Improved insulin resistance | [8] |
| Lkb1fl/flp53fl/fl Mice | High-Fat Diet (HFD) | 60 mg/kg/day | 4 weeks | Not specified | Reduced | Not specified | Not specified | Reduced serum glucose | [6] |
| Wistar Rats | High-Fat Diet (HFD) | 10 mg/kg/day (with Hibiscus tiliaceus extract) | Not specified | Decreased (188.33 mg/dL) | Decreased (166.92 mg/dL) | Not specified | Increased (67.84 mg/dL) | Not specified | [7] |
Experimental Protocols
Protocol 1: Induction of High-Fat Diet (HFD)-Induced Obesity in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: House the animals in a controlled environment (22-24°C, 12-hour light/dark cycle) for at least one week with ad libitum access to standard chow and water.[4]
-
Diet: Provide a high-fat diet, typically containing 45% to 60% of calories from fat, to the experimental group.[1] A control group should be maintained on a standard low-fat diet.
-
Induction Period: Maintain the animals on the HFD for a period of 6 to 12 weeks to induce a stable obese phenotype.[1][4]
-
Monitoring: Monitor body weight and food intake weekly. Obesity can be confirmed by a significant increase in body weight compared to the control group and/or by measuring adiposity indices such as the Lee index.[8]
Protocol 2: this compound Administration in HFD-Induced Obese Rodents
-
Group Allocation: Randomly assign the obese animals into a vehicle control group and an this compound treatment group.[1]
-
This compound Preparation: Prepare this compound in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution or distilled water.[1][4] The dosage typically ranges from 10 to 200 mg/kg body weight per day.[1] A commonly used dose in rats is 10 mg/kg/day.[4][8]
-
Administration: Administer this compound or the vehicle daily via oral gavage.[1][4] The administration should be performed at the same time each day.
-
Treatment Duration: The treatment period can range from 4 to 12 weeks, depending on the study objectives.[1][4]
-
Monitoring: Continue to monitor body weight and food intake at least weekly. Observe for any adverse effects, such as steatorrhea (oily stools).[1]
-
Endpoint Analysis: At the end of the treatment period, collect terminal samples for analysis. This may include blood for biochemical analysis of lipid profiles and metabolic hormones, and tissues (e.g., liver, adipose tissue) for histological examination and gene expression analysis.[4][6] Body composition can be assessed using techniques like DEXA or MRI to determine fat mass and lean mass.[1]
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the inhibition of gastrointestinal lipases.[1] However, its downstream effects on weight loss and improved metabolic health can influence several key signaling pathways associated with obesity.
Caption: this compound's primary mechanism of action.
The metabolic improvements resulting from this compound-induced weight loss can modulate signaling pathways implicated in obesity and its comorbidities, such as insulin resistance and inflammation.
Caption: Downstream effects of this compound treatment.
Recent studies also suggest that this compound can modulate the gut microbiota, which may contribute to its metabolic benefits beyond the direct inhibition of fat absorption.[5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a high-fat diet-induced obesity model.
Caption: Experimental workflow for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Anti-Atherogenic Effects of this compound on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Potential of this compound with Natural Sources and Their Bioactive Compounds Against Obesity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Fat Diet-Induced Obesity Model with Orlistat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a high-fat diet (HFD)-induced obesity model in rodents, coupled with the therapeutic intervention of Orlistat. This model is a cornerstone in obesity research, metabolic disease studies, and the preclinical evaluation of anti-obesity compounds.
Introduction
The high-fat diet-induced obesity model is a well-established and clinically relevant animal model that mimics many of the metabolic and physiological characteristics of human obesity. Prolonged consumption of a diet rich in fats leads to significant weight gain, adiposity, insulin resistance, and dyslipidemia in rodents. This compound, a potent inhibitor of gastric and pancreatic lipases, serves as a valuable tool in this model.[1][2][3] By preventing the absorption of dietary fats, this compound allows for the investigation of pathways related to lipid metabolism and the downstream effects of reduced fat uptake.[1][2][3][4]
Mechanism of Action: this compound
This compound's primary mechanism of action is the inhibition of gastrointestinal lipases.[1][2][3][4] It forms a covalent bond with the active serine site of these enzymes, rendering them unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerols.[1][3] Consequently, undigested fats are excreted, leading to a caloric deficit and subsequent weight loss.[2][4] this compound's action is localized to the gastrointestinal tract with minimal systemic absorption.[1][2]
Caption: Mechanism of this compound in inhibiting dietary fat digestion and absorption.
Experimental Protocols
A standardized protocol is crucial for the reproducibility of the HFD-induced obesity model with this compound treatment.
I. Animal Model and Husbandry
-
Species and Strain: Male C57BL/6J mice or Sprague-Dawley rats are commonly used due to their susceptibility to diet-induced obesity.[5]
-
Age: Start the diet at 6-8 weeks of age.[5]
-
Housing: House animals in a controlled environment with a 12:12 hour light-dark cycle, constant temperature, and humidity.[5] Provide ad libitum access to water.[5][6]
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility before starting the experiment.[5]
II. Diet and Obesity Induction
-
Control Diet: Standard chow diet with approximately 10-12% of calories from fat.[7][8]
-
High-Fat Diet (HFD): A diet providing 40% to 60% of its calories from fat is effective in inducing obesity.[5][7][8]
-
Induction Period: Maintain animals on the HFD for 8-12 weeks to establish a stable obese phenotype.[5]
III. This compound Preparation and Administration
-
Dosage: A typical dose range for this compound in mice is 10-200 mg/kg body weight per day.[5] A dose of 200 mg/kg has been used in rats.[7][8]
-
Vehicle: Suspend this compound in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC).[5]
-
Administration: Administer daily via oral gavage.[5]
IV. Experimental Workflow
The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for an HFD-induced obesity study with this compound.
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data that can be expected from this experimental model.
Table 1: Effects of High-Fat Diet and this compound on Body Weight and Composition
| Parameter | Control (Chow) | High-Fat Diet (HFD) | HFD + this compound |
| Initial Body Weight (g) | 20 - 25 | 20 - 25 | 35 - 45 |
| Final Body Weight (g) | 25 - 30 | 40 - 50 | 30 - 38 |
| Body Weight Gain (g) | 5 - 10 | 20 - 25 | -5 to -10 |
| Fat Mass (%) | 10 - 15 | 30 - 40 | 20 - 28 |
| Lean Mass (%) | 80 - 85 | 55 - 65 | 65 - 75 |
Data are representative and may vary based on specific experimental conditions.
Table 2: Effects on Serum Metabolic Parameters
| Parameter | Control (Chow) | High-Fat Diet (HFD) | HFD + this compound |
| Total Cholesterol (mg/dL) | 80 - 120 | 200 - 300 | 130 - 180 |
| Triglycerides (mg/dL) | 50 - 100 | 150 - 250 | 80 - 130 |
| Fasting Glucose (mg/dL) | 100 - 140 | 150 - 200 | 120 - 160 |
| Fasting Insulin (ng/mL) | 0.5 - 1.5 | 2.0 - 4.0 | 1.0 - 2.5 |
Data are representative and may vary based on specific experimental conditions.
Detailed Methodologies for Key Experiments
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DEXA) or Magnetic Resonance Imaging (MRI) are non-invasive methods to determine fat and lean body mass.[5]
-
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Place the animal in the appropriate scanner.
-
Acquire the scan and analyze the data using the manufacturer's software to quantify fat and lean mass.
-
Serum Biochemical Assays
-
Sample Collection: Collect blood via cardiac puncture or from the retro-orbital sinus at the end of the study after a fasting period (e.g., 6 hours).[6]
-
Protocol:
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Use commercial ELISA or colorimetric assay kits to measure serum levels of total cholesterol, triglycerides, glucose, and insulin according to the manufacturer's instructions.
-
Histopathological Analysis of Liver and Adipose Tissue
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver and adipose tissue (e.g., epididymal or perigonadal fat).[9]
-
Protocol:
Gene Expression Analysis in Adipose Tissue
-
Sample Collection: Collect adipose tissue and immediately snap-freeze it in liquid nitrogen.
-
Protocol:
Gut Microbiota Analysis
-
Sample Collection: Collect fecal samples at baseline and at the end of the treatment period.
-
Protocol:
-
Extract microbial DNA from the fecal samples.
-
Amplify the 16S rRNA gene using PCR.
-
Perform high-throughput sequencing of the amplicons.
-
Analyze the sequencing data to determine the composition and diversity of the gut microbiota.[15][16][17][18][19] Studies have shown that this compound can alter the gut microbiota, potentially contributing to its metabolic benefits.[15][16][19]
-
Signaling Pathways in Obesity
Obesity is associated with the dysregulation of several key signaling pathways. While this compound's primary action is not directly on these pathways, its downstream effects on weight loss and improved metabolic health can influence them.
Caption: Key signaling pathways implicated in high-fat diet-induced obesity and the impact of this compound.
Conclusion
The high-fat diet-induced obesity model with this compound treatment is a robust and versatile platform for studying the pathophysiology of obesity and evaluating potential therapeutic interventions. The detailed protocols and expected outcomes provided in these application notes offer a solid foundation for researchers to design and execute their studies effectively. Careful adherence to standardized procedures is paramount for generating reliable and reproducible data.
References
- 1. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Exercise and this compound Therapy in Rat Model of Obesity Induced with High Fat Diet [medicaljournalofcairouniversity.net]
- 9. High-fat diet induced obesity promotes inflammation, oxidative stress, and hepatotoxicity in female FVB/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Gene expression changes in adipose tissue with diet- and/or exercise-induced weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced Gut Microbiota Modification in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of gut microbiota alterations following this compound administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. This compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orlistat in Rodent Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat (tetrahydrolipstatin) is a potent inhibitor of gastric and pancreatic lipases, crucial enzymes for the digestion of dietary fats.[1] By preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, this compound effectively reduces the absorption of dietary fat by approximately 30%.[2][3][4] This mechanism of action makes it a valuable tool for studying the pathophysiology of metabolic syndrome in rodent models. Its primary effects are localized to the gastrointestinal tract, with minimal systemic absorption.[1][4][5] These application notes provide detailed protocols for utilizing this compound in studies of metabolic syndrome in rodents, summarize expected quantitative outcomes, and describe key signaling pathways involved.
Mechanism of Action
This compound forms a covalent bond with the serine residues in the active sites of gastric and pancreatic lipases, rendering them inactive.[1][3] This inhibition prevents the breakdown of dietary triglycerides, leading to their excretion in the feces.[2] The resulting caloric deficit contributes to weight management and improvements in metabolic parameters.[2][5]
Experimental Protocols
High-Fat Diet (HFD)-Induced Metabolic Syndrome in Rodents
This is a widely used and translationally relevant model for investigating metabolic syndrome.
1. Animal Model:
-
Species: Male C57BL/6J mice or Sprague-Dawley rats, typically 6-8 weeks old.[6]
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature, and humidity) with ad libitum access to standard chow and water.[6]
2. Induction of Metabolic Syndrome:
-
Diet: Switch animals to a high-fat diet (HFD), where 45% to 60% of calories are derived from fat.[6]
-
Duration: Maintain animals on the HFD for 8-12 weeks to induce a stable obese phenotype with characteristics of metabolic syndrome.[6]
3. Group Allocation:
-
Randomly assign animals to experimental groups (e.g., Normal Diet Control, HFD Control, HFD + this compound).
4. This compound Administration:
-
Dosage: A typical dose ranges from 10-200 mg/kg body weight per day.[6][7] For instance, a dose of 10 mg/kg/day has been shown to be effective in rats.[8][9]
-
Vehicle: Prepare this compound in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.[6]
-
Route of Administration: Administer daily via oral gavage.[6]
-
Timing: this compound should be administered with or within one hour of the fat-containing meal for maximum efficacy.[1]
5. Monitoring:
-
Body Weight and Food Intake: Record at least weekly.[6]
-
Metabolic Parameters: At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid profiles. Tissues such as the liver, adipose tissue, and aorta can be collected for histological and biochemical analysis.
-
Adverse Effects: Monitor for gastrointestinal side effects such as steatorrhea (oily stools).[2]
Quantitative Data Summary
The following tables summarize the effects of this compound on key metabolic parameters in HFD-fed rodents.
Table 1: Effects of this compound on Body Weight and Adiposity
| Parameter | HFD Control | HFD + this compound | Species | Reference |
| Body Weight Gain | Significantly Increased | Significantly Reduced | Mice, Rats | [10][11][12] |
| Visceral Fat-to-Body Weight Ratio | Significantly Increased | Significantly Decreased | Mice | [10] |
| Lee Obesity Index | Significantly Increased | Significantly Reduced | Rats | [12] |
| Subcutaneous Adipose Tissue | Significantly Increased | Significantly Decreased | Mice | [11] |
Table 2: Effects of this compound on Glucose Metabolism
| Parameter | HFD Control | HFD + this compound | Species | Reference |
| Fasting Plasma Glucose | Significantly Increased | Significantly Reduced | Mice, Rats | [13][14] |
| Oral Glucose Tolerance Test (OGTT) | Impaired | Significantly Improved | Mice, Rats | [8][10] |
| Serum Insulin | Significantly Increased | Significantly Reduced | Rats | [8][14] |
| HOMA-IR | Significantly Increased | Significantly Reduced | Rats | [8] |
Table 3: Effects of this compound on Serum Lipid Profile
| Parameter | HFD Control | HFD + this compound | Species | Reference |
| Total Cholesterol (TC) | Significantly Increased | Significantly Reduced | Mice, Rats | [8][9][10][12] |
| Triglycerides (TG) | Significantly Increased | Significantly Reduced | Mice, Rats | [8][9][11][12] |
| Low-Density Lipoprotein (LDL) | Significantly Increased | Significantly Reduced | Rats | [8][9][12] |
| High-Density Lipoprotein (HDL) | Significantly Decreased | Significantly Increased | Rats | [8][9][12] |
Table 4: Effects of this compound on Gut Microbiota
| Phylum/Genus | HFD Control | HFD + this compound | Species | Reference |
| Firmicutes | Increased | Decreased | Mice | [10] |
| Bacteroidetes | Decreased | Further Decreased | Mice | [13][15] |
| Verrucomicrobia | Decreased | Significantly Increased | Mice | [10][11] |
| Akkermansia | Decreased | Significantly Increased | Mice | [10][11] |
| Helicobacter | Decreased | Increased | Mice | [13][15] |
| Allobaculum | Increased | Further Increased | Mice | [13][15] |
Signaling Pathways
Nrf2 Signaling Pathway
This compound has been shown to exert protective and therapeutic effects against metabolic dysfunction-associated fatty liver disease (MAFLD) in rats by activating the Nrf2 signaling pathway.[8][12][16] Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the transcription of genes encoding for protective enzymes.[12]
Conclusion
This compound is a valuable pharmacological tool for studying metabolic syndrome in rodent models.[6] Its well-defined mechanism of action, primarily through the inhibition of fat absorption, allows for the investigation of the physiological consequences of reduced dietary fat intake.[2][6] The provided protocols and data offer a framework for designing and interpreting experiments aimed at understanding the pathophysiology of metabolic syndrome and evaluating potential therapeutic interventions. When using this compound, it is important to monitor for potential gastrointestinal side effects and consider its impact on the absorption of fat-soluble vitamins.[3] Furthermore, this compound's influence on the gut microbiota and activation of protective signaling pathways like Nrf2 highlight its multifaceted effects beyond simple fat malabsorption.[8][10][11][16]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. bonevet.org [bonevet.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Atherogenic Effects of this compound on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota [frontiersin.org]
- 11. This compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective and Therapeutic Effects of this compound on Metabolic Syndrome and Oxidative Stress in High-Fat Diet-Induced Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) in Rats: Role on Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of gut microbiota alterations following this compound administration in obese mice [frontiersin.org]
- 14. Amelioration of experimental metabolic syndrome induced in rats by this compound and Corchorus olitorius leaf extract; role of adipo/cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of gut microbiota alterations following this compound administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective and Therapeutic Effects of this compound on Metabolic Syndrome and Oxidative Stress in High-Fat Diet-Induced Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) in Rats: Role on Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Orlistat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, prescribed for obesity management. It exerts its therapeutic effect by reducing the absorption of dietary fats. The primary metabolic pathway of this compound involves the hydrolysis of its β-lactone ring to form the inactive metabolite M1, which is further metabolized to M3 by cleavage of the N-formyl leucine moiety. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound formulations.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its major metabolites, M1 and M3, in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Analyte Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (S)-2-formamido-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester | C₂₉H₅₃NO₅ | 495.7 |
| Metabolite M1 | Hydrolyzed β-lactone ring product of this compound | C₂₉H₅₅NO₆ | 513.7 |
| Metabolite M3 | M1 with N-formyl leucine moiety cleaved | C₂₃H₄₅NO₄ | 400.6 |
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound. Data for the simultaneous analysis of this compound, M1, and M3 is limited in the literature; therefore, the presented methods primarily focus on the parent drug. A proposed approach for the simultaneous analysis is detailed in the protocols section.
Table 1: LC-MS/MS Methods for this compound in Human Plasma
| Parameter | Method 1[1] | Method 2[2] |
| Linearity Range (ng/mL) | 1.2 - 392.0 | 4.75 - 190.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.2 | 4.75 |
| Lower Limit of Detection (LLOD) (ng/mL) | Not Reported | Not Reported |
| Mean Recovery (%) | 95.73 - 103.62 | > 93.65 |
| Intra-day Precision (% RSD) | 2.84 - 5.32 | 2.89 - 4.68 |
| Inter-day Precision (% RSD) | 2.84 - 5.32 | Not Reported |
| Internal Standard (IS) | This compound-D5 | Amprenavir |
Table 2: HPLC-UV Method for this compound in Capsules
| Parameter | Method 3[3] |
| Linearity Range (µg/mL) | 120.0 (inferred from system suitability) |
| Mean Recovery (%) | Not Reported |
| Precision (% RSD) | < 2.0 |
| Internal Standard (IS) | Not Applicable |
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound, M1, and M3 in Human Plasma by LC-MS/MS
This protocol is a proposed method based on established techniques for this compound and requires validation for the simultaneous analysis of its metabolites.
4.1.1. Materials and Reagents
-
This compound, M1, and M3 reference standards
-
This compound-d5 (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (drug-free)
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of internal standard working solution (e.g., 1 µg/mL this compound-d5 in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4500 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
4.1.4. Chromatographic Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.5 min: 50-95% B
-
2.5-3.5 min: 95% B
-
3.6-4.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4.1.5. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 496.4 | 337.3 | To be optimized |
| M1 | 514.4 | To be determined | To be optimized |
| M3 | 401.3 | To be determined | To be optimized |
| This compound-d5 (IS) | 501.4 | 147.1 | To be optimized |
Note: The MRM transitions for M1 and M3 need to be determined by infusing the individual standard solutions into the mass spectrometer and optimizing the collision energy for the most abundant and stable fragment ions.
4.1.6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Determination of this compound and its Metabolites in Fecal Samples by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of this compound and its metabolites from feces, a primary route of excretion.
4.2.1. Materials and Reagents
-
Same as Protocol 1
-
Homogenizer or bead beater
-
Phosphate buffered saline (PBS)
4.2.2. Sample Preparation
-
Weigh approximately 100 mg of homogenized fecal sample into a 2 mL tube.
-
Add 1 mL of PBS and vortex thoroughly.
-
Add 25 µL of internal standard working solution.
-
Add 1.5 mL of a 3:1 (v/v) mixture of ethyl acetate and isopropanol.
-
Homogenize the sample using a bead beater for 10 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 200 µL of mobile phase, vortex, and centrifuge.
-
Transfer the clear supernatant to an autosampler vial.
4.2.3. Chromatographic and Mass Spectrometric Conditions Follow the conditions outlined in Protocol 1 (Sections 4.1.4 and 4.1.5). The method will require re-validation for the fecal matrix.
Visualizations
References
Application Notes and Protocols for Orlistat Clinical Trials in Humans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of clinical trials for the anti-obesity drug Orlistat. The protocols outlined below are based on established methodologies from various clinical studies and are intended to ensure robust and reproducible data collection.
Study Design and Participant Criteria
This compound clinical trials are typically designed as randomized, double-blind, placebo-controlled studies to assess its efficacy and safety.[1][2] A common design involves a multi-week run-in period followed by a longer treatment phase.[1][2][3]
Inclusion Criteria
A crucial aspect of the study design is the careful selection of participants. Key inclusion criteria generally involve:
-
Age: Adults, typically between 18 and 65 years old.[4][5] Some studies have focused on adolescent populations (12-14 years).[6]
-
Body Mass Index (BMI): Participants are generally required to have a BMI ≥ 30 kg/m ² or a BMI ≥ 27 kg/m ² with at least one weight-related comorbidity such as hypertension, type 2 diabetes, or dyslipidemia.[7][8][9]
-
Dietary Habits: Willingness to follow a prescribed diet, often a mildly hypocaloric diet with controlled fat intake (e.g., approximately 30% of calories from fat).[1][10]
-
General Health: Good general health with no clinically significant medical conditions that would interfere with the study.[4]
Exclusion Criteria
To ensure patient safety and data integrity, several exclusion criteria are applied:
-
Medical Conditions: History or presence of significant cardiovascular, respiratory, or hepatobiliary disorders, active gastrointestinal disorders like malabsorption syndromes or cholestasis, and a history of cancer.[7][8]
-
Medications: Use of other weight-loss medications or drugs known to alter body weight or lipid levels.[5][11]
-
Pregnancy and Lactation: Pregnant or breastfeeding women are excluded from these trials.[4][7][8]
-
Recent Smoking Cessation: Individuals who have stopped smoking within the last six months are often excluded.[4][7]
-
Substance Abuse: Excessive alcohol intake is a common exclusion criterion.[7]
Dosing and Administration
The standard dosage of this compound in clinical trials is 120 mg administered three times daily.[1][2][5] The capsules are taken with each main meal containing fat. A placebo that is identical in appearance to the this compound capsule is used in the control group.[5]
Efficacy and Safety Endpoints
Primary Efficacy Endpoints
The primary measures of this compound's effectiveness in clinical trials are:
-
Change in Body Weight: The absolute and percentage change from baseline body weight is a key indicator of efficacy.[2][5][12]
-
Proportion of Responders: The percentage of participants who achieve a clinically significant weight loss, typically defined as ≥5% or ≥10% of their initial body weight.[12][13]
Secondary Efficacy Endpoints
Secondary endpoints provide further insight into the metabolic effects of this compound:
-
Change in Body Mass Index (BMI): A reduction in BMI is a standard secondary outcome.[5][13]
-
Change in Waist Circumference: This measurement is used as an indicator of changes in abdominal obesity.[5][12][13]
-
Changes in Lipid Profile: This includes measurements of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.[2][5][9]
-
Changes in Glycemic Control: For trials involving patients with type 2 diabetes, changes in HbA1c and fasting glucose levels are important secondary endpoints.[9][12]
Safety Endpoints
The safety of this compound is primarily assessed through the monitoring and reporting of adverse events (AEs).
-
Adverse Event Monitoring: All AEs are recorded, with a particular focus on gastrointestinal events, which are the most common side effects of this compound.[2][14][15] These include oily spotting, flatus with discharge, fecal urgency, and steatorrhea.[5][14]
-
Vital Signs and Laboratory Parameters: Regular monitoring of vital signs, hematology, and serum biochemistry is conducted to assess overall safety.[1]
Data Presentation
Quantitative data from this compound clinical trials should be summarized in clear and structured tables to facilitate comparison between the treatment and placebo groups.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=...) | Placebo Group (n=...) |
| Age (years) | Mean ± SD | Mean ± SD |
| Sex (Female/Male) | n (%) | n (%) |
| Weight (kg) | Mean ± SD | Mean ± SD |
| BMI ( kg/m ²) | Mean ± SD | Mean ± SD |
| Waist Circumference (cm) | Mean ± SD | Mean ± SD |
| Total Cholesterol (mg/dL) | Mean ± SD | Mean ± SD |
| LDL Cholesterol (mg/dL) | Mean ± SD | Mean ± SD |
| HDL Cholesterol (mg/dL) | Mean ± SD | Mean ± SD |
| Triglycerides (mg/dL) | Mean ± SD | Mean ± SD |
| Endpoint | This compound Group (n=...) | Placebo Group (n=...) | p-value |
| Change in Body Weight (kg) | Mean ± SD | Mean ± SD | <0.05 |
| Change in Body Weight (%) | Mean ± SD | Mean ± SD | <0.05 |
| Participants with ≥5% Weight Loss (%) | n (%) | n (%) | <0.05 |
| Participants with ≥10% Weight Loss (%) | n (%) | n (%) | <0.05 |
| Change in BMI ( kg/m ²) | Mean ± SD | Mean ± SD | <0.05 |
| Change in Waist Circumference (cm) | Mean ± SD | Mean ± SD | <0.05 |
| Change in Total Cholesterol (mg/dL) | Mean ± SD | Mean ± SD | <0.05 |
| Change in LDL Cholesterol (mg/dL) | Mean ± SD | Mean ± SD | <0.05 |
Table 3: Incidence of Common Adverse Events
| Adverse Event (Gastrointestinal) | This compound Group (n=...) | Placebo Group (n=...) |
| Oily Spotting | n (%) | n (%) |
| Flatus with Discharge | n (%) | n (%) |
| Fecal Urgency | n (%) | n (%) |
| Steatorrhea | n (%) | n (%) |
| Abdominal Pain | n (%) | n (%) |
Experimental Protocols
Protocol for Anthropometric Measurements
Objective: To obtain accurate and consistent measurements of body weight, height, and waist circumference.
Equipment: Calibrated digital scale, stadiometer, and a non-stretchable measuring tape.
Procedure:
-
Body Weight:
-
Participants should be weighed in light clothing and without shoes.
-
The measurement should be taken at the same time of day at each visit to minimize diurnal variations.
-
Record the weight to the nearest 0.1 kg.
-
-
Height:
-
Participants should stand straight with their back against the stadiometer.
-
The head should be in the Frankfurt plane (the line connecting the ear canal and the lower border of the eye socket is horizontal).
-
Record the height to the nearest 0.1 cm.
-
BMI is calculated as weight (kg) / [height (m)]².
-
-
Waist Circumference:
-
The measurement should be taken at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
-
The tape should be snug but not compressing the skin.
-
The measurement is taken at the end of a normal expiration.
-
Record the circumference to the nearest 0.1 cm.
-
Protocol for Blood Sample Collection and Analysis
Objective: To measure lipid profiles and glycemic control parameters.
Procedure:
-
Fasting: Participants should fast for at least 8-12 hours before blood collection.
-
Blood Collection:
-
Collect venous blood into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Process the samples according to the laboratory's standard operating procedures.
-
-
Biochemical Analysis:
-
Lipid Profile: Analyze for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standardized enzymatic assays.
-
Glycemic Control: For diabetic participants, measure HbA1c using high-performance liquid chromatography (HPLC) and fasting plasma glucose using a glucose oxidase method.
-
Protocol for Adverse Event Monitoring and Reporting
Objective: To systematically collect and document all adverse events.
Procedure:
-
At each study visit, ask participants open-ended, non-leading questions to inquire about any new or worsening symptoms since their last visit (e.g., "How have you been feeling since your last visit?").
-
Record all reported adverse events in the electronic case report form (eCRF).
-
For each AE, document the following:
-
Description of the event.
-
Date of onset and resolution.
-
Severity (mild, moderate, severe).
-
Investigator's assessment of causality (related, possibly related, not related to the study drug).
-
Action taken (if any).
-
-
Serious adverse events (SAEs) must be reported to the regulatory authorities and the institutional review board (IRB) or ethics committee (EC) within the specified timeframe.
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action in the gastrointestinal tract.
Experimental Workflow for an this compound Clinical Trial
References
- 1. A one-year trial to assess the value of this compound in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised placebo-controlled trial of this compound for weight loss and prevention of weight regain in obese patients. European Multicentre this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Evaluation of efficacy and safety of this compound in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. An RCT of Metformin Vs this compound in Obese Anovulatory Women | DecenTrialz [decentrialz.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medpace.com [medpace.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Obesity management: Update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Adverse Events in Protocols, Clinical Study Reports, and Published Papers of Trials of this compound: A Document Analysis | PLOS Medicine [journals.plos.org]
Application Notes and Protocols: Orlistat in Cancer Research Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Orlistat, commercially known as Xenical® or Alli®, is a potent inhibitor of gastric and pancreatic lipases and is widely approved for the treatment of obesity.[1][2][3] Beyond its role in weight management, a growing body of preclinical evidence has highlighted its potential as an anti-cancer agent.[4][5] The primary anti-neoplastic mechanism of this compound is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[6][7][8] FASN is significantly upregulated in many cancer types, where it provides lipids necessary for rapid cell proliferation, membrane synthesis, and signaling, making it a compelling therapeutic target.[6][9] In normal, non-lipogenic tissues, FASN expression is typically low, suggesting a therapeutic window for FASN inhibitors to selectively target cancer cells.[10][11]
These notes provide a comprehensive overview of this compound's application in various cancer research animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing in vivo studies.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by irreversibly inhibiting the thioesterase (TE) domain of FASN.[1][6][12] This blockage disrupts the final step of palmitate synthesis, leading to a cascade of downstream cellular events that collectively suppress tumor growth and progression.
Key Downstream Effects of FASN Inhibition by this compound:
-
Induction of Apoptosis: Depletion of fatty acids and accumulation of the substrate malonyl-CoA can induce apoptosis through caspase activation and modulation of apoptosis-related proteins like Bcl-xL.[2][6][13]
-
Cell Cycle Arrest: this compound can interfere with the cell cycle, often causing arrest at the G1 or S phase, thereby halting cell proliferation.[1][2][12][14]
-
Inhibition of Angiogenesis: this compound has been shown to reduce the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[2][13]
-
Suppression of Metastasis: By inhibiting FASN, this compound can reduce the metastatic potential of cancer cells, as demonstrated by a decrease in metastatic lymph nodes in animal models.[12][10]
-
Modulation of Signaling Pathways: The anti-tumor activity of this compound involves the suppression of critical oncogenic signaling pathways, including the AKT/mTOR and NF-κB pathways.[2][15][16][17]
Data from Preclinical Animal Models
This compound has demonstrated anti-tumor efficacy across a wide range of cancer types in various animal models. The following tables summarize the quantitative outcomes from these studies.
Table 1: Effect of this compound on Tumor Growth in Animal Models
| Cancer Type | Animal Model | This compound Dosage & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Endometrial | Lkb1fl/flp53fl/fl transgenic mice (on High-Fat Diet) | 60 mg/kg/day, Oral | 67.06% inhibition of tumor growth compared to placebo. | [13] |
| Endometrial | Lkb1fl/flp53fl/fl transgenic mice (on Low-Fat Diet) | 60 mg/kg/day, Oral | 32.62% inhibition of tumor growth compared to placebo. | [13] |
| Colorectal | Human CRC-bearing animal model | Not specified | ~55% inhibition of tumor size compared to controls. | [1] |
| Prostate | PC-3 xenograft nude mice | Not specified | Inhibited tumor growth. | [6][8][11] |
| Prostate | PC-3 xenograft mice (in combination with castration) | Not specified | Significantly enhanced tumor growth inhibition compared to castration or this compound alone. | [14][18] |
| Oral Squamous Cell (OTSCC) | Orthotopic SCC-9 xenograft in BALB/c nude mice | Not specified | Reduced tumor volume and decreased the number of metastatic cervical lymph nodes by 43% . | [12][10] |
| Liver (HCC) | AKT/c-Met hydrodynamic transfection FVB/N mice | Not specified | Early administration resulted in the elimination of hepatic tumor burden. | [15] |
| Ovarian | Chemotherapy-resistant ovarian cancer mice | Not specified | In combination with cisplatin, significantly delayed tumor growth compared to either treatment alone. |[19] |
Table 2: Effect of this compound on Biomarkers and Systemic Parameters in Endometrial Cancer Mouse Model (High-Fat Diet)
| Parameter | Effect of this compound Treatment | Observation | Reference(s) |
|---|---|---|---|
| Serum Triglycerides | Reduction | Significantly decreased in the HFD group. | [13][20] |
| Serum Glucose | Reduction | Significantly decreased in the HFD group. | [13][20] |
| Serum Insulin & Leptin | Reduction | Significantly decreased in the HFD group. | [13][20] |
| Serum IL-6 & TNF-α | Reduction | Significantly decreased serum levels of these inflammatory factors. | [13][20] |
| Tumor VEGF & MMP-9 | Reduction | Significantly inhibited the expression in tumor tissues. | [13] |
| Tumor FAS & p-ACC | Reduction | Significantly reduced the expression in tumor tissues. | [13][21] |
| Tumor Free Fatty Acids | Reduction | Significantly decreased in HFD mice. |[21] |
Experimental Protocols
The following sections provide a generalized protocol for an in vivo efficacy study and a specific example based on published research.
General Protocol: Xenograft Tumor Model
This protocol provides a framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Animal Model Selection and Acclimatization:
-
Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice, 6-8 weeks old) to prevent rejection of human tumor xenografts.[8][10]
-
Acclimatization: House animals for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature) with ad libitum access to standard chow and water.[22]
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., PC-3 for prostate, SKOV3 for ovarian) during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to a final concentration of 5-10 x 106 cells/100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
This compound Preparation and Administration:
-
Vehicle Preparation: this compound can be solubilized in various vehicles. A common preparation involves 33% ethanol and 66% PEG400.[13][21] Another option is a 0.5% carboxymethylcellulose (CMC) solution.[22] For intraperitoneal (i.p.) injection, a formulation of this compound (120 mg) dissolved in 0.33 ml absolute ethanol and 0.67 ml PEG400 has been used.[18]
-
Dosage: Doses in mouse models typically range from 60 mg/kg to 240 mg/kg.[13][22][23]
-
Administration: Administer this compound or the vehicle control daily via oral gavage.[22]
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined maximum size.[13]
-
At the study endpoint, euthanize the animals and perform the following:
-
Excise and weigh the tumors.
-
Collect blood via cardiac puncture for serum analysis of metabolic and inflammatory markers.[13]
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
-
Snap-freeze another portion of the tumor in liquid nitrogen for Western blot or proteomic analysis.[14]
-
-
Specific Protocol: Transgenic Endometrial Cancer Model
This protocol is adapted from studies using the Lkb1fl/flp53fl/fl genetically engineered mouse model of endometrioid endometrial cancer.[13][23][24][25]
-
Animal Model and Diet:
-
Model: Lkb1fl/flp53fl/fl mice, which spontaneously develop endometrial tumors.
-
Dietary Intervention: Upon weaning, place mice on either a high-fat diet (HFD, e.g., 60% kcal from fat) to induce an obese phenotype or a low-fat diet (LFD, e.g., 10% kcal from fat) for a lean phenotype. Maintain diets for the duration of the study.[13][24]
-
-
Treatment:
-
Groups: HFD + Vehicle, HFD + this compound, LFD + Vehicle, LFD + this compound.
-
This compound Preparation: Solubilize this compound in 33% ethanol and 66% PEG400.[21]
-
Administration: When mice are of a specified age or tumor development is expected, begin daily oral gavage with this compound (60 mg/kg) or vehicle for four weeks.[13][23]
-
-
Outcome Measures:
-
Body and Tumor Weight: Monitor body weight weekly. At the end of the 4-week treatment period, euthanize mice and weigh the uterine tumors.[13]
-
Biochemical Analysis: Collect serum to measure levels of triglycerides, glucose, insulin, leptin, IL-6, and TNF-α.[20]
-
Immunohistochemistry (IHC): Stain tumor sections for FAS, p-ACC (a marker of fatty acid synthesis), Ki-67 (proliferation), and Bcl-xL (apoptosis).[13]
-
Western Blot: Analyze tumor lysates for the expression of proteins involved in angiogenesis, such as VEGF and MMP-9.[26]
-
Conclusion and Future Directions
This compound demonstrates significant anti-tumorigenic activity in a variety of preclinical cancer models, primarily through the inhibition of FASN. Its effects on cell proliferation, apoptosis, and key oncogenic signaling pathways are well-documented. The provided data and protocols offer a solid foundation for researchers exploring FASN inhibition as a cancer therapy.
Future research should focus on:
-
Combination Therapies: this compound can sensitize tumors to conventional chemotherapy and may act synergistically with other targeted agents.[14][19]
-
Bioavailability: this compound has poor systemic absorption, which is ideal for its anti-obesity function but may limit its efficacy against systemic cancers.[9] Developing this compound-like drugs with improved bioavailability is a critical next step for clinical translation.[9]
-
Biomarker Development: Identifying biomarkers that predict sensitivity to FASN inhibitors could help select patient populations most likely to benefit from this therapeutic strategy.[7]
References
- 1. brieflands.com [brieflands.com]
- 2. Pharmacological effect and mechanism of this compound in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological effect and mechanism of this compound in anti-tumor th...: Ingenta Connect [ingentaconnect.com]
- 5. Pharmacological effect and mechanism of this compound in anti-tumor therapy: A review – ScienceOpen [scienceopen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Metabolic shifts induced by fatty acid synthase inhibitor this compound in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newsroom.wakehealth.edu [newsroom.wakehealth.edu]
- 10. The fatty acid synthase inhibitor this compound reduces the growth and metastasis of orthotopic tongue oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obesity drug inhibits prostate tumor growth | EurekAlert! [eurekalert.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound combined with enzalutamide and castration through inhibition of fatty acid synthase in a PC3 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound delays hepatocarcinogenesis in mice with hepatic co-activation of AKT and c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces apoptosis and protective autophagy in ovarian cancer cells: involvement of Akt-mTOR-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. icr.ac.uk [icr.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. frontiersin.org [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | this compound exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer [frontiersin.org]
- 24. Scholarly Article or Book Chapter | this compound exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer | ID: r494vw51p | Carolina Digital Repository [cdr.lib.unc.edu]
- 25. This compound exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Fecal Fat Excretion in Orlistat-Treated Subjects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes essential for the digestion of dietary fats.[1][2][3] By blocking the action of these lipases within the gastrointestinal tract, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[1][2][4] Consequently, a portion of the ingested fat remains undigested and is excreted in the feces.[2] This mechanism of action leads to a caloric deficit and is utilized for weight management in obese individuals.[3][5]
The measurement of fecal fat excretion is a critical pharmacodynamic parameter to assess the efficacy of this compound.[1] An increase in fecal fat is a direct indicator of the drug's activity.[6] At therapeutic doses, this compound can inhibit the absorption of approximately 30% of dietary fat.[1][4] These application notes provide detailed protocols for the collection and analysis of fecal samples to quantify fat excretion in subjects treated with this compound.
Data Presentation
Table 1: Effect of this compound on Fecal Fat Excretion
| Parameter | Placebo | This compound Treatment | Key Findings |
| Mean Fecal Fat Excretion ( g/day ) | 1.36 ± 0.45[7] | Increased by 16.13 ± 7.27 from baseline[7] | This compound significantly increases daily fecal fat excretion compared to baseline and placebo. |
| Inhibition of Dietary Fat Absorption | ~5% of ingested fat excreted[8] | ~32% of ingested fat excreted[8] | This compound inhibits the absorption of approximately one-third of dietary fat.[5] |
| Dose-Response | N/A | A steep dose-response curve is observed up to approximately 400 mg/day, after which it plateaus.[1][4][8] The dose for 50% of maximum effect is around 98 mg/day.[8] | The effect of this compound on fecal fat excretion is dose-dependent, with a maximal effect reached at higher doses. |
Table 2: Comparison of Fecal Fat Measurement Methods
| Method | Principle | Sample Type | Advantages | Disadvantages |
| 72-Hour Fecal Fat Test | Gravimetric or titrimetric analysis of a complete 72-hour stool collection. | 72-hour stool collection.[9][10] | Gold standard for quantitative analysis. | Cumbersome for patients, requires strict dietary control, and has a long turnaround time.[11] |
| Acid Steatocrit | Centrifugation of an acidified fecal homogenate to separate and quantify the fatty layer. | Random spot stool sample.[12][13] | Simple, rapid, cost-effective, and requires a small sample volume.[11][12] Correlates well with the 72-hour test.[13][14] | Less precise than the 72-hour test for absolute quantification. |
| Near-Infrared Reflectance Analysis (NIRA) | Spectrophotometric measurement of near-infrared light reflected from a stool sample to determine fat content. | Homogenized stool sample.[15][16] | Rapid, requires no reagents, and can also measure nitrogen and water content.[16][17] | Requires a dedicated instrument and calibration. The correlation with chemical methods can vary.[18] |
Experimental Protocols
Protocol 1: 72-Hour Fecal Fat Collection
This protocol is the benchmark for quantifying fecal fat excretion and assessing the therapeutic efficacy of this compound.
1. Subject Preparation:
- For at least three days prior to and throughout the 72-hour collection period, subjects should consume a standardized diet with a constant daily fat intake, typically between 50 and 150 grams.[19][20]
- Subjects should avoid the use of laxatives, especially those containing mineral oil, and fat-blocking nutritional supplements other than the investigational drug (this compound).[10]
- A food diary should be maintained by the subject to monitor dietary compliance.[10]
2. Sample Collection:
- Provide the subject with pre-weighed, sealable collection containers.[9]
- Instruct the subject to collect all stool passed over a continuous 72-hour period.[9][10]
- The start and end times of the collection must be accurately recorded on the container label.[9]
- It is crucial to avoid contamination of the stool sample with urine or toilet paper.[9]
- During the collection period, the collected samples should be refrigerated or kept cool.[10][21]
3. Laboratory Analysis (Gravimetric Method):
- Weigh the entire 72-hour stool collection.
- Homogenize the entire sample.
- Take a representative aliquot of the homogenized stool for analysis.
- Extract the lipids from the aliquot using a suitable solvent (e.g., a mixture of ethanol, ether, and petroleum ether).
- Evaporate the solvent and weigh the residual fat.
- Calculate the total fecal fat excretion in grams per 24 hours.
Protocol 2: Acid Steatocrit
This method offers a simpler and more rapid estimation of fecal fat, making it suitable for screening or for studies where a 72-hour collection is not feasible.[12][13]
1. Sample Preparation:
2. Procedure:
- Homogenize a small amount of the stool sample with water.
- Acidify the fecal homogenate to improve fat extraction.[14]
- Transfer a portion of the acidified homogenate to a capillary tube.
- Centrifuge the capillary tube in a microhematocrit centrifuge. This will separate the sample into three layers: a solid phase, a watery phase, and a top lipid layer.[14]
- Measure the length of the fatty layer and the total length of the liquid-free fecal layer.
- The steatocrit is expressed as the percentage of the fatty layer volume to the volume of the liquid-free fecal layer.[11] This value can be correlated with the quantitative 72-hour fecal fat output.[12][13]
Protocol 3: Near-Infrared Reflectance Analysis (NIRA)
NIRA is a rapid and non-destructive method for the determination of fecal fat.[15][16]
1. Sample Preparation:
- A representative sample of stool is required. For best results, a 3-day stool collection is recommended to be homogenized.[15]
- The homogenized sample is placed in a sample cup for analysis.
2. Instrument Calibration:
- The NIRA instrument must be calibrated using a set of stool samples with known fat content, as determined by a reference method (e.g., the 72-hour fecal fat test).
3. Measurement:
- The sample cup is placed in the NIRA instrument.
- The instrument emits near-infrared light onto the sample, and the reflected light is measured by a detector.
- The instrument's software uses the calibration model to calculate the fat content of the sample based on its spectral data. The analysis time is typically less than one minute.[16]
Mandatory Visualization
Caption: this compound's inhibition of gastric and pancreatic lipases.
Caption: Experimental workflow for fecal fat measurement.
References
- 1. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: selective inhibition of caloric absorption can affect long-term body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on fecal fat, fecal biliary acids, and colonic cell proliferation in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of fecal fat excretion induced by this compound and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of this compound in normal and obese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 72 Hour Stool Fat | Western Health [westernhealth.nl.ca]
- 10. easternhealth.ca [easternhealth.ca]
- 11. chl.co.nz [chl.co.nz]
- 12. Acid steatocrit: a simple, rapid gravimetric method to determine steatorrhea. | Semantic Scholar [semanticscholar.org]
- 13. Acid steatocrit: a simple, rapid gravimetric method to determine steatorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The acid steatocrit: a much improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of fecal fat concentration by near infrared spectrometry for the screening of pancreatic steatorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative determination of faecal fat, nitrogen and water by means of a spectrophotometric technique: near infrared reflectance analysis (NIRA). Assessment of its accuracy and reproducibility compared with chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. labcorp.com [labcorp.com]
- 20. 72 Hour Fecal Fat Test [nationaljewish.org]
- 21. Fecal Fat Quantitative Test (72 Hour Collection) [nationwidechildrens.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Orlistat's Poor Aqueous Solubility in Assays
This technical support center provides essential information for researchers, scientists, and drug development professionals on managing the poor aqueous solubility of Orlistat in experimental assays. The following question-and-answer format addresses common issues and provides practical guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is a highly lipophilic (fat-loving) and hydrophobic compound, making it practically insoluble in water and aqueous solutions. Its chemical structure includes long hydrocarbon chains, which contribute to its strong affinity for fats and oils and very low affinity for water. This inherent property is the primary reason for its poor aqueous solubility.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents. For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. Methanol is also a suitable solvent, and a stock solution of this compound in methanol has been shown to be stable for at least one week when stored at 4°C. It is recommended to purge the solvent with an inert gas before dissolving the this compound.
Q3: I see precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. What is happening?
A3: This is a common issue known as "precipitation upon dilution" or a "kinetic" solubility problem. While this compound dissolves in 100% DMSO, its solubility dramatically decreases when this stock solution is diluted into a highly polar aqueous buffer. The organic solvent disperses, causing the non-polar this compound molecules to aggregate and precipitate out of the solution.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The maximum tolerated concentration of DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line and to keep the final DMSO concentration consistent across all experimental and control wells.
Q5: How stable is this compound in aqueous solutions?
A5: this compound is susceptible to degradation in aqueous media, primarily through the hydrolysis of its β-lactone ring and ester linkages. The rate of degradation is influenced by pH and temperature. One study reported over 50% degradation within one hour in distilled water, while another showed minimal degradation at a high temperature over 12 hours, indicating that experimental conditions are critical. Due to this instability, it is highly recommended to prepare working solutions in your buffer immediately before use.
Q6: Can the solubilizing agents themselves interfere with my assay?
A6: Yes, this is a critical consideration. Co-solvents like DMSO and surfactants such as Tween 20 can interfere with experimental results. For example, they can affect cell membranes, enzyme activity, or interact with other components of the assay. It is essential to run appropriate vehicle controls (assay buffer containing the solubilizing agent but without this compound) to assess and account for any background effects.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
-
Symptoms:
-
Visible cloudiness, particles, or oily film in the assay wells after adding this compound.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected biological activity.
-
-
Troubleshooting Steps:
-
Ensure Complete Solubilization in Stock: Before making dilutions, confirm that this compound is fully dissolved in the primary stock solvent (e.g., 100% DMSO). Gentle warming or vortexing may be necessary.
-
Reduce Final Compound Concentration: The simplest approach is to lower the final concentration of this compound in the assay to a level below its aqueous solubility limit.
-
Optimize Co-Solvent Concentration: Use the lowest possible final concentration of the organic co-solvent (like DMSO) that maintains this compound's solubility.
-
Utilize Surfactants: Incorporate a small percentage of a non-ionic surfactant, such as Sodium Lauryl Sulfate (SLS), Tween 20, or Cremophor EL, into the assay buffer to improve solubility. Start with a concentration slightly above the critical micelle concentration (CMC).
-
Pre-mix and Add Carefully: Instead of adding a small volume of highly concentrated stock directly to the final assay volume, perform a serial dilution of the stock solution in the assay buffer first.
-
Issue 2: Inconsistent or Non-Reproducible IC50 Values
-
Symptoms:
-
Significant variability in calculated IC50 values across replicate experiments.
-
Dose-response curves that do not follow a standard sigmoidal shape.
-
-
Troubleshooting Steps:
-
Address Solubility First: Inconsistent IC50 values are often a direct result of poor solubility. Ensure the compound is fully dissolved at all tested concentrations by applying the steps from "Issue 1".
-
Consider Time-Dependent Inhibition: this compound is a covalent inhibitor, meaning its inhibitory effect can be time-dependent. The IC50 value may decrease the longer this compound is pre-incubated with the enzyme. Standardize the pre-incubation time across all experiments to ensure consistency.
-
Evaluate Excipient-Enzyme Interactions: Run a control experiment to verify that the chosen solubilizing agent (e.g., DMSO, Tween 20) does not directly inhibit or activate the target enzyme at the concentration used.
-
Use Freshly Prepared Solutions: Due to this compound's instability in aqueous media, always prepare fresh working solutions immediately before each experiment. Degradation can lead to a lower effective concentration of the active inhibitor, affecting results.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Approximate Solubility | Reference |
| Water | Aqueous | Practically Insoluble (~0.49 µg/mL) | |
| Ethanol | Organic Co-solvent | ~20 mg/mL | |
| DMSO | Organic Co-solvent | ~10 mg/mL | |
| Dimethylformamide (DMF) | Organic Co-solvent | ~20 mg/mL | |
| Methanol | Organic Co-solvent | Very Soluble | |
| Chloroform | Organic Solvent | Freely Soluble | |
| Lauroglycol 90 | Oil | ~239.7 mg/mL | |
| Solutol HS15 (1% aq. solution) | Surfactant | ~47.1 µg/mL |
Table 2: Common Solubilizing Agents for In Vitro Assays
| Agent | Type | Typical Final Concentration | Key Considerations | Reference |
| DMSO | Co-solvent | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. | |
| Ethanol | Co-solvent | < 1% (v/v) | Can be more cytotoxic than DMSO for some cell lines. | |
| Tween 20 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Can interfere with cell-based assays and enzyme activity. | |
| Sodium Lauryl Sulfate (SLS) | Anionic Surfactant | 1% - 3% (w/v) | Used in dissolution media for this compound formulations. | |
| Cremophor EL | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Can cause cell toxicity and interfere with some assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution Using DMSO
This protocol describes the preparation of this compound working solutions for a typical in vitro assay.
-
Prepare Primary Stock Solution: Dissolve solid this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the solid is completely dissolved by gentle vortexing. Store this stock solution at -20°C for long-term stability.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw the primary stock solution. Prepare a series of intermediate dilutions in 100% DMSO.
-
Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into the final aqueous assay buffer. To minimize precipitation, ensure the final concentration of DMSO does not exceed the tolerance limit of your assay (typically <0.5%). Add the DMSO stock to the buffer (not the other way around) while vortexing gently to facilitate rapid mixing.
-
Immediate Use: Use the freshly prepared aqueous working solutions immediately to prevent degradation and precipitation.
Protocol 2: Pancreatic Lipase Inhibition Assay
This protocol provides a general method for measuring this compound's inhibitory effect on porcine pancreatic lipase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM sodium phosphate, pH 8.0, containing 5 mM sodium deoxycholate and 10% isopropanol.
-
Lipase Solution: Prepare a stock solution of porcine pancreatic lipase in the assay buffer.
-
Substrate Solution: Prepare a stock solution of the substrate, p-nitrophenyl butyrate (PNPB) or p-Nitrophenyl Palmitate (pNPP), in a suitable solvent like acetonitrile or DMSO.
-
This compound Working Solutions: Prepare a range of this compound concentrations in the assay buffer as described in Protocol 1, ensuring the final DMSO concentration is constant across all wells.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the this compound working solutions (for test wells) or the vehicle control (for positive and negative control wells).
-
Add the lipase solution to all wells except the negative control (blank).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow this compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 410 nm using a microplate reader at 37°C.
-
Take kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound in the GI tract.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Orlistat in DMSO: A Technical Guide to Stability and Handling
Published: December 14, 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, and handling of Orlistat stock solutions prepared in dimethyl sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution of this compound in DMSO, it is recommended to dissolve the crystalline solid in anhydrous DMSO to the desired concentration.[1] Sonication may be used to facilitate dissolution.[2] It is crucial to use high-purity, anhydrous DMSO to minimize the potential for hydrolysis of this compound's β-lactone ring.[3]
Q2: What is the recommended storage temperature for this compound DMSO stock solutions?
A2: this compound DMSO stock solutions should be stored at -20°C for short-term storage (up to one week).[4] For longer-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles. While some suppliers indicate that solutions in DMSO may be stable for up to a week at -20°C, empirical validation for longer durations is recommended.[4] The solid form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: How long can I store this compound in DMSO at -20°C?
A3: While some sources suggest stability for up to one week at -20°C, there is limited public data on the long-term stability of this compound in DMSO.[4] For experiments sensitive to the exact concentration of active this compound, it is best practice to use freshly prepared solutions or to validate the stability under your specific storage conditions.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the cause and how can I resolve this?
A4: This is a common issue due to this compound's high lipophilicity and low aqueous solubility. When the DMSO stock is diluted into an aqueous medium, the solvent environment becomes more polar, causing the non-polar this compound to precipitate. To address this, consider the following:
-
Reduce the final concentration: Lowering the final concentration of this compound in the aqueous buffer may keep it below its solubility limit.
-
Use a surfactant: Incorporating a biocompatible surfactant into the aqueous buffer can help to maintain this compound's solubility.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible but sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: What are the known degradation pathways for this compound?
A5: The primary degradation pathway for this compound is the hydrolysis of its β-lactone ring.[3] This can be accelerated by acidic or alkaline conditions, as well as elevated temperatures.[5] Forced degradation studies have shown that this compound is labile to acid, base, and oxidative stress.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Prepare fresh stock solutions before each experiment. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. Perform a stability study of your stock solution under your storage conditions (see Experimental Protocols). |
| Cloudiness or precipitation in stock solution upon thawing | Water absorption by DMSO leading to hydrolysis and precipitation. | Use anhydrous DMSO for preparing stock solutions. Store aliquots in tightly sealed vials to minimize moisture exposure. Centrifuge the vial before use and carefully pipette the supernatant. |
| Lower than expected potency in bioassays | Incorrect concentration due to degradation or precipitation. | Verify the solubility of this compound in your final assay medium. Prepare serial dilutions of your stock solution in the assay buffer to identify the concentration at which precipitation occurs. Use a validated analytical method like HPLC to confirm the concentration of your stock solution. |
Stability of this compound in Solution
The stability of this compound is highly dependent on the solvent and storage conditions. While specific quantitative data for long-term storage in DMSO is limited, forced degradation studies provide insight into its lability.
| Condition | Solvent/Medium | Observation | Reference |
| Acidic | 0.1 N HCl, 80°C, 8h | 13.37% degradation | [5] |
| Alkaline | 0.1 N NaOH, 80°C, 8h | 9.23% degradation | [5] |
| Neutral Hydrolysis | Distilled Water, 80°C, 12h | 1.44% degradation | [5] |
| Oxidative | 3% H₂O₂, RT, 24h | 5.04% degradation | [5] |
| Thermal (Solid) | 100°C, 24h | No degradation | [5] |
| Photolytic | 70,000-80,000 lux, 7 days | No degradation | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the required amount of crystalline this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
This protocol provides a framework for users to determine the stability of their this compound stock solutions.
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration. Create a calibration curve by diluting this stock solution to several known concentrations.
-
Sample Preparation: Prepare a batch of this compound in DMSO at the same concentration as the highest point of the calibration curve. Aliquot this solution and store it under the desired conditions (e.g., -20°C).
-
Time-Point Analysis: At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), thaw an aliquot of the stored solution.
-
HPLC Analysis: Analyze the thawed sample and the calibration standards using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point.[5] Detection is typically performed at 215 nm.[5]
-
Data Analysis: Quantify the concentration of this compound in the stored sample by comparing its peak area to the calibration curve. Calculate the percentage of this compound remaining relative to the Day 0 sample.
Signaling Pathways and Experimental Workflows
This compound is a potent inhibitor of gastric and pancreatic lipases, which are crucial for the digestion of dietary fats.[6][7] It also inhibits fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells.[8][9]
Caption: Mechanism of action of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 96829-58-2 [chemicalbook.com]
- 5. appconnect.in [appconnect.in]
- 6. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. atsu.edu [atsu.edu]
Technical Support Center: Optimizing Orlistat Dosage for Mouse Obesity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Orlistat in mouse models of obesity. The information is designed to address common challenges and provide standardized protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in mouse obesity studies?
A1: The typical effective dose of this compound in mice ranges from 10 to 200 mg/kg body weight per day.[1] The optimal dose can depend on the specific mouse model, the composition of the high-fat diet (HFD), and the study's primary endpoints. It is advisable to perform a pilot study with a small cohort of animals to determine the most effective dose for your specific experimental conditions.
Q2: How should this compound be prepared and administered to mice?
A2: this compound is typically administered daily via oral gavage.[1] It should be prepared in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution or normal saline.[1][2] Ensure the solution is homogenous before each administration.
Q3: What is the standard duration for an this compound treatment study in mice?
A3: The treatment period for this compound studies in mice is generally between 4 to 8 weeks.[1] This duration is typically sufficient to observe significant effects on body weight and metabolic parameters.
Q4: What are the expected effects of this compound on obese mice?
A4: this compound is expected to reduce body weight gain, decrease fat mass, and improve metabolic parameters such as serum levels of glucose, triglycerides, and cholesterol.[2][3][4] It functions by inhibiting gastric and pancreatic lipases, which reduces the absorption of dietary fat by approximately 30%.[1]
Q5: What are the common side effects of this compound in mice?
A5: The most common side effect is steatorrhea (oily, loose stools) due to the increased fecal fat excretion.[1] It is crucial to monitor the animals for any signs of gastrointestinal distress. Long-term use may also impact the absorption of fat-soluble vitamins, so dietary supplementation may be considered in chronic studies.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in body weight change within the this compound-treated group. | - Inconsistent gavage technique leading to variable dosing.- Differences in individual food consumption.- Instability of the this compound suspension. | - Ensure all personnel are proficient in oral gavage; see detailed protocol below.- House mice individually to accurately measure food intake.- Prepare fresh this compound suspension daily and vortex thoroughly before each use. |
| No significant difference in body weight between this compound-treated and vehicle-treated HFD groups. | - this compound dose is too low.- Insufficient fat content in the diet.- The treatment duration is too short. | - Increase the this compound dosage within the recommended range (e.g., from 50 mg/kg to 100 mg/kg).- Use a high-fat diet with 45% to 60% of calories from fat.[1]- Extend the treatment period to at least 4 weeks.[1] |
| Excessive weight loss or signs of malnutrition in the this compound-treated group. | - this compound dose is too high.- Dehydration due to severe diarrhea. | - Reduce the this compound dosage.- Monitor hydration status and provide fluid support if necessary.- Ensure ad libitum access to water. |
| Difficulty in administering this compound via oral gavage. | - Improper restraint of the mouse.- Incorrect gavage needle size or insertion technique. | - Use a proper restraint technique to immobilize the head and straighten the esophagus.[5][6]- Select an appropriately sized, ball-tipped gavage needle to prevent injury.[5]- Refer to the detailed oral gavage protocol below. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Their Effects in High-Fat Diet (HFD)-Induced Obese Mice
| Mouse Strain | HFD (% kcal from fat) | This compound Dose (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| C57BL/6J | 60% | 50 | 10 weeks | Significantly inhibited weight gain, decreased subcutaneous and visceral adipose tissue weight, and reduced serum glucose, total cholesterol, and triglycerides. | [2] |
| C57BL/6J | Not specified | 60 (30 mg/kg, bid) | Not specified | Significantly reduced body weight and fasting plasma glucose levels. | [7][8] |
| Lkb1fl/flp53fl/fl (transgenic) | 45% | 60 | 4 weeks | Significantly reduced body weight and fat mass. | [3] |
| C57BL/6J | 60% | 240 | Not specified | A study in a cancer model used this higher dosage. | [1] |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.[1]
-
Acclimatization: House the animals for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature, and humidity) with ad libitum access to standard chow and water.[1]
-
Obesity Induction: Switch the mice to a high-fat diet (HFD), providing 45% to 60% of calories from fat, for 8-12 weeks to induce a stable obese phenotype.[1] A lean control group on a standard diet should also be maintained.
-
Group Allocation: Randomly assign the obese mice to treatment groups (e.g., HFD + Vehicle, HFD + this compound).[1]
This compound Administration by Oral Gavage
-
Preparation: Prepare this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) or normal saline, at the desired concentration.[1][2]
-
Dosage Calculation: Weigh each mouse to calculate the exact volume of the this compound suspension to be administered. The volume should not exceed 10 ml/kg of body weight.[6]
-
Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head and align the esophagus.[5][6]
-
Gavage Needle Insertion: Gently insert a 20-gauge, 1.5-inch curved, ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6] The animal should swallow the tube as it is advanced. Do not force the needle.
-
Administration: Once the needle is in the stomach (pre-measure the insertion length from the mouth to the last rib), slowly administer the this compound suspension.[5]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[6]
Visualizations
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Caption: Experimental workflow for an this compound study in a diet-induced obesity mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Gut Microbiota Modification in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evaluation of gut microbiota alterations following this compound administration in obese mice [frontiersin.org]
troubleshooting inconsistent results in Orlistat in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orlistat in vitro assays. Inconsistent results can arise from various factors, and this guide aims to address specific issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vitro?
A1: this compound is a potent and irreversible inhibitor of various lipases, including gastric and pancreatic lipases.[1][2][3][4] It forms a covalent bond with the serine residue in the active site of these enzymes, rendering them inactive.[1][5] This inactivation prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[5][6] this compound's inhibitory action is time-dependent.[1][7]
Q2: What are the common in vitro assays used to evaluate this compound?
A2: The most common in vitro assays for this compound are:
-
Lipase Inhibition Assays: These assays measure the ability of this compound to inhibit the activity of lipases, such as porcine pancreatic lipase (PPL). Colorimetric assays using substrates like p-nitrophenyl butyrate (pNPB) or p-Nitrophenyl Palmitate (pNPP) are frequently employed.[1][5]
-
Cytotoxicity Assays: These assays assess the effect of this compound on cell viability. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[8][9]
Q3: Why am I seeing high variability in my lipase inhibition assay results?
A3: High variability in lipase inhibition assays can be attributed to several factors:
-
Time-Dependent Inhibition: this compound's inhibition of lipase is time-dependent.[1][7] Inconsistent pre-incubation times of this compound with the enzyme before adding the substrate can lead to variable results.
-
Substrate and Enzyme Concentration: The concentrations of both the lipase and the substrate (e.g., pNPP) can significantly impact the reaction kinetics and, consequently, the IC50 values.[1]
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can affect enzyme activity. It is crucial to maintain a consistent and low final concentration of the solvent in the assay wells.[5]
-
Assay Conditions: Factors such as pH, temperature, and the presence of detergents or bile salts in the buffer can influence lipase activity and the inhibitory effect of this compound.[1][5]
Q4: My this compound stock solution appears cloudy. Is it still usable?
A4: this compound is a lipophilic substance with very low solubility in water.[2] Cloudiness in an aqueous-based stock solution may indicate precipitation, which will lead to inaccurate concentrations and inconsistent results. It is recommended to prepare stock solutions in a suitable organic solvent like DMSO.[5] If a stock solution in an organic solvent appears cloudy, it may be due to precipitation from low temperatures or solvent evaporation. Gentle warming and vortexing may redissolve the compound, but if precipitation persists, a fresh stock solution should be prepared.
Q5: How should I store this compound to ensure its stability?
A5: this compound is susceptible to hydrolytic and thermal degradation, especially at temperatures above its melting point (around 44°C).[10][11] For long-term storage, it should be kept in a dry environment and at controlled temperatures, ideally below 30°C.[2] Stability studies have shown that degradation increases with higher temperatures and humidity.[2]
Troubleshooting Guides
Inconsistent IC50 Values in Lipase Inhibition Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent pre-incubation time | Standardize the pre-incubation time of this compound with the lipase before adding the substrate. A 15-minute pre-incubation at 37°C is a common starting point.[5] | Consistent and reproducible IC50 values. |
| Variable final DMSO concentration | Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1%.[5] | Minimized solvent interference with enzyme activity. |
| Sub-optimal substrate concentration | Determine the Michaelis-Menten constant (Km) for your specific assay conditions and use a substrate concentration around the Km value.[1] | Linear and reproducible reaction rates. |
| Degraded this compound stock | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).[5] | Accurate and potent inhibition. |
| Inappropriate buffer conditions | Verify and optimize the pH and composition of the reaction buffer. A common buffer is Tris-HCl at pH 8.0.[5] | Optimal enzyme activity and stable assay conditions. |
Low Signal or High Background in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell seeding density too low or too high | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. A typical range is 5,000-10,000 cells/well in a 96-well plate.[8] | A robust and linear signal range for the assay. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by adding an appropriate solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and shaking the plate for at least 15 minutes.[8] | Accurate absorbance readings without crystal interference. |
| High spontaneous LDH release (LDH assay) | Check for cell stress due to improper handling, contamination, or extended incubation times. Ensure gentle handling of cells and use of healthy, low-passage number cells. | Lower background signal and a wider assay window. |
| Interference from this compound formulation | If using a formulated version of this compound, run a vehicle control to assess any background signal or cytotoxicity from the formulation components. | Accurate measurement of this compound-induced cytotoxicity. |
| Incorrect wavelength measurement | Verify the absorbance or fluorescence wavelengths used for detection are appropriate for the specific assay (e.g., 570 nm for MTT, 490 nm for LDH).[8] | Optimal signal-to-noise ratio. |
Experimental Protocols
Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol is based on the hydrolysis of p-nitrophenyl butyrate (pNPB) by porcine pancreatic lipase (PPL).[5]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Tris-HCl buffer: 50 mM, pH 8.0.
-
PPL solution: Dissolve PPL in Tris-HCl buffer to the desired concentration (e.g., 1 mg/mL). Prepare fresh.[5]
-
pNPB substrate solution: Dissolve pNPB in acetonitrile or isopropanol (e.g., 10 mM).[1][5]
-
This compound stock solution: Prepare a stock solution of this compound in DMSO. Further dilute with Tris-HCl buffer to achieve final desired concentrations.
-
-
Assay Procedure:
-
Add 20 µL of the diluted this compound solutions or control (buffer with DMSO) to the wells of a 96-well microplate.[5]
-
Add 160 µL of the PPL solution to each well.[5]
-
Incubate the plate at 37°C for 15 minutes.[5]
-
Initiate the reaction by adding 20 µL of the pNPB substrate solution to each well.[5]
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[8]
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).[8]
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[8]
-
-
MTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: Workflow for a typical colorimetric lipase inhibition assay.
Caption: Workflow for a typical cell viability (MTT) assay.
Caption: A decision tree for troubleshooting inconsistent this compound assay results.
References
- 1. Direct Measurement of Lipase Inhibition by this compound Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source this compound capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Measurement of Lipase Inhibition by this compound Using a Dissolution Linked In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. US8309107B2 - Stable solutions of this compound for pharmaceutical dosage forms - Google Patents [patents.google.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of Orlistat Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Orlistat formulations. The content is designed to address specific experimental challenges and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
This compound, a potent anti-obesity agent, presents several challenges for oral formulation due to its inherent physicochemical properties. Its low aqueous solubility and high lipophilicity lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability (less than 1%).[1][2] Additionally, this compound has a low melting point (around 44°C) and is prone to hydrolytic and thermal degradation, which can complicate manufacturing processes like granulation and tablet compression.[3][4] These factors contribute to reduced therapeutic efficacy and the need for high doses, which can lead to undesirable gastrointestinal side effects.[5][6]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several advanced drug delivery technologies have shown promise in overcoming the bioavailability challenges of this compound. These include:
-
Nanoparticle-Based Systems: Encapsulating this compound into Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or polymeric nanoparticles can significantly improve its solubility, dissolution rate, and absorption.[1][7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants (liquid or solid SEDDS) allows for the spontaneous formation of a fine oil-in-water emulsion in the GI tract, enhancing drug solubilization and absorption.[10][11][12][13]
-
Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers can improve its wettability and dissolution rate.[14]
-
Mesoporous Silica Adsorption: Loading this compound onto mesoporous silica can enhance its dissolution by presenting the drug in an amorphous state with a larger surface area.[5][15]
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to improved solubility and dissolution.[16][17]
Troubleshooting Guides
Nanoparticle Formulations (SLNs/NLCs)
Issue: Low Encapsulation Efficiency (<80%)
-
Possible Cause 1: Poor drug solubility in the lipid matrix.
-
Possible Cause 2: Drug leakage into the external aqueous phase during formulation.
-
Troubleshooting: Optimize the homogenization speed and time. Excessive energy input can lead to drug expulsion. Consider using a combination of surfactants (e.g., Poloxamer, Tween 80) with a stabilizer like soy lecithin to better stabilize the nanoparticle interface.[18]
-
-
Possible Cause 3: Inappropriate lipid-to-drug ratio.
-
Troubleshooting: Systematically vary the lipid-to-drug ratio to find the optimal loading capacity without compromising nanoparticle stability.
-
Issue: Particle Size Exceeds Target Range (>300 nm) or High Polydispersity Index (PDI > 0.3)
-
Possible Cause 1: Inefficient homogenization.
-
Troubleshooting: Increase the high-pressure homogenization pressure and/or the number of homogenization cycles. Ensure the pre-emulsion is sufficiently fine before homogenization.
-
-
Possible Cause 2: Aggregation of nanoparticles.
-
Troubleshooting: Optimize the concentration and type of surfactant/stabilizer. A higher zeta potential (ideally > |20| mV) can indicate better colloidal stability.[7]
-
-
Possible Cause 3: Ostwald ripening.
-
Troubleshooting: Ensure the lipid matrix is solid at both room and body temperature. For NLCs, the blend of solid and liquid lipids should form a stable matrix that prevents drug expulsion and particle growth.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: Poor Self-Emulsification or Long Emulsification Time (> 1 minute)
-
Possible Cause 1: Unfavorable oil/surfactant/cosurfactant ratio.
-
Troubleshooting: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that lead to the formation of a stable nanoemulsion.[10]
-
-
Possible Cause 2: Inappropriate excipient selection.
-
Troubleshooting: Screen different oils (e.g., Lauroglycol 90, castor oil), surfactants (e.g., Solutol HS15, Tween 80), and co-surfactants (e.g., Capryol PGMC) for their ability to solubilize this compound and form a stable emulsion.[10][11] Surfactants with an HLB value >12 are often preferred for SMEDDS.[13]
-
Issue: Drug Precipitation Upon Dilution
-
Possible Cause 1: The formulation cannot maintain the drug in a solubilized state upon dilution in the aqueous medium.
-
Troubleshooting: Increase the concentration of the surfactant and/or co-surfactant. Re-evaluate the components of the SEDDS to ensure they provide sufficient solubilization capacity upon dispersion.
-
-
Possible Cause 2: Supersaturation and subsequent crystallization.
-
Troubleshooting: Consider including a precipitation inhibitor (a polymer that can maintain the supersaturated state) in the formulation.
-
Data Presentation
Table 1: Comparison of this compound Solubility in Different Vehicles for SEDDS Formulation
| Vehicle Type | Vehicle Name | Solubility (mg/mL) | Reference |
| Oil | Lauroglycol 90 | 239.66 ± 9.70 | [10] |
| Surfactant | Solutol HS15 (1% aq. solution) | 0.047 ± 0.00024 | [10] |
Table 2: Physicochemical Characterization of Optimized this compound Nanoparticle Formulations
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 200 | -25 | >85 | [7] |
| PLGA-PEG Nanoparticles | Not Specified | Not Specified | Not Specified | [1] |
| Solid SNEDDS Preconcentrate (SSP) | 141.7 ± 1.1 | Not Specified | Not Specified | [10][20] |
Table 3: In Vitro Dissolution of Enhanced this compound Formulations
| Formulation Type | Dissolution Medium | Time Point | Cumulative Release (%) | Reference |
| Solid SNEDDS Preconcentrate (SSP) | pH 1.2 (0.1 N HCl) | 45 min | 98.12 ± 0.83 | [10][20] |
| Solid Dispersion (PEG carrier) | Not Specified | 2 hours | 87.2 | [14] |
| Raw this compound | pH 1.2 (0.1 N HCl) | 45 min | No significant dissolution | [10][20] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization technique.[7][8]
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., Tristearin) in an organic solvent (e.g., dichloromethane).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and a stabilizer (e.g., soy lecithin).
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a pre-suspension of SLNs.
-
High-Pressure Homogenization: Subject the pre-suspension to high-pressure homogenization for a specified number of cycles at a defined pressure to reduce the particle size to the nanometer range.
-
Purification and Lyophilization: Wash the resulting SLN dispersion to remove excess surfactant and unencapsulated drug. Lyophilize the purified SLNs to obtain a dry powder for further characterization.
Protocol 2: Development of a Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)
This protocol outlines the steps for creating a solid SEDDS formulation.[10][21]
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.
-
Preparation of Liquid SNEDDS: Select the optimal formulation from the phase diagram and add the required amount of this compound. Stir until the drug is completely dissolved.
-
Solidification: Adsorb the liquid SNEDDS onto a solid carrier (e.g., mesoporous silica) or mix with a carrier that can solidify the formulation upon cooling (e.g., certain grades of Gelucire).
-
Characterization: Evaluate the resulting solid powder for its flow properties, particle size upon reconstitution in water, and drug release profile.
Visualizations
Caption: Workflow for this compound Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Mechanism of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
References
- 1. This compound and antisense-miRNA-loaded PLGA-PEG nanoparticles for enhanced triple negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. WO2009039157A2 - this compound pharmaceutical formulations - Google Patents [patents.google.com]
- 4. US8309107B2 - Stable solutions of this compound for pharmaceutical dosage forms - Google Patents [patents.google.com]
- 5. Pharmaceutical Characterization and In Vivo Evaluation of this compound Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and evaluation of self-emulsifying this compound tablet to enhance drug release and in vivo performance: factorial design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. scispace.com [scispace.com]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. Fabrication of Nanocrystals for Enhanced Distribution of a Fatty Acid Synthase Inhibitor (this compound) as a Promising Method to Relieve Solid Ehrlich Carcinoma-Induced Hepatic Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanosized particles of this compound with enhanced in vitro dissolution rate and lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jgtps.com [jgtps.com]
- 19. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
Technical Support Center: Analytical Method Validation for Orlistat in Plasma
Welcome to the technical support center for the analytical method validation of Orlistat in plasma samples. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the analysis of this compound in plasma samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the extracted sample is stronger than the mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. Secondary Interactions: Silanol interactions with the analyte. | 1. Dilute the sample or reduce the injection volume. 2. Reconstitute the dried extract in a solvent similar in composition and strength to the initial mobile phase. 3. Flush the column with a strong solvent, or replace the column if necessary. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen extraction solvent or technique is not optimal for this compound. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions.[1][2] 3. Incomplete Protein Precipitation: Proteins are not fully removed, leading to analyte trapping. | 1. Optimize the liquid-liquid extraction (LLE) solvent. Ethyl acetate is a commonly used and effective solvent for this compound extraction.[3][4] 2. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -20°C).[4][5] Perform stability tests under various conditions.[3][5] 3. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient (e.g., 3:1). |
| High Matrix Effect (Ion Suppression or Enhancement) | 1. Co-elution of Phospholipids: Phospholipids from the plasma matrix can interfere with the ionization of this compound in the mass spectrometer. 2. Insufficient Chromatographic Separation: Endogenous plasma components are not adequately separated from the analyte.[6] | 1. Optimize sample preparation to remove phospholipids. This can be achieved through techniques like HybridSPE-Phospholipid or by optimizing the LLE procedure. 2. Adjust the chromatographic gradient to better separate this compound from matrix components. Using a phenyl-hexyl or C18 column with an appropriate mobile phase gradient is crucial.[7] |
| Inconsistent or Non-Reproducible Results | 1. Variability in Sample Preparation: Inconsistent pipetting, vortexing, or evaporation steps. 2. Instrument Instability: Fluctuations in the LC pump pressure or MS detector sensitivity. 3. Internal Standard Issues: Degradation or improper concentration of the internal standard. | 1. Standardize all manual steps of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. 2. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. 3. Use a stable, deuterated internal standard like this compound-d5.[8] Ensure its concentration is appropriate for the calibration range. |
| No or Low Signal for this compound | 1. Incorrect MS/MS Transitions: The selected precursor and product ions are not optimal for this compound. 2. Poor Ionization: The electrospray ionization (ESI) source parameters are not optimized. 3. This compound Degradation: The analyte has degraded in the sample or during processing. This compound is known to be labile in acidic and alkaline conditions.[2] | 1. Confirm the correct MRM transitions for this compound. A common transition is m/z 496.4 → 337.31 in positive ion mode.[5] 2. Optimize ESI parameters such as capillary voltage, source temperature, and gas flows.[5] 3. Handle samples with care, avoiding extreme pH and high temperatures. Prepare fresh stock solutions and quality controls. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about the analytical method validation for this compound in plasma.
1. What is the most common analytical technique for the quantification of this compound in plasma?
The most prevalent and sensitive technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5] This method offers high specificity and low limits of quantification, which is necessary due to the low systemic absorption of this compound.[9]
2. What are the typical sample preparation steps for this compound analysis in plasma?
A common workflow involves:
-
Protein Precipitation: To remove the bulk of plasma proteins, often using a solvent like acetonitrile.[8]
-
Liquid-Liquid Extraction (LLE): To isolate this compound and an internal standard from the remaining matrix components. Ethyl acetate is frequently used as the extraction solvent.[3][4]
-
Evaporation and Reconstitution: The organic extract is dried down and then reconstituted in a solvent compatible with the LC mobile phase.[5]
3. What are the key validation parameters to assess for an this compound bioanalytical method?
According to regulatory guidelines (e.g., USFDA), the key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra-day and Inter-day) [5]
-
Recovery [5]
-
Matrix Effect [5]
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative) [3][5]
4. What are typical chromatographic conditions for this compound analysis?
-
Column: A reversed-phase column, such as a Zorbax C18 or Luna Phenyl-Hexyl, is commonly used.[5][7]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typical.[3][7]
-
Flow Rate: Generally in the range of 0.8 to 1.0 mL/min.[5]
5. How stable is this compound in plasma samples?
This compound is susceptible to degradation under certain conditions. Stability studies have shown that it is labile in acidic and alkaline environments.[2] It is crucial to store plasma samples at -20°C or lower until analysis.[4][5] Stability should be thoroughly evaluated during method validation, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from published and validated analytical methods for this compound in plasma.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for this compound in Plasma
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| 0.20 - 10 | 0.20 | >0.99 | [8] |
| 0.3 - 10 | 0.3 | Not Reported | [6] |
| 4.75 - 190.0 | 4.75 | >0.99 | [5] |
| 1.2 - 392.0 | 1.2 | 0.9999 | [3][4] |
| 1250 - 100000 | 1200 | Not Reported | [7] |
Table 2: Precision and Accuracy of LC-MS/MS Methods for this compound in Plasma
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| LQC, MQC, HQC | < 10% | < 10% | Within ±15% | [8] |
| LQC, MQC, HQC | 2.89 - 4.68 | 2.77 - 4.25 | -4.48 to 3.50 | [5] |
| LQC, MQC, HQC | 2.84 - 5.32 | Not Reported | Not Reported | [3] |
Table 3: Recovery and Stability Data for this compound in Plasma
| Parameter | Result | Conditions | Reference |
| Extraction Recovery | 93.65% - 103.84% | LQC, MQC, HQC | [5] |
| Freeze-Thaw Stability | Stable | Three cycles at -20°C | [5] |
| Short-Term Stability | Stable | 8 hours at room temperature | [5] |
| Long-Term Stability | Stable | 30 days at -20°C | [5] |
| Post-Preparative Stability | Stable | 24 hours at 4°C | [5] |
Experimental Protocols
Detailed Methodology: Sample Preparation and LC-MS/MS Analysis
This protocol is a representative example based on published methods.[3][4][5]
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound (1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Prepare a stock solution of the internal standard (e.g., this compound-d5).
2. Sample Preparation:
-
To a 250 µL aliquot of plasma sample, add the internal standard solution.
-
Protein Precipitation: Add a precipitating agent (e.g., 750 µL of acetonitrile), vortex for 2 minutes.
-
Centrifuge the sample at high speed (e.g., 4500 rpm) for 10-30 minutes to pellet the precipitated proteins.[3][4]
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an extraction solvent (e.g., 5 mL of ethyl acetate).[3][4]
-
Vortex vigorously for 5 minutes, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase and transfer to an autosampler vial for analysis.[4][5]
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: Zorbax C18 (4.6 mm x 50 mm, 5.0 µm) or equivalent.[5]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.9 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
MRM Transitions:
-
MS Parameters: Optimize parameters such as capillary voltage, source temperature, nebulizer gas, and collision energy for maximum signal intensity.[5]
Visualizations
Caption: Workflow for this compound Extraction from Plasma Samples.
Caption: Key Parameters in Analytical Method Validation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. appconnect.in [appconnect.in]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Quantitative liquid chromatographic-tandem mass spectrometric determination of this compound in plasma with a quadrupole ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Quantitative determination of this compound (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term systemic exposure of this compound, a lipase inhibitor, and its metabolites in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Orlistat in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the gastrointestinal (GI) side effects of Orlistat in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause gastrointestinal side effects?
A1: this compound is a potent inhibitor of gastric and pancreatic lipases, the enzymes responsible for the digestion of dietary fats.[1] By forming a covalent bond with the active site of these lipases, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[1] This leads to a reduction in dietary fat absorption by approximately 30%.[2] The unabsorbed fats pass through the gastrointestinal tract, resulting in the characteristic side effects of steatorrhea (oily, loose stools), diarrhea, fecal spotting, and abdominal discomfort.[2][3]
Q2: What are the most common gastrointestinal side effects observed in animal studies with this compound?
A2: The most frequently reported GI side effects in animal models such as mice and rats include:
-
Steatorrhea: Oily or fatty stools, which is a direct consequence of the drug's mechanism.[2]
-
Diarrhea: Loose and frequent stools.[3]
-
Fecal incontinence or spotting: Leakage of oily stool.[3]
-
Abdominal bloating and flatulence: Increased gas production due to the presence of undigested fat in the colon.
Q3: How can I minimize gastrointestinal side effects in my animal studies?
A3: The most effective strategy is to modify the diet of the animals. A diet with lower fat content can significantly reduce the severity of GI side effects.[2] Additionally, gradual dose escalation and the inclusion of dietary fiber may improve tolerance.
Q4: Is there a recommended acclimatization period before starting this compound treatment?
A4: Yes, a standard acclimatization period of at least one week is recommended for rodents to adapt to housing conditions and a standard diet before introducing any experimental variables.[1] While specific acclimatization protocols for this compound are not well-documented, a gradual introduction to the drug or the modified diet may help in reducing initial GI distress.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Steatorrhea
Symptoms:
-
Animals exhibit loose, watery, and/or oily stools.
-
Perianal area may be soiled.
-
Dehydration and weight loss may occur.
Possible Causes:
-
High-fat content in the diet.
-
Initial response to this compound treatment.
-
Dose of this compound may be too high for the specific animal model or strain.
Troubleshooting Steps:
-
Dietary Fat Adjustment:
-
Reduce the percentage of fat in the animal's diet. A diet with less than 30% of calories from fat is often recommended to minimize GI side effects.[2]
-
If using a high-fat diet (HFD) to induce obesity, consider a step-down in fat content once obesity is established and this compound treatment begins.
-
-
Dose Titration:
-
Begin with a lower dose of this compound and gradually increase to the target dose over several days. This allows the animal's gastrointestinal system to adapt.
-
-
Supportive Care:
-
Ensure ad libitum access to water to prevent dehydration.
-
Provide easily digestible, low-fat food supplements if animals show signs of malnutrition.
-
Monitor animal well-being closely, including body weight, food and water intake, and clinical signs of distress.
-
-
Consider Dietary Fiber:
-
While robust data in animal models is limited, human studies suggest that psyllium husk can help manage this compound-induced GI symptoms by improving stool consistency.[4][5] A pilot study to determine an effective and well-tolerated dose of purified dietary fiber in your animal model could be beneficial.
-
Issue 2: Fecal Incontinence and Perianal Soiling
Symptoms:
-
Oily spotting in the cage.
-
Soiled fur around the perianal region.
Possible Causes:
-
High levels of unabsorbed dietary fat leading to oily anal leakage.
-
Loose stool consistency.
Troubleshooting Steps:
-
Dietary Fat Reduction:
-
As with diarrhea, reducing the fat content of the diet is the primary intervention.
-
-
Cage Maintenance:
-
Increase the frequency of cage changes to maintain a clean environment and prevent skin irritation.
-
Use absorbent bedding material.
-
-
Animal Hygiene:
-
Gently clean the perianal area of the animals with a soft, damp cloth to prevent skin inflammation.
-
Data Presentation
Table 1: Typical this compound Dosages in Rodent Studies
| Animal Model | Dosage Range (mg/kg/day) | Route of Administration | Vehicle | Reference |
| Mice | 10 - 240 | Oral gavage | 0.5% Carboxymethylcellulose (CMC) | [1] |
| Rats | 10 - 50 | Oral gavage | Distilled water, Canola oil/DMSO | [6][7] |
Table 2: Effect of Psyllium Husk on this compound-Induced GI Events in Humans (for reference)
| Treatment Group | Mean GI Event Score | Reduction in GI Events | Reference |
| This compound + Placebo | 35.9 ± 2.7 | - | [5] |
| This compound + Psyllium Husk | 13.0 ± 1.8 | ~64% | [5] |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity and this compound Administration in Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.[1]
-
Acclimatization: House animals for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature, and humidity) with ad libitum access to standard chow and water.[1]
-
Obesity Induction: Switch animals to a high-fat diet (HFD) providing 45% to 60% of calories from fat. Maintain on HFD for 8-12 weeks to establish an obese phenotype.[1]
-
Group Allocation: Randomly assign animals to treatment groups (e.g., HFD + Vehicle, HFD + this compound).
-
This compound Administration:
-
Monitoring for GI Side Effects:
-
Record body weight and food intake at least weekly.[1]
-
Visually inspect feces daily for signs of steatorrhea (oily appearance, loose consistency). A simple scoring system (e.g., 0=normal, 1=soft, 2=loose, 3=diarrhea) can be implemented.
-
Monitor for perianal soiling and general animal well-being.
-
Protocol 2: Dietary Management of this compound-Induced GI Side Effects
-
Baseline Assessment: After initiating this compound treatment with a standard HFD, monitor for the onset and severity of GI side effects for 3-5 days.
-
Dietary Adjustment:
-
If significant GI distress is observed, switch the diet to a modified HFD with a lower fat content (e.g., reduce from 60% to 45% or 30% kcal from fat).
-
Alternatively, a diet with a different fatty acid composition could be explored in a pilot study, as different fats may have varying impacts on the severity of steatorrhea.
-
-
Fiber Supplementation (Pilot Study):
-
Introduce a low, fixed percentage of a purified dietary fiber like psyllium husk (e.g., 5% by weight) into the modified-fat diet.
-
Monitor for improvements in stool consistency and reduction in diarrhea. Adjust the fiber percentage as needed based on observation, ensuring it does not negatively impact food intake or overall health.
-
Mandatory Visualization
Caption: Mechanism of this compound's action on dietary fat digestion.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound-associated adverse effects and drug interactions: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal side effects of this compound may be prevented by concomitant prescription of natural fibers (psyllium mucilloid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Atherogenic Effects of this compound on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mitigates Oxidative Stress-Linked Myocardial Damage via NF-κβ- and Caspase-Dependent Activities in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
Orlistat Stability and Degradation: A Technical Resource for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Orlistat. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to this compound's degradation pathways and stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and to a lesser extent, oxidation. It is known to be unstable under acidic, basic, and neutral hydrolytic conditions.[1][2][3] Thermal and photolytic degradation can also occur, particularly in solution.[4][5] The main mechanism of degradation involves the hydrolysis of the β-lactone ring.[]
Q2: My this compound solution appears cloudy or has precipitated in an aqueous buffer. What is the likely cause and how can I fix it?
A2: This is a common issue due to this compound's highly lipophilic nature and low aqueous solubility.[7][8] Several factors can contribute to this:
-
Low Solubility: this compound is practically insoluble in water.
-
Buffer Composition: High ionic strength or certain salts in your buffer can decrease solubility.
-
Temperature: Lower temperatures can cause the compound to precipitate.
-
pH: Extreme pH values can accelerate hydrolysis, leading to the formation of less soluble degradation products.[7]
Troubleshooting Steps:
-
Co-solvents: Initially dissolve this compound in a small amount of an organic co-solvent like methanol, ethanol, or DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.[7]
-
Surfactants: Using a surfactant such as sodium lauryl sulfate (SLS) can improve solubility in aqueous media.[7]
-
Fresh Solutions: Due to its instability in aqueous solutions, it is highly recommended to prepare working solutions immediately before use.[7]
Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?
A3: Unexpected peaks are likely degradation products of this compound. The most common degradation products are formed through the hydrolysis of the β-lactone ring (Metabolite M1) and the cleavage of the N-formylleucine side chain (Metabolite M3).[] Other impurities could be related to the manufacturing process or further degradation. A well-designed forced degradation study can help in identifying and characterizing these peaks.
Q4: How should I store my this compound stock solutions to ensure stability?
A4: this compound stock solutions prepared in organic solvents like methanol are more stable than aqueous solutions. A stock solution of this compound in methanol has been found to be stable for at least one week when stored at 4°C and protected from light.[4][7] For long-term storage, it is advisable to store the solid compound under controlled conditions (below 30°C) in a dry, nitrogen-gassed environment.[9]
Q5: What are the key considerations when developing a stability-indicating HPLC method for this compound?
A5: A robust stability-indicating method should be able to separate the intact this compound from all its potential degradation products. Key considerations include:
-
Column Choice: A C18 column is commonly used and has shown good separation.
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous solution (e.g., with formic acid or trifluoroacetic acid) is often effective.[3][4]
-
Wavelength: Detection is typically performed at a low UV wavelength, such as 210 nm or 215 nm.[3][4]
-
Forced Degradation: The method must be validated by performing forced degradation studies to demonstrate specificity and the ability to resolve the parent drug from its degradants.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on this compound under various stress conditions.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | Reflux | 95% | [4] |
| 0.1 N HCl | 8 hours | 80°C | 13.37% | [3][12] | |
| Base Hydrolysis | 0.1 N NaOH | 30 min | Reflux | 48% | [4] |
| 0.1 N NaOH | 8 hours | 80°C | 9.23% | [3][12] | |
| Neutral Hydrolysis | Methanol:Water (80:20, v/v) | 3 hours | Reflux | 60% | [4] |
| Distilled Water | 12 hours | 80°C | 1.44% | [3][12] | |
| Oxidative Degradation | 3% H₂O₂ in Methanol (20:80, v/v) | 30 min | Reflux | 23% | [4] |
| 3% H₂O₂ | 24 hours | Room Temp | 5.04% | [3][12] | |
| Photolytic Degradation (in solution) | Methanol:Water (80:20, v/v) under light | Not specified | Photostability Chamber | 48% | [4] |
| Photolytic Degradation (solid state) | Solid drug powder exposed to light (70,000-80,000 lux) | 7 days | Photostability Chamber | No degradation | [3][4][12] |
| Thermal Degradation (dry heat) | Solid drug powder | 24 hours | 100°C | No degradation | [3][12] |
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.[13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[10]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Reflux the mixture at 80°C for 8 hours.[3]
-
After cooling, neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 0.2 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Reflux the mixture at 80°C for 8 hours.[3]
-
After cooling, neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute with the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of distilled water.
-
Reflux the mixture at 80°C for 12 hours.[3]
-
After cooling, dilute with the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.[3]
-
Dilute with the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
-
Thermal Degradation:
-
Accurately weigh about 50 mg of solid this compound powder and spread it as a thin layer in a petri dish.
-
Place the dish in a hot air oven maintained at 100°C for 24 hours.[3]
-
After cooling, weigh the sample and prepare a solution in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol:water 80:20) and a thin layer of solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4] This can be achieved by exposing the samples to 70,000-80,000 lux for 7 days.[3]
-
Prepare a solution of the solid sample in the mobile phase for analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an untreated this compound standard to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.[3][4][15]
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Perfectsil® target ODS-3, 250 mm x 4.6 mm i.d., 5 µm particle size, or equivalent C18 column. |
| Mobile Phase | Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01, v/v/v).[4] |
| Flow Rate | 0.7 mL/min.[4] |
| Detection | UV at 210 nm.[4] |
| Injection Volume | 20 µL. |
| Run Time | Approximately 15 minutes. |
2. Preparation of Standard and Sample Solutions:
-
Standard Solution:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Dilute the stock solution with the mobile phase to obtain a final concentration of 0.2 mg/mL.[4]
-
-
Sample Solution:
-
For capsule analysis, take the contents of at least 10 capsules and determine the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to a certain amount of this compound and dissolve it in methanol.
-
Sonicate for 15 minutes and then dilute with the mobile phase to achieve a final concentration of approximately 0.2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. System Suitability:
-
Inject the standard solution five times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area and retention time.
4. Analysis:
-
Inject the standard solution, blank (mobile phase), and the prepared sample solutions into the chromatograph.
-
Record the chromatograms and calculate the amount of this compound and the percentage of degradation products in the samples.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for this compound stability testing.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. STABILITY INDICATING ASSAY OF this compound AND ITS DEGRADATION PRODUCTS BY HPLC | Semantic Scholar [semanticscholar.org]
- 3. appconnect.in [appconnect.in]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. US8309107B2 - Stable solutions of this compound for pharmaceutical dosage forms - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmaceutical Quality of Nine Generic this compound Products Compared with Xenical® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. waters.com [waters.com]
- 11. appconnect.in [appconnect.in]
- 12. STABILITY INDICATING ASSAY OF this compound AND ITS DEGRADATION PRODUCTS BY HPLC [paper.researchbib.com]
- 13. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 14. purple-diamond.com [purple-diamond.com]
- 15. A stability-indicating high performance liquid chromatographic assay for the determination of this compound in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Orlistat in Lipid-Based Signaling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Orlistat in lipid-based signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, irreversible inhibitor of gastric and pancreatic lipases. It forms a covalent bond with the active serine site of these enzymes, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. This action is primarily localized to the gastrointestinal tract with minimal systemic absorption.
Q2: Can this compound be used as a tool compound in in vitro and cell-based assays?
Yes, this compound is frequently used as a chemical probe to study the roles of lipases and other enzymes in various biological processes. However, its off-target effects and potential for assay interference must be carefully considered.
Q3: What are the known off-target effects of this compound?
This compound has been shown to inhibit other enzymes, most notably fatty acid synthase (FAS), a key enzyme in de novo fatty acid synthesis.[1] This inhibition can lead to downstream effects on cell proliferation and apoptosis, particularly in cancer cell lines. There is also evidence suggesting that this compound may affect the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2) and influence signaling pathways such as Akt/mTOR and MAPK.[2][3]
Q4: How can this compound interfere with fluorescence-based assays like FRET and BRET?
This compound exhibits absorbance in the low UV range (around 203-217.5 nm).[4][5] While this is outside the typical excitation and emission wavelengths of many common fluorophores used in FRET and BRET, high concentrations of this compound or the presence of impurities could potentially cause interference. It is crucial to run appropriate controls to test for autofluorescence or quenching effects of this compound in your specific assay system.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in a Cell-Based Signaling Assay
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Review the Literature: Check for known off-target effects of this compound on the specific pathway or cellular process you are studying. Inhibition of fatty acid synthase (FAS) is a primary off-target effect that can impact cell growth and survival.[1]
-
Control Experiments:
-
Use a structurally unrelated lipase inhibitor to see if the observed effect is specific to lipase inhibition.
-
If studying FAS-related pathways, use a known FAS inhibitor as a positive control.
-
Perform knockdown experiments (e.g., using siRNA) of the suspected off-target to validate its role in the observed phenotype.
-
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may occur at different concentration ranges than the primary target inhibition.
Issue 2: High Background or Quenching in a Fluorescence-Based Assay (e.g., FRET, BRET)
Possible Cause: Intrinsic optical properties of this compound or its formulation.
Troubleshooting Steps:
-
Measure this compound's Spectral Properties: Determine the absorbance and fluorescence spectra of this compound in your assay buffer to identify any potential overlap with your fluorophores' excitation and emission wavelengths. This compound is known to absorb in the UV range.[4][5]
-
Vehicle Controls: Run controls with the vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experiment.
-
This compound-Only Control: Include a control with this compound alone (without the assay components that generate the signal) to measure any intrinsic fluorescence or background signal.
-
Quenching Control: To test for quenching, incubate a known amount of your fluorescent product with varying concentrations of this compound and measure the fluorescence.
Issue 3: Inconsistent Results in Lipase Inhibition Assays
Possible Cause: Variability in this compound stability, solubility, or assay conditions.
Troubleshooting Steps:
-
Freshly Prepare this compound Solutions: this compound can be unstable in solution. Prepare fresh stock solutions for each experiment.
-
Ensure Solubilization: this compound is lipophilic. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting into the aqueous assay buffer. Precipitation can lead to inconsistent results.
-
Optimize Incubation Time: this compound's inhibition of lipases is time-dependent.[6] Ensure a consistent pre-incubation time of this compound with the enzyme before adding the substrate.
-
Substrate Quality: Use a high-quality, fresh substrate solution (e.g., p-nitrophenyl palmitate). Substrate degradation can lead to high background signals.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its primary target and a key off-target enzyme.
| Target Enzyme | IC50 Value | Assay Conditions | Source |
| Porcine Pancreatic Lipase | 6.14 - 8.43 µg/mL | p-nitrophenyl butyrate (PNPB) substrate, pH 7.4, 37°C | [7] |
| Human Fatty Acid Synthase (Thioesterase Domain) | Inhibition of [14C] malonyl CoA incorporation into palmitate between 250 and 500 nM | HUVEC lysates | [8] |
Experimental Protocols
Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay
Principle: This assay measures the inhibition of porcine pancreatic lipase activity using the chromogenic substrate p-nitrophenyl palmitate (pNPP). The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be quantified spectrophotometrically at 410 nm.
Materials:
-
Porcine Pancreatic Lipase
-
This compound
-
p-nitrophenyl palmitate (pNPP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.5% Triton X-100
-
DMSO (for dissolving this compound and pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in reaction buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of pNPP in DMSO.
-
-
Assay Protocol:
-
Add 20 µL of different concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add 160 µL of the lipase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP solution to each well.
-
Immediately measure the absorbance at 410 nm every minute for 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Fatty Acid Synthase (FAS) Inhibition Assay
Principle: This protocol measures the inhibition of FAS in cultured cells by quantifying the incorporation of a radiolabeled precursor, [14C]acetate, into cellular lipids.
Materials:
-
Cell line of interest (e.g., PC-3 prostate cancer cells)
-
Cell culture medium and supplements
-
This compound
-
[14C]acetate
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells twice with PBS and incubate in serum-free medium.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
-
Radiolabeling:
-
Add 1 µCi of [14C]acetate to each well and incubate for an additional 2 hours.
-
-
Lipid Extraction and Measurement:
-
Wash the cells with PBS to remove unincorporated [14C]acetate.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Measure the radioactivity in the lipid extracts using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysates.
-
Calculate the percentage of inhibition of fatty acid synthesis for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[1]
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: this compound's off-target inhibition of Fatty Acid Synthase (FAS).
Caption: Workflow for in vitro lipase inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Ferroptosis in Pancreatic Neuroendocrine Tumors by Inactivating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source this compound capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
Technical Support Center: A Sensitive LC-MS/MS Method for Orlistat Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting a sensitive LC-MS/MS method for the quantification of Orlistat in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an LC-MS/MS method for this compound?
A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and an acidic modifier like 0.1% formic acid.[1][2] For mass spectrometry, electrospray ionization (ESI) in positive ion mode is commonly used, monitoring the precursor ion at m/z 496.4 and a product ion around m/z 142.08 or m/z 337.31.[2][3]
Q2: What are the key challenges in analyzing this compound by LC-MS/MS?
A2: this compound is a highly lipophilic compound, which can lead to challenges such as poor solubility in aqueous mobile phases, carryover in the LC system, and significant matrix effects from biological samples like plasma.[4][5] Careful method development is required to mitigate these issues.
Q3: Which internal standard (IS) is recommended for this compound analysis?
A3: A stable isotope-labeled internal standard, such as this compound-D5, is the ideal choice as it closely mimics the chromatographic and ionization behavior of this compound, helping to correct for matrix effects and variability in sample preparation.[1][2] If a stable isotope-labeled standard is unavailable, a structurally similar compound with comparable lipophilicity and ionization characteristics, like Amprenavir, can be considered.[3]
Q4: What sample preparation techniques are effective for extracting this compound from plasma?
A4: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate is a commonly reported and effective method for extracting this compound from plasma.[1][2] Protein precipitation is another option, though it may result in a less clean extract and potentially stronger matrix effects.[6]
Q5: How can I improve the sensitivity of my this compound assay?
A5: To enhance sensitivity, optimize the ionization source parameters, such as capillary voltage, source temperature, and gas flows.[1][3] Additionally, ensure efficient sample clean-up to reduce matrix suppression and consider using a column with a smaller particle size for better chromatographic resolution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent mismatch with the mobile phase.- Column overload.- Column contamination or degradation. | - Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[7]- Reduce the injection volume or sample concentration.[7]- Flush the column with a strong solvent or replace the guard/analytical column.[7] |
| High Background Noise | - Contaminated mobile phase or solvents.- Dirty ion source. | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8][9]- Perform routine cleaning of the ion source components.[10] |
| Inconsistent Retention Times | - Changes in mobile phase composition or pH.- Fluctuating column temperature.- Inadequate column equilibration. | - Prepare fresh mobile phase and ensure accurate composition.[8]- Use a column oven to maintain a stable temperature.- Ensure sufficient equilibration time between injections (at least 10 column volumes).[7] |
| Low Signal Intensity / Ion Suppression | - Matrix effects from co-eluting endogenous compounds (e.g., phospholipids).- Inefficient ionization. | - Improve sample preparation to remove interfering matrix components.[6][11]- Adjust chromatographic conditions to separate this compound from the suppression zone.- Optimize MS source parameters (e.g., voltages, temperatures, gas flows).[1][3] |
| Carryover (Signal in Blank Injections) | - Adsorption of the lipophilic this compound molecule onto surfaces in the autosampler, column, or ion source.- Inadequate needle wash. | - Use a strong, organic solvent in the needle wash (e.g., a mixture of isopropanol, methanol, and acetonitrile).[12]- Optimize the gradient elution to include a high organic wash at the end of each run.[13]- Inject blank samples after high-concentration samples to monitor and mitigate carryover.[5] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for extracting this compound from human plasma.[1][2]
-
To 250 µL of plasma sample, add 100 µL of the internal standard working solution (e.g., this compound-D5 in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 5.0 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound.
| Parameter | Condition 1 [1][2] | Condition 2 [3] |
| LC System | Agilent 1260 series or equivalent | Agilent 3200 series or equivalent |
| Column | Phenomenex-C18 (2.1 mm x 50 mm, 5 µm) | Zorbax C18 (4.6 mm x 50 mm, 5.0 µm) |
| Mobile Phase | 65:20:15 (v/v/v) Methanol:Acetonitrile:0.1% Formic Acid | 80:10:10 (v/v/v) Methanol:Acetonitrile:0.1% Formic Acid |
| Flow Rate | 0.8 mL/min | 0.9 mL/min |
| Column Temp. | Ambient | Not Specified |
| Injection Vol. | 10 µL | 10 µL |
| MS System | API 3200 or equivalent | Agilent 6164 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | This compound: 496.4 → 142.08this compound-D5 (IS): 501.3 → 147.07 | This compound: 496.4 → 337.31Amprenavir (IS): 506.23 → 57.07 |
| Capillary Voltage | 2.5 kV | 4.5 kV |
| Source Temp. | 500°C | 300°C |
Quantitative Data Summary
The following tables summarize the validation parameters from two different published methods.
Method 1 Validation Summary [1][2]
| Parameter | Result |
| Linearity Range | 1.2 - 392.0 ng/mL |
| Correlation Coeff. (r²) | > 0.999 |
| LLOQ | 1.2 ng/mL |
| Intra- & Inter-day Precision (%RSD) | 2.84 - 5.32% |
| Accuracy (%RE) | Within ±15% |
| Mean Extraction Recovery | 95.73 - 103.62% |
Method 2 Validation Summary [3]
| Parameter | Result |
| Linearity Range | 4.75 - 190.0 ng/mL |
| Correlation Coeff. (r²) | > 0.99 |
| LLOQ | 4.75 ng/mL |
| Intra- & Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | -4.48 to 3.49% |
| Mean Extraction Recovery | 93.65 - 103.84% |
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Logical troubleshooting workflow for this compound LC-MS/MS analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Orlistat and Cetilistat for Obesity Management
For Researchers, Scientists, and Drug Development Professionals
Orlistat and Cetilistat represent a key therapeutic class of anti-obesity drugs known as pancreatic lipase inhibitors. Both agents exert their effects locally within the gastrointestinal tract to reduce the absorption of dietary fats, thereby inducing a caloric deficit and promoting weight loss. While they share a common mechanism, emerging clinical data suggests key differences in their efficacy and, most notably, their tolerability profiles. This guide provides an objective comparison based on available experimental data.
Mechanism of Action: Inhibition of Pancreatic Lipase
This compound and Cetilistat function by inhibiting the action of gastric and pancreatic lipases, enzymes essential for the digestion of dietary triglycerides.[1][2] These enzymes break down triglycerides into absorbable free fatty acids and monoglycerides.[3] By forming a covalent bond with the active serine residue of these lipases, the drugs render the enzymes inactive.[4] Consequently, a portion of ingested fat remains undigested, passing through the gastrointestinal tract and being excreted in the feces.[2] This reduction in fat absorption, approximately 30% with therapeutic doses of this compound, contributes to weight management.[4] The primary action of both drugs is peripheral, with minimal systemic absorption.[4][5]
References
Orlistat's Anti-Tumor Efficacy In Vivo: A Comparative Guide for Researchers
An objective analysis of Orlistat's performance against other anti-cancer alternatives, supported by experimental data, to inform preclinical research and drug development.
The anti-obesity drug this compound has garnered significant attention for its potential as an anti-cancer agent. This guide provides a comprehensive comparison of the in vivo anti-tumor effects of this compound with other alternatives, focusing on its primary mechanism of action—the inhibition of Fatty Acid Synthase (FASN). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical study design.
This compound: In Vivo Anti-Tumor Performance
This compound, an irreversible inhibitor of gastric and pancreatic lipases, also effectively targets the thioesterase domain of FASN, a key enzyme in de novo lipogenesis that is frequently overexpressed in various cancers.[1][2] This inhibition leads to cancer cell apoptosis and a reduction in tumor growth, which has been validated in several in vivo models.
Key Experimental Data
| Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3 xenograft in nude mice | 240 mg/kg/day this compound | Significant tumor growth inhibition | [3] |
| PC3 tumor-bearing mice | This compound in combination with castration | Significant tumor growth inhibition compared to monotherapy | [4] | |
| Endometrial Cancer | Lkb1fl/flp53fl/fl transgenic mice | 60 mg/kg/day this compound for 4 weeks | Effective tumor growth inhibition in both obese and lean mice | [5][6] |
| Colorectal Cancer | HT-29 xenograft in nude mice | Not specified | 55% tumor inhibition | [7][8] |
| Ovarian Cancer | A2780cis xenograft in mice | 240 mg/kg/day this compound with 5 mg/kg cisplatin | Significant delay in tumor growth compared to either treatment alone | [9][10] |
Comparative Analysis with Alternative Anti-Tumor Agents
The anti-tumor landscape offers several alternatives to this compound, primarily other FASN inhibitors and drugs that modulate cellular metabolism, such as Metformin and GLP-1 receptor agonists.
Other FASN Inhibitors
TVB-2640 (Denifanstat) is a first-in-class, orally available, and reversible FASN inhibitor that has shown promising anti-tumor activity in preclinical models and is currently in clinical trials.[3][11][12] C75, a synthetic cerulenin analog, is another FASN inhibitor that has demonstrated anti-tumor effects in vivo, though its development has been hampered by pharmacological limitations.[10]
| Drug | Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| TVB-2640 | High-grade astrocytoma | Murine models | 100 mg/m² orally once daily with bevacizumab | Prolonged disease control | [13] |
| C75 | Ovarian Cancer | OVCAR-3 xenograft in nude mice | Not specified | Tumor regression | [14] |
Metformin
Metformin, a widely used anti-diabetic drug, exerts its anti-cancer effects through multiple mechanisms, including the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of the mTOR pathway and a reduction in cell proliferation.[5][7][9][15]
| Drug | Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Metformin | Pancreatic Cancer | PANC-1 xenograft in nude mice | 50-250 mg/kg/day intraperitoneally | Dose-dependent inhibition of tumor growth | [16][17][18] |
| Colorectal Cancer | Patient-derived xenografts | 150 mg/kg orally for 24 days | 50-65% reduction in tumor volume | [19] | |
| Breast Cancer | 4T1 xenograft in nude mice | 250 mg/kg/day | Significant decrease in tumor growth | [20] |
GLP-1 Receptor Agonists
GLP-1 receptor agonists, such as Semaglutide and Liraglutide, are another class of anti-diabetic drugs with emerging anti-cancer properties. They have been shown to inhibit tumor growth and metastasis in preclinical studies, potentially through the modulation of key signaling pathways like PI3K/Akt and AMPK.[6][21]
| Drug | Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Semaglutide | Endometrial Cancer | Obesity-associated mouse model | Combination with progesterone | Improved survival | [4][21] |
| Breast Cancer | Syngeneic orthotopic model | Not specified | Decrease in tumor volume and liver metastases | [22] | |
| Liraglutide | Prostate Cancer | In vivo models | Not specified | Reduced tumor growth | [23][24] |
| Cholangiocarcinoma | KKU-213A xenograft in immunodeficient mice | Daily injections | Significant reduction in tumor volume and weight | [25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vivo Xenograft Studies with this compound
-
Animal Model: Nude mice (nu/nu) are commonly used. For specific cancer types, transgenic models like the Lkb1fl/flp53fl/fl mouse for endometrial cancer may be employed.[5][6]
-
Cell Lines and Implantation: Human cancer cell lines such as PC-3 (prostate), HT-29 (colorectal), and A2780cis (ovarian) are subcutaneously injected into the flanks of the mice.[4][7][10]
-
Drug Preparation and Administration: this compound is typically dissolved in a vehicle such as saline with 10% ethanol and administered via intraperitoneal injection or oral gavage at doses ranging from 60 to 240 mg/kg/day.[4][5][6][10]
-
Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.
-
Duration of Study: Treatment is typically continued for a period of 2 to 4 weeks.[5][6]
In Vivo Xenograft Studies with Metformin
-
Animal Model: Nude mice are commonly used.
-
Cell Lines and Implantation: Human cancer cell lines such as PANC-1 (pancreatic) or patient-derived xenografts are implanted subcutaneously.[16][17][18][19]
-
Drug Preparation and Administration: Metformin is dissolved in saline or drinking water and administered intraperitoneally (50-250 mg/kg/day) or orally (150 mg/kg/day).[16][17][18][19]
-
Tumor Measurement: Tumor volume is monitored using calipers.
-
Duration of Study: Treatment duration can vary, with studies reporting treatment for 24 days or longer.[19]
Signaling Pathways and Visualizations
The anti-tumor effects of this compound and its alternatives are mediated through complex signaling pathways.
This compound's Mechanism of Action
This compound's primary anti-tumor effect stems from its inhibition of FASN. This leads to a depletion of fatty acids necessary for membrane synthesis and signaling, ultimately inducing apoptosis and cell cycle arrest. FASN inhibition by this compound has also been shown to downregulate signaling pathways such as NF-κB and PI3K/Akt/mTOR.[26][27]
Caption: this compound inhibits FASN, disrupting downstream pathways.
Metformin's Anti-Cancer Signaling
Metformin's anti-cancer activity is multifaceted, primarily involving the activation of AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[5][7][9][15] Metformin also impacts other pathways, including the insulin/IGF-1 and NF-κB signaling cascades.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a FASN inhibitor and multitargeted agent for cancer therapy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing Progestin Therapy with a Glucagon-Like Peptide 1 Agonist for the Conservative Management of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metformin Inhibits the Growth of Human Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Glucagon-like peptide 1 receptor agonists and cancer risk: advancing precision medicine through mechanistic understanding and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. The GLP-1 receptor is expressed in vivo by human metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of glucagon-like peptide-1 receptor agonists on prostate cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor this compound in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Orlistat's Differential Inhibition of Lipase Isoforms: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Efficacy of Orlistat against Key Digestive Lipases.
This guide provides a detailed comparative analysis of the inhibitory effects of this compound, a widely used anti-obesity therapeutic, on three critical lipase isoforms involved in dietary fat digestion: pancreatic lipase (PL), gastric lipase (GL), and carboxyl ester lipase (CEL). By forming a covalent bond with the active serine site of these enzymes, this compound effectively inactivates them, leading to reduced fat absorption.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the underlying mechanisms and workflows to support further research and development in this area.
Quantitative Comparison of Lipase Inhibition by this compound
The inhibitory potency of this compound varies among the different lipase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature for each enzyme. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between studies.
| Lipase Isoform | Enzyme Source | Reported IC50 Values | Key Observations |
| Pancreatic Lipase (PL) | Human, Porcine | 0.122 µg/mL to 17.05 µg/mL[3][4][5][6] | This compound is a highly potent inhibitor of pancreatic lipase. The wide range of reported IC50 values can be attributed to differences in assay conditions, such as substrate used and enzyme purity.[4][6] |
| Gastric Lipase (GL) | Human | Not explicitly quantified as an IC50 value in comparative studies. | Described as a "powerful" and "extremely fast" inhibitor, with a half-inhibition time of less than one minute.[7] Achieves 46.6% to 91.4% inhibition of the enzyme.[7] |
| Carboxyl Ester Lipase (CEL) | Human | No specific IC50 value found in the reviewed literature. | This compound is a known inhibitor of carboxyl ester lipase.[8] |
Mechanism of Action: A Covalent Interaction
This compound's inhibitory action is initiated by the nucleophilic attack of the active site serine residue of the lipase on the β-lactone ring of the this compound molecule. This results in the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive. This irreversible inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.
References
- 1. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 3. selleck.co.jp [selleck.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of gastrointestinal lipolysis by this compound during digestion of test meals in healthy volunteers [folia.unifr.ch]
- 8. rndsystems.com [rndsystems.com]
A Head-to-Head Clinical Showdown: Orlistat vs. Sibutramine for Weight Management
In the landscape of pharmacological interventions for obesity, Orlistat and the now-withdrawn Sibutramine have been two of the most extensively studied options. This guide provides a comprehensive, data-driven comparison of their efficacy, safety, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Sibutramine have demonstrated efficacy in promoting weight loss when used as an adjunct to diet and lifestyle modifications.[1] A meta-analysis of long-term studies (≥1 year) revealed that Sibutramine-treated patients experienced a greater weight reduction compared to those on this compound. Specifically, patients on Sibutramine had a 4.3 kg greater weight loss than placebo, while this compound-treated patients lost 2.7 kg more than placebo.[2] However, their distinct mechanisms of action result in different side effect profiles, a critical consideration in clinical application. This compound acts locally in the gastrointestinal tract by inhibiting fat absorption, leading to predominantly gastrointestinal side effects.[3] In contrast, Sibutramine, a centrally acting agent, modulates neurotransmitters to enhance satiety and increase energy expenditure, which can be associated with cardiovascular side effects such as increased blood pressure and heart rate.[4][5][6]
Efficacy in Weight Reduction: A Quantitative Comparison
Clinical trials have consistently shown that both drugs are more effective than placebo in achieving weight loss. The following tables summarize the quantitative data from key head-to-head and placebo-controlled studies.
Table 1: Mean Weight Loss in Head-to-Head and Placebo-Controlled Trials
| Treatment Group | Mean Weight Loss (kg) | Mean Percentage of Initial Body Weight Loss (%) | Study Duration | Reference |
| Sibutramine | 4.3 (vs. placebo) | 4.6 (vs. placebo) | 1 year | [2] |
| This compound | 2.7 (vs. placebo) | 2.9 (vs. placebo) | 1 year | [2] |
| Sibutramine | 10.1 ± 3.6 | 10.2 ± 4.8 | 6 months | [7] |
| This compound | 5.5 ± 4.9 | 5.5 ± 3.1 | 6 months | [7] |
| Sibutramine | - | 10.5 ± 2.9 | 8.3 ± 3.7 months | [8] |
| This compound | - | 7.6 ± 2.8 | 8.8 ± 5.7 months | [8] |
Table 2: Percentage of Patients Achieving Clinically Significant Weight Loss (≥10%)
| Treatment Group | Percentage of Patients with ≥10% Weight Loss | Study Duration | Reference |
| Sibutramine | 15% higher than placebo | 1 year | [2] |
| This compound | 12% higher than placebo | 1 year | [2] |
Mechanisms of Action: Distinct Pathways to Weight Loss
The divergent mechanisms of this compound and Sibutramine are fundamental to understanding their efficacy and safety profiles.
This compound: Peripheral Inhibition of Fat Absorption
This compound is a potent and specific inhibitor of gastric and pancreatic lipases, enzymes essential for the digestion of dietary fats.[3][9] By covalently binding to the active site of these lipases in the gut, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[10][11] Consequently, approximately 30% of dietary fat is not absorbed and is excreted in the feces, leading to a caloric deficit.[3][9] Its action is primarily localized to the gastrointestinal tract with minimal systemic absorption.[3]
Sibutramine: Central Nervous System Modulation
Sibutramine acts as a serotonin and noradrenaline reuptake inhibitor (SNRI) in the central nervous system.[4][6] By increasing the levels of these neurotransmitters in the synaptic cleft, Sibutramine enhances the feeling of satiety, thereby reducing food intake.[5][12] Additionally, it can stimulate thermogenesis, contributing to increased energy expenditure.[5] Its effects are mediated through its active metabolites.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term pharmacotherapy for overweight and obesity: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sibutramine and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of efficacy of sibutramine or this compound versus their combination in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound and sibutramine in an obesity management program: efficacy, compliance, and weight regain after noncompliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Orlistat's Efficacy Across Diverse Patient Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Orlistat's efficacy in various patient populations, offering an objective comparison with alternative weight management strategies. The information is supported by experimental data from key clinical trials and meta-analyses, with a focus on quantitative outcomes and detailed methodologies.
Abstract
This compound, a potent inhibitor of gastric and pancreatic lipases, has been a cornerstone of pharmacological obesity management for over two decades. Its mechanism of action, the reduction of dietary fat absorption by approximately 30%, offers a distinct approach to weight loss compared to centrally acting appetite suppressants.[1][2] This guide synthesizes findings from numerous studies to evaluate the clinical effectiveness of this compound across diverse patient demographics and comorbidity profiles, including individuals with type 2 diabetes mellitus and adolescent populations. Furthermore, it benchmarks this compound's performance against other pharmacological agents and lifestyle interventions, providing a data-driven perspective for researchers and clinicians in the field of obesity medicine.
Mechanism of Action
This compound exerts its therapeutic effect locally within the gastrointestinal tract. It forms a covalent bond with the serine residue of the active site of gastric and pancreatic lipases, rendering the enzymes inactive. This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][3] Consequently, undigested fats are excreted in the feces, leading to a caloric deficit and subsequent weight loss.
Caption: Mechanism of action of this compound in the gastrointestinal lumen.
Cross-Validation of Efficacy in Different Patient Populations
The efficacy of this compound has been evaluated in a wide range of patient populations, demonstrating variable but clinically significant outcomes.
Patients with Type 2 Diabetes Mellitus
In patients with type 2 diabetes, this compound has been shown to be an effective adjunct to lifestyle modifications for improving weight control and glycemic parameters.
Key Experimental Protocol:
A typical study design is a multicenter, randomized, double-blind, placebo-controlled trial with a duration of one year.[4][5][6]
-
Participants: Overweight or obese adults (BMI 28-40 kg/m ²) with type 2 diabetes, often with suboptimal glycemic control (HbA1c 7.5-12.0%) despite treatment with oral hypoglycemic agents or insulin.[4][6]
-
Intervention: this compound (120 mg three times daily) or placebo, in conjunction with a reduced-calorie diet.[4][5][6]
-
Primary Outcome Measures: Change in body weight.
-
Secondary Outcome Measures: Changes in glycemic control (HbA1c, fasting plasma glucose), lipid profile (total cholesterol, LDL, HDL, triglycerides), and blood pressure.[4][5][6]
Quantitative Data Summary:
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Weight Loss (% of baseline) | -3.89% to -6.2% | -1.27% to -4.3% | <0.001 | [4][5] |
| HbA1c Reduction (%) | -0.62% | -0.27% | 0.002 | [4] |
| Fasting Glucose Reduction (mmol/L) | -1.63 | -1.08 | 0.02 | [4] |
| Total Cholesterol Reduction | Significant | Less Significant | <0.001 | [5] |
| LDL Cholesterol Reduction | Significant | Less Significant | <0.001 | [5] |
Adolescent Patients (12-16 years)
This compound is one of the few pharmacological options approved for weight management in adolescents.[7] Studies in this population have demonstrated modest but statistically significant improvements in weight and BMI.
Key Experimental Protocol:
A representative study is a multicenter, 54-week, randomized, double-blind study.[8]
-
Participants: 539 obese adolescents (aged 12-16 years) with a BMI ≥2 units above the 95th percentile.[8][9]
-
Intervention: this compound (120 mg three times daily) or placebo, combined with a mildly hypocaloric diet, exercise, and behavioral therapy.[8][9]
-
Primary Outcome Measure: Change in Body Mass Index (BMI).
-
Secondary Outcome Measures: Change in weight, waist circumference, and adverse events.[8]
Quantitative Data Summary:
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Change in BMI | -0.55 | +0.31 | 0.001 | [8] |
| Change in Weight (kg) | +0.53 | +3.14 | <0.001 | [8] |
| Change in Waist Circumference (cm) | -1.33 | +0.12 | <0.05 | [8] |
| Patients with ≥5% BMI Decrease | 26.5% | 15.7% | 0.005 | [8] |
| Patients with ≥10% BMI Decrease | 13.3% | 4.5% | 0.002 | [8] |
It is important to note that gastrointestinal adverse events are more common in the this compound group in both adult and adolescent populations.[5][8][10]
Comparison with Alternative Weight Management Strategies
This compound vs. Other Pharmacological Agents
While direct head-to-head trials are limited, meta-analyses and individual studies provide some insight into the comparative efficacy of this compound.
| Intervention | Average Weight Loss | Mechanism of Action | Key Considerations | Reference |
| This compound (Xenical, Alli) | ~3-5% more than placebo | Lipase inhibitor | Gastrointestinal side effects | [1][11] |
| Liraglutide (Saxenda) | ~5-10% of body weight | GLP-1 receptor agonist | Injectable, gastrointestinal side effects | [11] |
| Semaglutide (Wegovy) | Up to 15% of body weight | GLP-1 receptor agonist | Injectable, gastrointestinal side effects | [11] |
| Phentermine-topiramate (Qsymia) | ~5-10% of body weight | Sympathomimetic amine/Antiepileptic | CNS side effects, teratogenic potential | [11] |
This compound vs. Lifestyle Modification
This compound is intended to be used as an adjunct to a reduced-calorie, low-fat diet and exercise.[12] Studies consistently show that the combination of this compound and lifestyle modification results in greater weight loss than lifestyle modification alone.[1]
Caption: Workflow for a clinical trial comparing this compound across patient subgroups.
Conclusion
This compound demonstrates modest but consistent efficacy in promoting weight loss and improving cardiometabolic risk factors across various patient populations, including those with type 2 diabetes and adolescents. Its efficacy is enhanced when used in conjunction with comprehensive lifestyle modifications. While newer pharmacological agents may offer greater weight loss potential, this compound's long-standing safety profile and local mechanism of action continue to make it a relevant option in the clinical management of obesity. Future research should focus on direct comparative effectiveness trials and identifying predictors of patient response to optimize its therapeutic application.
References
- 1. Obesity management: Update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Clinical efficacy of this compound therapy in overweight and obese patients with insulin-treated type 2 diabetes: A 1-year randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obesity and Weight Loss in Adolescents - American College of Cardiology [acc.org]
- 8. Effect of this compound on weight and body composition in obese adolescents: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. contemporarypediatrics.com [contemporarypediatrics.com]
- 10. medscape.com [medscape.com]
- 11. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 12. This compound: MedlinePlus Drug Information [medlineplus.gov]
Orlistat's Efficacy on Cardiovascular Risk Factors: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of orlistat and placebo on cardiovascular risk factors, supported by experimental data from randomized controlled trials and meta-analyses.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound compared to placebo on key cardiovascular risk factors. The data is derived from meta-analyses of randomized controlled trials.
Table 1: Effect of this compound on Anthropometric and Metabolic Parameters
| Parameter | This compound Mean Reduction | Placebo Mean Reduction/Change | Mean Difference (95% CI) | Significance |
| Weight (kg) | - | - | -2.39 kg (-3.34 to -1.45)[1][2] | p<0.001[3] |
| Waist Circumference (cm) | -5.99[4] | -2.60[4] | -3.39 cm | p<0.0001[4] |
| Systolic Blood Pressure (mmHg) | - | - | -1.85 mmHg (-3.30 to -0.40)[1][2] | p<0.01[4] |
| Diastolic Blood Pressure (mmHg) | - | - | -1.49 mmHg (-2.39 to -0.58)[1][2] | p<0.01[4] |
| Fasting Glucose (mmol/L) | - | - | -0.12 mmol/L (-0.20 to -0.04)[1][2] | p<0.05[4] |
Table 2: Effect of this compound on Lipid Profile
| Parameter | This compound Mean Reduction (mmol/L) | Placebo Mean Change (mmol/L) | Mean Difference (95% CI) | Significance |
| Total Cholesterol | - | - | -0.27 mmol/L (-0.36 to -0.17)[1][2] | p<0.0001[4] |
| LDL Cholesterol | - | - | -0.21 mmol/L (-0.30 to -0.12)[1][2] | p<0.0001[4] |
| HDL Cholesterol | - | - | -0.034 mmol/L | p<0.001[3] |
| Triglycerides | - | - | -0.09 mmol/L | p<0.001[3] |
II. Experimental Protocols
The following sections detail the methodologies of key randomized controlled trials that have investigated the effects of this compound on cardiovascular risk factors.
The XENDOS (XENical in the prevention of Diabetes in Obese Subjects) Study
-
Objective: To determine the long-term effect of this compound in combination with lifestyle changes on the incidence of type 2 diabetes and body weight in obese patients.[5]
-
Study Design: A 4-year, prospective, randomized, double-blind, placebo-controlled study.[5]
-
Participant Population:
-
Intervention:
-
This compound Group: 120 mg of this compound administered three times daily with meals.[6]
-
Placebo Group: Received a matching placebo three times daily.[6]
-
Lifestyle Intervention (Both Groups): All participants were encouraged to follow a well-balanced, mildly hypocaloric diet and engage in moderate physical activity.[7]
-
-
Key Measurements:
-
Primary endpoints were the time to onset of type 2 diabetes and changes in body weight.[6]
-
Cardiovascular risk factors including lipid profile, blood pressure, and waist circumference were assessed at regular intervals.
-
-
Data Analysis: Analyses were conducted on an intention-to-treat basis.[6]
UK Multimorbidity Study
-
Objective: To assess the efficacy of this compound for weight loss and cardiovascular risk factor reduction in obese patients with existing cardiovascular risk.[4]
-
Study Design: A 54-week, double-blind, randomized, placebo-controlled, parallel-group study.[4]
-
Participant Population:
-
Inclusion Criteria: 531 obese patients with cardiovascular risk factors.
-
-
Intervention:
-
This compound Group: this compound at a dose of 120 mg three times daily.
-
Placebo Group: Received a matching placebo.
-
Dietary Intervention (Both Groups): All patients were instructed to follow a mildly hypocaloric diet.
-
-
Key Measurements:
-
Body weight, waist circumference, systolic and diastolic blood pressure, fasting glucose, oral glucose tolerance test, total cholesterol, and LDL-cholesterol were measured at baseline and at the end of the study.[4]
-
III. Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a potent, reversible inhibitor of gastric and pancreatic lipases, the enzymes responsible for the hydrolysis of dietary triglycerides.[2][7] By forming a covalent bond with the active serine site of these lipases, this compound prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.[2] This inhibition of fat absorption leads to a caloric deficit.[2]
Figure 1: Mechanism of action of this compound in inhibiting dietary fat absorption.
Typical Experimental Workflow for an this compound Clinical Trial
The workflow for a typical randomized, double-blind, placebo-controlled clinical trial evaluating this compound is depicted below.
Figure 2: A representative workflow of a randomized controlled trial comparing this compound to placebo.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bonevet.org [bonevet.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of this compound as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Orlistat's Long-Term Efficacy and Safety in Obesity Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the long-term efficacy and safety of Orlistat, a peripherally acting lipase inhibitor, for the management of obesity. In an effort to contextualize its clinical performance, this document draws objective comparisons with other prominent long-term weight management alternatives: Liraglutide, Naltrexone-Bupropion, and Semaglutide. The comparative analysis is supported by experimental data from pivotal clinical trials, with a focus on quantitative outcomes and detailed methodologies.
Comparative Efficacy of Long-Term Weight Management Medications
The following tables summarize the long-term efficacy of this compound and its comparators based on data from key clinical trials. These trials were selected based on their duration (≥ 1 year) and rigorous, double-blind, placebo-controlled design.
Table 1: Mean Weight Loss at 1 Year
| Medication (Trial) | Mean Weight Loss (%) | Placebo-Subtracted Mean Weight Loss (%) |
| This compound 120 mg TID (XENDOS) | 5.8% | 2.8% |
| Liraglutide 3.0 mg QD (SCALE) | 8.0% | 5.4% |
| Naltrexone-Bupropion 32/360 mg BID (COR-I) | 5.0 - 9.3% | 3.2 - 5.2% |
| Semaglutide 2.4 mg QW (STEP 1) | 14.9% | 12.5% |
Table 2: Proportion of Patients Achieving Clinically Significant Weight Loss at 1 Year
| Medication (Trial) | ≥5% Weight Loss | ≥10% Weight Loss |
| This compound 120 mg TID (XENDOS) | Not Reported | 20.2% |
| Liraglutide 3.0 mg QD (SCALE) | 63.2% | 33.1% |
| Naltrexone-Bupropion 32/360 mg BID (COR-I) | 45 - 66% | Not Reported |
| Semaglutide 2.4 mg QW (STEP 1) | 86.4% | 69.1% |
Comparative Safety and Tolerability
The long-term use of anti-obesity medications is often limited by their side-effect profiles. The following table outlines the most frequently reported adverse events in the pivotal clinical trials.
Table 3: Common Adverse Events (Incidence >10%)
| Medication | Common Adverse Events |
| This compound | Oily spotting, flatus with discharge, fecal urgency, steatorrhea[1] |
| Liraglutide | Nausea, diarrhea, constipation, vomiting[2][3] |
| Naltrexone-Bupropion | Nausea, constipation, headache, vomiting[4][5] |
| Semaglutide | Nausea, diarrhea, vomiting, constipation[6][7] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these medications are mediated by distinct signaling pathways. The following diagrams illustrate their primary mechanisms of action.
Caption: this compound inhibits gastric and pancreatic lipases, reducing fat absorption.
Caption: Liraglutide and Semaglutide activate GLP-1 receptors in the brain and pancreas.
Caption: Naltrexone-Bupropion's synergistic action on POMC neurons in the hypothalamus.
Experimental Protocols: Key Clinical Trials
The following section details the methodologies of the pivotal clinical trials referenced in this guide.
This compound: The XENDOS Study
-
Objective: To determine the long-term effect of this compound in combination with lifestyle changes on the incidence of type 2 diabetes and body weight in obese patients.[8][9][10][11]
-
Study Design: A 4-year, multicenter, randomized, double-blind, placebo-controlled, prospective study.[8][9][10][11]
-
Participant Population: 3,305 obese patients (BMI ≥30 kg/m ²) with either normal or impaired glucose tolerance.[8][9][10][11]
-
Intervention:
-
Primary Endpoints:
-
Key Assessments: Body weight, oral glucose tolerance test, fasting plasma glucose, and lipid profile were assessed at regular intervals throughout the 4-year study period.
Liraglutide: The SCALE Obesity and Prediabetes Trial
-
Objective: To evaluate the efficacy and safety of liraglutide 3.0 mg as an adjunct to diet and exercise for weight management in obese and overweight adults without type 2 diabetes.[2][3]
-
Study Design: A 56-week, multicenter, randomized, double-blind, placebo-controlled trial.[2][3]
-
Participant Population: 3,731 patients with a BMI of at least 30, or at least 27 with treated or untreated dyslipidemia or hypertension.[3]
-
Intervention:
-
Primary Endpoints:
-
Key Assessments: Body weight, waist circumference, blood pressure, and lipid and glycemic parameters were measured at baseline and at regular intervals during the 56-week treatment period.
Naltrexone-Bupropion: The COR-I Trial
-
Objective: To assess the efficacy and safety of two doses of a fixed-dose combination of naltrexone SR and bupropion SR for weight loss in overweight and obese participants.[12][13]
-
Study Design: A 56-week, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[12][13]
-
Participant Population: 1,742 men and women aged 18-65 years with a BMI of 30-45 kg/m ² and uncomplicated obesity, or a BMI of 27-45 kg/m ² with dyslipidemia or hypertension.[13]
-
Intervention:
-
Naltrexone 32 mg/Bupropion 360 mg Group: Fixed-dose combination tablets taken twice daily.
-
Naltrexone 16 mg/Bupropion 360 mg Group: Fixed-dose combination tablets taken twice daily.
-
Placebo Group: Matching placebo tablets taken twice daily.
-
All participants were prescribed a mild hypocaloric diet and an exercise program.[13]
-
-
Co-primary Endpoints:
-
Key Assessments: Body weight, waist circumference, blood pressure, lipid profile, and fasting glucose and insulin levels were assessed at baseline and throughout the study.
Semaglutide: The STEP 1 Trial
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight reduction in adults with overweight or obesity without diabetes.[6][7][14]
-
Study Design: A 68-week, randomized, double-blind, placebo-controlled trial conducted at 129 sites in 16 countries.[6]
-
Participant Population: 1,961 adults with a BMI of 30 or greater (or ≥27 with at least one weight-related coexisting condition) who did not have diabetes.[6]
-
Intervention:
-
Co-primary Endpoints:
-
Key Assessments: Body weight, waist circumference, cardiometabolic risk factors, and participant-reported physical functioning were assessed at baseline and at regular intervals throughout the 68-week trial.[6]
Conclusion
This meta-analysis and comparative guide demonstrates that while this compound is an effective option for long-term weight management, newer agents such as GLP-1 receptor agonists (Liraglutide and Semaglutide) and the combination of Naltrexone-Bupropion offer greater efficacy in terms of mean weight loss and the proportion of patients achieving clinically significant weight reduction. The choice of pharmacotherapy for obesity should be individualized, taking into account the patient's comorbidities, tolerance for potential side effects, and treatment goals. The detailed experimental protocols provided herein offer a framework for researchers and drug development professionals to design and evaluate future interventions for this chronic and complex disease.
References
- 1. storage.aanp.org [storage.aanp.org]
- 2. SCALE – Liraglutide for Weight Management [52in52.goodybedside.georgetown.domains]
- 3. weightlossclinic.co.uk [weightlossclinic.co.uk]
- 4. Naltrexone SR/Bupropion SR (Contrave): A New Approach to Weight Loss in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cci-cic.org [cci-cic.org]
- 7. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of this compound as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gpnotebook.com [gpnotebook.com]
- 12. hps.com.au [hps.com.au]
- 13. Effect of naltrexone plus bupropion on weight loss in overweight and obese adults (COR-I): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
A Comparative Guide to the In Vitro and In Vivo Correlation of Orlistat's Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Orlistat's performance in inhibiting gastric and pancreatic lipases, correlating in vitro assay results with in vivo efficacy. The document summarizes quantitative data, presents detailed experimental protocols, and includes visual diagrams to elucidate key processes. This information is intended to support researchers and drug development professionals in the evaluation of lipase inhibitors.
This compound: Mechanism of Action and Clinical Significance
This compound, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for obesity management.[1] Its mechanism of action is localized to the gastrointestinal tract, where it forms a covalent bond with the serine residue in the active site of these lipases.[2][3] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] Consequently, approximately 30% of dietary fat remains unabsorbed and is excreted, leading to a caloric deficit and subsequent weight management.[1][2] Unlike many anti-obesity drugs, this compound has minimal systemic absorption, which reduces the likelihood of systemic side effects.[1]
Quantitative Comparison of Lipase Inhibition
The efficacy of lipase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) in in vitro assays, which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. In vivo, efficacy is often measured by the degree of lipase inhibition in the gastrointestinal tract and the resulting increase in fecal fat excretion.
In Vitro Lipase Inhibition Data
The following table summarizes the in vitro IC50 values for this compound and selected natural lipase inhibitors against pancreatic lipase. It is important to note that variations in IC50 values can arise from different experimental conditions, such as the enzyme source, substrate, and assay methodology.[4]
| Inhibitor | IC50 Value (µg/mL) | IC50 Value (µM) | Source(s) |
| This compound | 6.14 - 8.43 | ~12.4 - 17.0 | [4][5] |
| 12.30 | ~24.8 | [4] | |
| 17.05 | ~34.4 | [4] | |
| 0.22 | [6] | ||
| Vitis vinifera (aqueous extract) | 14.13 | - | [7] |
| Rhus coriaria (aqueous extract) | 19.95 | - | [7] |
| Origanum dayi (organic extract) | 18.62 | - | [7] |
| Cinnamon | - | - | [8][9] |
Note: The IC50 for cinnamon was not explicitly provided in the search results, but its efficacy was compared to this compound in vivo.
In Vivo Lipase Inhibition and Fat Excretion Data for this compound
The table below presents in vivo data on the inhibition of human gastric and pancreatic lipases by this compound and its effect on fecal fat excretion.
| Parameter | Condition | Result | Source |
| Gastric Lipase Inhibition | Healthy volunteers, solid or liquid meal | 46.6% - 91.4% inhibition | [10] |
| Pancreatic Lipase Inhibition | Healthy volunteers, solid or liquid meal | 51.2% - 82.6% inhibition | [10] |
| Duodenal Lipolysis | Solid meal | Reduced to 32.6% - 37.6% of control | [10] |
| Liquid meal | Reduced to 74.5% - 100% of control | [10] | |
| Fecal Fat Excretion | Solid meal | 40.5% - 57.4% of ingested fat | [10] |
| Liquid meal | 4.2% - 18.8% of ingested fat | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of lipase inhibitors.
In Vitro Pancreatic Lipase Inhibition Assay (p-Nitrophenyl Palmitate Method)
This spectrophotometric assay is a common method for determining in vitro lipase inhibitory activity.
Principle: Pancreatic lipase hydrolyzes the substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405-415 nm, is proportional to the lipase activity. The presence of an inhibitor reduces this rate.[6][11]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium deoxycholate (as an emulsifier)
-
Inhibitor compound (e.g., this compound, natural extracts)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.[12]
-
Prepare stock solutions of the test inhibitors and a positive control (this compound) in DMSO. Further dilutions are made with the buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the lipase solution to each well.
-
Add varying concentrations of the test inhibitor or the positive control to the respective wells. For the control (uninhibited reaction), an equivalent volume of the buffer/DMSO is added.
-
Incubate the enzyme with the inhibitor for a predefined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).[13]
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Calculate the percentage of lipase inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
In Vitro Lipase Activity Assay (pH-Stat Titration Method)
This method measures lipase activity by titrating the fatty acids released during the hydrolysis of a triglyceride substrate.
Principle: The enzyme hydrolyzes a substrate like tributyrin, releasing butyric acid. This causes a decrease in pH. A pH-stat automatically titrates the released fatty acids with a base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the lipase activity.[14][15]
Materials:
-
Lipase source (e.g., gastric or pancreatic)
-
Tributyrin (substrate)
-
NaOH solution (e.g., 0.1 M)
-
pH-stat titrator
-
Reaction vessel with temperature control
Procedure:
-
System Preparation:
-
Calibrate the pH electrode.
-
Rinse the titration vessel and tubing.
-
Maintain the substrate temperature at 37°C.
-
-
Assay Protocol:
-
Add the tributyrin substrate to the reaction vessel.
-
Adjust the pH to the desired setpoint (e.g., pH 7.0 for pancreatic lipase).
-
Add the enzyme solution to initiate the reaction.
-
-
Measurement:
-
The pH-stat will automatically add NaOH to maintain the constant pH.
-
Record the volume of NaOH consumed over time.
-
-
Data Analysis:
-
The lipase activity is calculated from the rate of NaOH consumption. One lipase unit (U) is typically defined as 1 µmole of fatty acid released per minute.[15]
-
In Vivo Fecal Fat Analysis
This in vivo method quantifies the amount of fat that is not absorbed by the body and is excreted in the feces.
Principle: An increase in fecal fat excretion in the presence of a lipase inhibitor indicates reduced dietary fat absorption.
Procedure:
-
Dietary Control:
-
Stool Collection:
-
Laboratory Analysis:
-
The total weight of the collected stool is measured.
-
The stool is homogenized.
-
The fat content is determined using analytical methods such as gravimetry or nuclear magnetic resonance.
-
-
Data Analysis:
-
The total amount of fat excreted over the collection period is calculated and expressed as grams per 24 hours.
-
Normal fecal fat excretion is typically less than 7 grams per 24 hours.[17]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Mechanism of Action of this compound in the Gastrointestinal Lumen.
Caption: Experimental Workflow for In Vitro-In Vivo Correlation of Lipase Inhibitors.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source this compound capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-Lipase Potential of the Organic and Aqueous Extracts of Ten Traditional Edible and Medicinal Plants in Palestine; a Comparison Study with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into weight management by this compound in comparison with cinnamon as a natural lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 14. cliscent.com [cliscent.com]
- 15. researchgate.net [researchgate.net]
- 16. Fecal fat testing: Purpose, Procedure, Results [healthline.com]
- 17. ucsfhealth.org [ucsfhealth.org]
- 18. Fecal Fat Quantitative Test (72 Hour Collection) [nationwidechildrens.org]
Safety Operating Guide
Proper Disposal of Orlistat in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Orlistat, a potent inhibitor of pancreatic lipases used in obesity research and drug development. Adherence to these procedures is vital to minimize environmental impact and ensure a safe laboratory environment.
I. This compound Disposal: Safety and Environmental Precautions
This compound is classified as harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative that it is not disposed of down the drain or in regular trash without appropriate deactivation or containment. The following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS).
| Parameter | Guideline | Source |
| Environmental Hazard | Harmful to aquatic life with long lasting effects. Avoid release to the environment. | [1] |
| General Disposal | Do not dump into sewers or waterways. Waste and empty containers must be handled and eliminated according to current, local/national legislation. | [1] |
| Professional Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. | [2] |
| Recommended Method | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [2] |
| Contaminated Packaging | Dispose of as unused product. | [2] |
II. Step-by-Step Operational Protocol for this compound Disposal
This protocol outlines the procedural steps for the safe handling and disposal of this compound waste in a laboratory setting. This includes pure this compound, contaminated labware, and solutions containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired pure this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with this compound and should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date of initial waste accumulation.
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible materials.[3]
4. Arranging for Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a licensed professional waste disposal company for final disposal, which will likely involve incineration.[2][4]
5. Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
Avoid generating dust.[5]
-
For large spills, contact your institution's EHS office immediately.
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a research laboratory.
Caption: Decision workflow for the disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Orlistat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Orlistat, a widely used medication for obesity management. By adhering to these procedural steps, you can minimize exposure risks and maintain a secure workspace.
Personal Protective Equipment (PPE) for this compound
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | Protects eyes from potential splashes or airborne particles of this compound. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents direct skin contact with the compound. It is advisable to inspect gloves for any tears or punctures before use.[1] |
| Body Protection | A laboratory coat or a disposable gown.[3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used if a risk assessment indicates the potential for inhalation of dust or aerosols, or when not handled in a fume hood.[1][4][5] | Minimizes the risk of inhaling fine particles of this compound, especially during weighing or transfer procedures where dust may be generated.[4] |
Note: No specific occupational exposure limits (OELs) have been established for this compound.[1][4] Therefore, adherence to the above PPE recommendations is critical to minimize potential exposure.
Procedural Workflow for Handling and Disposal of this compound
To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow should be implemented. This process is designed to minimize contamination and exposure at every stage.
Caption: Workflow for Safe Handling and Disposal of this compound.
Operational and Disposal Plans
Operational Plan: Safe Handling Procedures
-
Area Designation: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[1]
-
Preventing Dust Formation: Handle this compound carefully to avoid the generation of dust.[4]
-
Hygiene Practices: Prohibit eating, drinking, and smoking in areas where this compound is handled.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Spill Management: In the event of a spill, wear appropriate PPE and clean the area to prevent further contamination.
Disposal Plan: Managing this compound Waste
The disposal of this compound and any contaminated materials must be carried out in compliance with all applicable local, regional, and national regulations.[7][8]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any other materials that have come into contact with this compound should be collected in a clearly labeled hazardous waste container.
-
Unused this compound: For the disposal of unused this compound, it is recommended to consult your institution's environmental health and safety (EHS) office for specific guidance. If a drug take-back program is not available, the U.S. Food and Drug Administration (FDA) recommends mixing the unused medicine with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[9][10] However, for laboratory waste, institutional procedures should always be followed.
References
- 1. medkoo.com [medkoo.com]
- 2. fishersci.com [fishersci.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
